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  • Product: [4-(1-Methoxyethyl)phenyl]boronic acid
  • CAS: 945723-15-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to [4-(1-Methoxyethyl)phenyl]boronic acid (CAS No. 945723-15-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of [4-(1-Methoxyethyl)phenyl]boronic acid, a ve...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of [4-(1-Methoxyethyl)phenyl]boronic acid, a versatile reagent in modern organic synthesis. With a focus on practical application and mechanistic understanding, this document serves as a valuable resource for researchers in drug discovery, materials science, and chemical development.

Introduction: The Versatility of a Substituted Arylboronic Acid

[4-(1-Methoxyethyl)phenyl]boronic acid is an arylboronic acid derivative that has gained traction as a key building block in organic synthesis. Its utility is primarily centered on its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The presence of the 1-methoxyethyl substituent on the phenyl ring offers unique steric and electronic properties that can be exploited to fine-tune the characteristics of target molecules. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The boronic acid functional group allows for the formation of stable complexes with diols, contributing to its stability and ease of handling compared to other organometallic reagents.[1]

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of [4-(1-Methoxyethyl)phenyl]boronic acid

PropertyValueReference
CAS Number 945723-15-9
Molecular Formula C₉H₁₃BO₃
Molecular Weight 180.01 g/mol
Appearance White to off-white solid
Purity Typically ≥95%

Storage and Handling:

Arylboronic acids, including [4-(1-Methoxyethyl)phenyl]boronic acid, require careful handling and storage to maintain their integrity.

  • Storage: It is recommended to store the compound in a cool, dry, and dark place. A refrigerator at 2-8°C is ideal. The container should be tightly sealed to prevent moisture absorption, as boronic acids can undergo dehydration to form boroxines (cyclic anhydrides).

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact, wash the affected area thoroughly with water.

Synthesis of [4-(1-Methoxyethyl)phenyl]boronic acid: A Step-by-Step Approach

The synthesis of [4-(1-Methoxyethyl)phenyl]boronic acid can be achieved through a multi-step sequence starting from the readily available 1-(4-bromophenyl)ethanone. This approach provides a reliable and scalable route to the desired product.

Diagram: Synthetic Pathway

Synthesis A 1-(4-Bromophenyl)ethanone B 1-(4-Bromophenyl)ethanol A->B Reduction (e.g., NaBH4) C 1-Bromo-4-(1-methoxyethyl)benzene B->C Methylation (e.g., NaH, CH3I) D [4-(1-Methoxyethyl)phenyl]boronic acid C->D 1. Mg, THF 2. B(OiPr)3 3. H3O+

Caption: Synthetic route to [4-(1-Methoxyethyl)phenyl]boronic acid.

Protocol 1: Synthesis of the Precursor 1-Bromo-4-(1-methoxyethyl)benzene

Part A: Reduction of 1-(4-Bromophenyl)ethanone to 1-(4-Bromophenyl)ethanol

This step involves the reduction of the ketone functionality to a secondary alcohol. Sodium borohydride is a mild and effective reducing agent for this transformation.

Materials:

  • 1-(4-Bromophenyl)ethanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-(4-bromophenyl)ethanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. The addition should be controlled to manage the evolution of hydrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 1-(4-bromophenyl)ethanol, which can often be used in the next step without further purification.

Part B: Methylation of 1-(4-Bromophenyl)ethanol to 1-Bromo-4-(1-methoxyethyl)benzene

The hydroxyl group of the alcohol is then methylated to form the corresponding ether. A strong base such as sodium hydride is typically used to deprotonate the alcohol, followed by reaction with an electrophilic methyl source like methyl iodide.

Materials:

  • 1-(4-Bromophenyl)ethanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-(4-bromophenyl)ethanol (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the mixture with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 1-bromo-4-(1-methoxyethyl)benzene.

Protocol 2: Synthesis of [4-(1-Methoxyethyl)phenyl]boronic acid

This final step involves the formation of a Grignard reagent from the aryl bromide, followed by reaction with a borate ester and subsequent acidic workup.

Materials:

  • 1-Bromo-4-(1-methoxyethyl)benzene

  • Magnesium (Mg) turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I₂) (a small crystal for initiation)

  • Triisopropyl borate (B(O-iPr)₃)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Hexanes

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq) under an inert atmosphere.

  • Add a small crystal of iodine to the flask.

  • Add a small portion of a solution of 1-bromo-4-(1-methoxyethyl)benzene (1.0 eq) in anhydrous THF to the magnesium turnings.

  • Gently heat the mixture to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • Once the reaction has started, add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous THF to the Grignard reagent.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the mixture to 0°C and quench by the slow addition of 1 M HCl, stirring vigorously until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., a mixture of ether and hexanes) to afford pure [4-(1-Methoxyethyl)phenyl]boronic acid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide. [4-(1-Methoxyethyl)phenyl]boronic acid is an excellent coupling partner in these reactions.

Diagram: Suzuki-Miyaura Catalytic Cycle

SuzukiMiyaura cluster_legend Legend Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdArB Ar-Pd(II)-Ar'(Ln) ArPdX->ArPdArB Transmetalation (Ar'B(OH)2, Base) ArPdArB->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdArB->ArAr ArX Ar = Aryl Halide ArBOH2 Ar'B(OH)2 = Boronic Acid

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 3: Representative Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura coupling reaction between [4-(1-Methoxyethyl)phenyl]boronic acid and an aryl bromide. The conditions provided are a general starting point and may require optimization for specific substrates.

Materials:

  • [4-(1-Methoxyethyl)phenyl]boronic acid

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Solvent (e.g., a mixture of 1,4-dioxane and water)

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction vessel, add the aryl bromide (1.0 eq), [4-(1-Methoxyethyl)phenyl]boronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to 80-100°C and stir until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.

Characterization and Quality Control

The identity and purity of [4-(1-Methoxyethyl)phenyl]boronic acid are typically confirmed using a combination of analytical techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons (multiplets, ~7.0-8.0 ppm), methoxy protons (singlet, ~3.2-3.4 ppm), ethyl protons (quartet and doublet, variable shifts), boronic acid protons (broad singlet, variable shift).
¹³C NMR Aromatic carbons (~120-145 ppm), methoxy carbon (~55-60 ppm), ethyl carbons. The carbon attached to boron will have a characteristic chemical shift.
FT-IR O-H stretch (broad, ~3200-3500 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C stretches (aromatic, ~1600 cm⁻¹), B-O stretch (~1350 cm⁻¹).
Mass Spec. Molecular ion peak corresponding to the molecular weight.

Conclusion

[4-(1-Methoxyethyl)phenyl]boronic acid is a valuable and versatile building block in organic synthesis. Its utility in Suzuki-Miyaura cross-coupling reactions, combined with its straightforward synthesis and handling, makes it an attractive reagent for the construction of complex molecular architectures. The protocols and information provided in this guide are intended to serve as a practical resource for researchers, enabling the effective application of this compound in their synthetic endeavors. As with any chemical process, appropriate safety precautions and reaction optimization are essential for successful and reproducible results.

References

  • PubChem. (n.d.). 1-bromo-4-(1-methoxyethyl)benzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,4'-dimethyl-1,1'-biphenyl. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Methoxyphenylboronic acid (1). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to [4-(1-Methoxyethyl)phenyl]boronic acid: A Key Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of [4-(1-Methoxyethyl)phenyl]boronic acid, a versatile rea...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of [4-(1-Methoxyethyl)phenyl]boronic acid, a versatile reagent increasingly utilized in the fields of medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to not only present the fundamental properties of this compound but to also provide actionable insights into its synthesis, application, and quality control, grounded in both established chemical principles and practical laboratory experience.

Core Compound Analysis: Structure and Physicochemical Properties

[4-(1-Methoxyethyl)phenyl]boronic acid belongs to the extensive family of arylboronic acids, which are foundational components in palladium-catalyzed cross-coupling reactions. The defining structural feature of this molecule is the presence of a boronic acid moiety [-B(OH)₂] and a 1-methoxyethyl group [-CH(OCH₃)CH₃] attached to a phenyl ring at the para position. This specific substitution pattern imparts unique reactivity and solubility characteristics that are advantageous in various synthetic applications.

Molecular and Physical Data

A thorough understanding of the fundamental properties of a reagent is the bedrock of its effective and safe use. The key quantitative data for [4-(1-Methoxyethyl)phenyl]boronic acid are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₁₃BO₃[1][2]
Molecular Weight 180.01 g/mol [1][2]
CAS Number 945723-15-9[1][2]
Appearance Beige powder or solid[1]
Purity (Typical) ≥ 96% (by NMR)[1]
Storage Conditions 0-8°C, under inert atmosphere[1]

Synthesis of [4-(1-Methoxyethyl)phenyl]boronic acid: A Practical Approach

While specific literature detailing the synthesis of [4-(1-Methoxyethyl)phenyl]boronic acid is not widely published, a robust and logical synthetic route can be devised based on well-established methodologies for preparing arylboronic acids. The most common and field-proven method involves the reaction of an organometallic species with a trialkyl borate, followed by acidic hydrolysis.

Proposed Synthetic Pathway

The synthesis logically begins with the preparation of the corresponding Grignard reagent from 1-(4-bromophenyl)ethyl methyl ether. This ether can be synthesized from the commercially available 4-bromoacetophenone. The causality behind this multi-step approach lies in the need to first construct the substituted aromatic halide before introducing the boronic acid functionality.

Synthesis_Pathway A 4-Bromoacetophenone B 1-(4-Bromophenyl)ethanol A->B  Reduction (e.g., NaBH₄)   C 1-(4-Bromophenyl)ethyl methyl ether B->C  Williamson Ether Synthesis (e.g., NaH, CH₃I)   D [4-(1-Methoxyethyl)phenyl]magnesium bromide C->D  Grignard Formation (Mg, THF)   E [4-(1-Methoxyethyl)phenyl]boronic acid D->E  1. Borylation (B(OiPr)₃)  2. Hydrolysis (H₃O⁺)  

Caption: Proposed synthetic workflow for [4-(1-Methoxyethyl)phenyl]boronic acid.

Self-Validating Experimental Protocol (Analogous)

The following protocol is based on established procedures for similar boronic acid syntheses and is designed to be self-validating through in-process checks.[3]

Step 1: Synthesis of 1-(4-Bromophenyl)ethyl methyl ether (Starting Material)

  • Reduction of 4-Bromoacetophenone: To a stirred solution of 4-bromoacetophenone (1.0 eq) in methanol at 0°C, add sodium borohydride (1.1 eq) portion-wise. The reaction is exothermic and should be controlled.

    • Causality: Sodium borohydride is a mild and selective reducing agent for ketones, minimizing side reactions. Methanol serves as a protic solvent that facilitates the reaction.

    • Validation: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Etherification: To the resulting 1-(4-bromophenyl)ethanol, add anhydrous tetrahydrofuran (THF). Cool the mixture to 0°C and add sodium hydride (1.2 eq) portion-wise. After hydrogen evolution ceases, add methyl iodide (1.2 eq) and allow the reaction to warm to room temperature.

    • Causality: Sodium hydride is a strong base that deprotonates the alcohol to form a nucleophilic alkoxide, which then displaces iodide in an Sₙ2 reaction.

    • Validation: The disappearance of the alcohol can be monitored by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

Step 2: Synthesis of [4-(1-Methoxyethyl)phenyl]boronic acid

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq). Add a solution of 1-(4-bromophenyl)ethyl methyl ether (1.0 eq) in anhydrous THF dropwise. A small crystal of iodine can be added to initiate the reaction if necessary. The mixture should be gently refluxed until the magnesium is consumed.

    • Causality: The inert atmosphere is critical to prevent the highly reactive Grignard reagent from being quenched by atmospheric oxygen or moisture.

    • Validation: The formation of the Grignard reagent is indicated by the disappearance of magnesium and a change in the solution's appearance.

  • Borylation and Hydrolysis: Cool the Grignard solution to -78°C (a dry ice/acetone bath). To this, add a solution of triisopropyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the low temperature.

    • Causality: The low temperature is essential to prevent side reactions, such as the addition of a second Grignard molecule to the boron center. Triisopropyl borate is a common electrophilic boron source.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0°C and slowly quench with aqueous HCl (e.g., 1M) until the solution is acidic (pH ~1-2).

    • Causality: The acidic workup hydrolyzes the boronate ester intermediate to the desired boronic acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to yield the final product as a solid.

    • Validation: The purity of the final product should be confirmed by NMR spectroscopy and its identity verified by mass spectrometry.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

[4-(1-Methoxyethyl)phenyl]boronic acid is an excellent coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation due to its mild reaction conditions and high functional group tolerance.[4] The 1-methoxyethyl substituent can introduce chirality and modify the electronic properties of the phenyl ring, making it a valuable building block for complex molecules.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving a palladium catalyst.

Suzuki_Coupling cluster_0 Catalytic Cycle cluster_1 Boronate Activation A Pd(0)Ln B R¹-Pd(II)(X)Ln (Oxidative Addition) A->B R¹-X C R¹-Pd(II)(R²)Ln (Transmetalation) B->C [R²B(OH)₂OH]⁻ C->A Reductive Elimination D R¹-R² (Product) C->D E R²-B(OH)₂ F [R²-B(OH)₃]⁻ E->F Base (e.g., OH⁻) F->C Enters Cycle

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl halide (R¹-X) bond, forming a Pd(II) complex.

  • Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Exemplary Protocol for a Suzuki-Miyaura Coupling

The following is a general, yet robust, protocol for the coupling of [4-(1-Methoxyethyl)phenyl]boronic acid with an aryl bromide.

  • Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 eq), [4-(1-Methoxyethyl)phenyl]boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

    • Causality: An excess of the boronic acid is often used to ensure complete consumption of the more valuable aryl halide. The choice of catalyst and base can significantly impact reaction efficiency and should be optimized for specific substrates.

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is common.

    • Causality: The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Degassing the solvent removes oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere to a temperature typically between 80-110°C.

    • Validation: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

Applications in Drug Discovery and Materials Science

The unique structure of [4-(1-Methoxyethyl)phenyl]boronic acid makes it a valuable intermediate in several high-value applications.

  • Medicinal Chemistry: The ability of boronic acids to form reversible covalent bonds with diols is exploited in the design of sensors and drug delivery systems.[1][5] For instance, phenylboronic acid moieties can target sialic acid residues that are overexpressed on the surface of some cancer cells, enabling targeted drug delivery.[6][7] The 1-methoxyethyl group can provide a handle for further functionalization or influence the pharmacokinetic properties of a drug candidate.

  • Organic Electronics: Bi-aryl structures synthesized via Suzuki-Miyaura coupling are common motifs in organic light-emitting diodes (OLEDs) and other organic electronic materials. The electronic properties of the resulting molecule can be fine-tuned by the substituents on the boronic acid.

  • Polymer and Nanomaterial Synthesis: This boronic acid can be used as a building block for creating functionalized polymers and nanomaterials with specific recognition or catalytic properties.[1]

Quality Control, Safety, and Handling

Quality Control and Characterization

Ensuring the purity and identity of [4-(1-Methoxyethyl)phenyl]boronic acid is critical for reproducible results.

  • Purity Analysis: Purity is typically assessed by Nuclear Magnetic Resonance (NMR) spectroscopy . A quantitative NMR (qNMR) experiment can provide an accurate purity value. High-Performance Liquid Chromatography (HPLC) is also a powerful tool for assessing purity and detecting trace impurities.[8][9]

  • Identity Verification:

    • ¹H and ¹³C NMR: Provides structural confirmation.

    • Mass Spectrometry (MS): Confirms the molecular weight.

  • Common Impurity: A common feature of arylboronic acids is their tendency to undergo dehydration to form a cyclic trimer anhydride (boroxine). While this can affect the physical properties, boroxines are generally competent in Suzuki-Miyaura coupling reactions as they readily hydrolyze back to the boronic acid under the reaction conditions.[10]

Safety and Handling
  • Hazards: Likely to cause skin and serious eye irritation. May cause respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place (recommended at 0-8°C) under an inert atmosphere to prevent degradation.[1]

Conclusion

[4-(1-Methoxyethyl)phenyl]boronic acid is a valuable and versatile building block for organic synthesis. Its utility in constructing complex molecular architectures via the Suzuki-Miyaura cross-coupling reaction makes it an important tool for researchers in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for its successful and safe application in the laboratory.

References

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  • PubChem. "(4-Methoxyphenyl)boronic acid". pubchem.ncbi.nlm.nih.gov. Accessed January 28, 2026. [Link]

  • MDPI. "Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry". mdpi.com. Published December 27, 2022. [Link]

  • University of Johannesburg Repository. "A lipid with Lewis pair-mediated targeting and multiple stimuli-responsive delivery of antibiotics for bacterial infections". ujcontent.uj.ac.za. Accessed January 28, 2026. [Link]

  • Royal Society of Chemistry. "Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans". pubs.rsc.org. Published March 26, 2024. [Link]

  • PMC. "One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice". ncbi.nlm.nih.gov. Accessed January 28, 2026. [Link]

  • PMC. "Phenylboronic acid in targeted cancer therapy and diagnosis". ncbi.nlm.nih.gov. Accessed January 28, 2026. [Link]

  • MDPI. "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications". mdpi.com. Published May 29, 2020. [Link]

  • PubChem. "4-Methoxycarbonylphenylboronic acid". pubchem.ncbi.nlm.nih.gov. Accessed January 28, 2026. [Link]

  • Google Patents. "Process for the preparation of substituted phenylboronic acids". patents.google.com. Accessed January 28, 2026.
  • ResearchGate. "STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES". researchgate.net. Published August 2018. [Link]

  • PubMed. "The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery". pubmed.ncbi.nlm.nih.gov. Published November 19, 2019. [Link]

  • ResearchGate. "Strategies for the analysis of highly reactive pinacolboronate esters". researchgate.net. Published March 2012. [Link]

  • Royal Society of Chemistry. "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry". pubs.rsc.org. Published 2014. [Link]

  • ResearchGate. "(a) Synthesis and chemical structures of phenylboronic acid-conjugated...". researchgate.net. Accessed January 28, 2026. [Link]

  • Organic Chemistry Portal. "An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature". organic-chemistry.org. Accessed January 28, 2026. [Link]

  • PubMed. "Strategies for the analysis of highly reactive pinacolboronate esters". pubmed.ncbi.nlm.nih.gov. Published March 16, 2012. [Link]

  • ResearchGate. "Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.". researchgate.net. Published January 2012. [Link]

  • Journal of Nanostructures. "The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst". jns.kashanu.ac.ir. Accessed January 28, 2026. [Link]

  • YouTube. "Asymmetric Synthesis with Allylboronic Acids with Sybrand Jonker (Episode 44)". youtube.com. Published January 30, 2021. [Link]

  • YouTube. "Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem". youtube.com. Published May 4, 2024. [Link]

  • ResearchGate. "Chemoselective Suzuki–Miyaura cross‐coupling reaction of 9 with various...". researchgate.net. Accessed January 28, 2026. [Link]

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Foundational

Introduction: The Versatility of a Key Building Block

An In-Depth Technical Guide to [4-Methoxyphenyl]boronic acid: Structure, Synthesis, and Application A Note on Nomenclature: This guide focuses on the widely utilized chemical compound with CAS Number 5720-07-0. While the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to [4-Methoxyphenyl]boronic acid: Structure, Synthesis, and Application

A Note on Nomenclature: This guide focuses on the widely utilized chemical compound with CAS Number 5720-07-0. While the initial topic referenced [4-(1-Methoxyethyl)phenyl]boronic acid, the vast body of scientific literature, commercial availability, and established applications overwhelmingly pertains to 4-Methoxyphenylboronic acid . This document proceeds under the expert assumption that the latter is the compound of interest for researchers in drug development and organic synthesis.

4-Methoxyphenylboronic acid, also known as p-anisylboronic acid, is a stable, versatile, and indispensable reagent in modern organic chemistry.[1][2] As an organoborane, its structure features a carbon-boron bond, which is central to its utility.[3] Structurally, it is a derivative of boric acid where one hydroxyl group is replaced by a 4-methoxyphenyl group.[3] The sp²-hybridized boron atom possesses a vacant p-orbital, rendering it a mild Lewis acid and enabling its characteristic reactivity.[3][4]

Primarily, it serves as a cornerstone nucleophile in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[2][5][6] This reaction's tolerance for a wide array of functional groups, coupled with the generally low toxicity and high stability of boronic acids, has cemented its role in the synthesis of complex molecules.[2][7] Consequently, 4-methoxyphenylboronic acid is a critical intermediate in the production of pharmaceuticals, agrochemicals, and advanced organic electronic materials.[1][8] This guide provides an in-depth exploration of its properties, synthesis, and practical application for professionals in research and development.

Core Structure and Physicochemical Properties

The utility of 4-methoxyphenylboronic acid is intrinsically linked to its chemical structure and physical properties. The presence of the electron-donating methoxy group on the phenyl ring influences its reactivity in cross-coupling reactions.

Molecular Structure and Forms

Boronic acids have a propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[4][9] This is a reversible equilibrium, and commercial samples of 4-methoxyphenylboronic acid often contain varying amounts of the corresponding boroxine. For most applications, particularly Suzuki-Miyaura coupling, the presence of the boroxine is not detrimental, as it readily hydrolyzes back to the monomeric boronic acid under the basic aqueous reaction conditions.

Boronic_Acid_Equilibrium Acid [4-Methoxyphenyl]boronic Acid (Monomer) Boroxine 2,4,6-Tris(4-methoxyphenyl)boroxine (Boroxine) Acid->Boroxine + 2 R-B(OH)₂ - 3 H₂O

Caption: Equilibrium between boronic acid and its boroxine anhydride.

Physicochemical Data

Quantitative data for 4-methoxyphenylboronic acid is summarized below for quick reference.

PropertyValueSource(s)
CAS Number 5720-07-0[10]
Molecular Formula C₇H₉BO₃[10][11][12]
Molecular Weight 151.96 g/mol [10][11]
Appearance White to light beige crystalline powder[1][13]
Melting Point 204-206 °C (lit.)[13]
IUPAC Name (4-methoxyphenyl)boronic acid[10]
SMILES B(C1=CC=C(C=C1)OC)(O)O[10][11]
Storage Keep in a dry, cool, well-ventilated place (+4°C recommended)[11][13][14]

Synthesis and Purification

The most common and scalable synthesis of 4-methoxyphenylboronic acid involves the formation of a Grignard reagent followed by reaction with a boron electrophile.[15][16]

Synthetic Workflow Diagram

Caption: Standard laboratory synthesis workflow for 4-methoxyphenylboronic acid.

Step-by-Step Synthesis Protocol

This protocol is adapted from established literature procedures.[15]

  • Grignard Reagent Formation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add magnesium turnings (1.1 eq). Add a solution of 4-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Once initiated, add the remaining solution and reflux until the magnesium is consumed.

  • Borylation: Cool a separate flame-dried flask containing a solution of tri-isopropyl borate (2.0 eq) in anhydrous THF to -78 °C (dry ice/acetone bath).

  • Reaction: Add the prepared Grignard reagent from Step 1 to the cooled borate solution dropwise via cannula, maintaining the temperature below -70 °C.

  • Quench and Hydrolysis: After the addition is complete, allow the mixture to slowly warm to room temperature overnight with continuous stirring.[15] Add 10% aqueous hydrochloric acid and stir vigorously for 1 hour to hydrolyze the boronate ester.[15]

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate (MgSO₄).[15]

  • Purification: Filter the drying agent and remove the solvent under reduced pressure to yield the crude product as a solid. Recrystallize the solid from hot water to afford pure 4-methoxyphenylboronic acid as colorless crystals.[15]

Purification Insights: An Alternative Method

While recrystallization is common, impurities such as borinic acids can be difficult to remove. An advanced technique involves selective purification via salt formation.[17]

  • Treat the crude boronic acid in a solvent like diethyl ether with a base (e.g., aqueous sodium hydroxide).

  • The boronic acid forms a water-soluble salt, while non-acidic organic impurities remain in the ether layer.

  • Separate the aqueous layer and wash with fresh ether to remove residual impurities.

  • Acidify the clean aqueous layer to re-precipitate the pure boronic acid, which can then be isolated by filtration.[17]

Core Application: The Suzuki-Miyaura Cross-Coupling

The premier application for 4-methoxyphenylboronic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms a C-C bond between the 4-methoxyphenyl group and an organic halide or triflate.[5][18][19]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][19]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_ox R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_ox Oxidative Addition (+ R¹-X) pd2_trans R¹-Pd(II)L₂-R² (Transmetalation Product) pd2_ox->pd2_trans Transmetalation (+ R²-B(OH)₂ + Base) pd2_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd2_trans->product R1X R¹-X (Aryl Halide) R2B R²-B(OH)₂ (Boronic Acid) Base Base (e.g., K₂CO₃) - Activates Boronic Acid - Neutralizes HX

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Self-Validating System: Rationale for Choices

  • Reagent Stoichiometry: A slight excess (1.1-1.5 eq) of the boronic acid is used to drive the reaction to completion and compensate for any potential homocoupling or degradation.

  • Base Selection: An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is crucial. [6]It activates the boronic acid and neutralizes the acid generated during the cycle. The choice of base can significantly impact reaction rate and yield.

  • Solvent System: A two-phase system (e.g., Toluene/Water, Dioxane/Water) is common. [18][20]The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the base and facilitates the formation of the active boronate species.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to atmospheric oxygen, which can oxidize them to an inactive state. Degassing the solvent and maintaining the reaction under an inert atmosphere (Nitrogen or Argon) is critical for catalyst longevity and reaction success. [18]* Catalyst Choice: Pd(PPh₃)₄ (tetrakis) is a classic, reliable choice. More advanced catalysts (e.g., those with Buchwald ligands, or Pd(dppf)Cl₂) may be required for less reactive substrates (e.g., aryl chlorides) or to run the reaction at lower temperatures. [18]

Quality Control and Characterization

Verifying the identity and purity of 4-methoxyphenylboronic acid is essential for reproducible results.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural confirmation.

NucleusTypical Chemical Shift (δ) ppmMultiplicityAssignment
¹H NMR ~7.7-7.8d2H, Ar-H ortho to B(OH)₂
~6.9d2H, Ar-H meta to B(OH)₂
~3.8s3H, -OCH₃
~8.0-8.2br s2H, -B(OH)₂
¹³C NMR ~162sAr-C-OCH₃
~137sAr-C ortho to B(OH)₂
~128 (approx)sAr-C-B(OH)₂ (often not observed)
~113sAr-C meta to B(OH)₂
~55s-OCH₃

Note: NMR shifts are approximate and can vary based on solvent and concentration. The boronic acid protons (-B(OH)₂) are broad and may exchange with water. [10][21]

Common Impurities and Analysis
  • Boroxine: As discussed, this is the trimeric anhydride. Its presence is often acceptable.

  • Protodeboronation Product (Anisole): The C-B bond can be cleaved under certain conditions (e.g., prolonged heating in some solvents), replacing the boronic acid group with a hydrogen atom. [4]* Starting Materials: Residual 4-bromoanisole from the synthesis.

  • Analytical Techniques: Purity is typically assessed by HPLC-UV or qNMR (quantitative NMR). The facile hydrolysis of boronic esters and acids can pose analytical challenges, sometimes requiring specialized methods like ion-pairing chromatography with basic mobile phases to achieve good separation and peak shape. [22]

Safety, Handling, and Storage

Proper handling is crucial for ensuring laboratory safety and maintaining the integrity of the reagent.

  • Hazard Identification: 4-Methoxyphenylboronic acid is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335). [10][13][23]* Personal Protective Equipment (PPE): Always handle with appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat. [14][23]* Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. [23][24]Avoid generating dust. Wash hands thoroughly after handling. [14]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [14][25]Refrigeration is often recommended to minimize degradation over time. [13]Protect from moisture to prevent hydrolysis and clumping.

Conclusion

4-Methoxyphenylboronic acid is a powerful and versatile building block in synthetic chemistry. Its stability, predictable reactivity, and central role in the Suzuki-Miyaura coupling make it an invaluable tool for drug development professionals and researchers. A thorough understanding of its properties, synthesis, and the mechanistic nuances of its application is key to leveraging its full potential in the creation of novel and complex molecular architectures. By following validated protocols and adhering to strict quality control and safety measures, scientists can reliably employ this reagent to accelerate discovery and innovation.

References

  • Georganics. 4-Methoxyphenylboronic acid - High purity. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 201262, (4-Methoxyphenyl)boronic acid. [Link]

  • iChemical. 4-Methoxyphenylboronic acid, CAS No. 5720-07-0. [Link]

  • SpectraBase. 4-Methoxyphenylboronic acid - Optional[ATR-IR] - Spectrum. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Santos, J. L., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(3), 435. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Felpin, F.-X. (2005). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • PrepChem.com. Synthesis of 4-Methoxyphenylboronic acid (1). [Link]

  • Chetwyn, N. P. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 70, 464-471. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. [Link]

  • Arkivoc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]

  • Carl ROTH. Safety Data Sheet: Phenylboronic acid. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 4-Methoxyphenylboronic acid. [Link]

  • Google Patents. Process for the preparation of substituted phenylboronic acids.
  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Labinsights. The Things You Need To Know About Boronic Acids. [Link]

  • Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. [Link]

  • Amato, J., et al. (2022). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. RSC Chemical Biology, 3(4), 438-442. [Link]

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Exploratory

An In-depth Technical Guide to the Synthesis of [4-(1-Methoxyethyl)phenyl]boronic acid

This guide provides a comprehensive overview of a reliable and scalable synthesis pathway for [4-(1-Methoxyethyl)phenyl]boronic acid, a valuable building block in modern organic synthesis. The content is structured to pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a reliable and scalable synthesis pathway for [4-(1-Methoxyethyl)phenyl]boronic acid, a valuable building block in modern organic synthesis. The content is structured to provide not only a step-by-step experimental protocol but also to delve into the mechanistic underpinnings of each transformation, offering insights into the rationale behind the chosen experimental conditions. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require a thorough understanding of the synthesis of this important reagent.

Introduction: The Significance of [4-(1-Methoxyethyl)phenyl]boronic acid

Arylboronic acids are a cornerstone of modern cross-coupling chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura reaction.[1] These reactions are pivotal in the construction of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules. [4-(1-Methoxyethyl)phenyl]boronic acid, with its protected hydroxyl functionality, is a particularly useful building block. The methoxyethyl group can serve as a stable surrogate for a vinyl or acetyl group, or it can be deprotected to reveal a secondary alcohol for further functionalization. This versatility makes it a sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]

The synthesis pathway detailed herein is a robust two-step process commencing from the readily available starting material, 4-bromoacetophenone. The pathway is designed to be efficient and scalable, with each step employing well-established and understood chemical transformations.

Overall Synthesis Pathway

The synthesis of [4-(1-Methoxyethyl)phenyl]boronic acid is achieved through a two-step sequence starting from 4-bromoacetophenone. The first step involves the preparation of the key intermediate, 1-bromo-4-(1-methoxyethyl)benzene, via a two-stage process of reduction followed by methylation. The second step is the conversion of this aryl bromide into the target boronic acid via a Grignard reaction followed by borylation and hydrolysis.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-bromo-4-(1-methoxyethyl)benzene cluster_step2 Step 2: Synthesis of [4-(1-Methoxyethyl)phenyl]boronic acid A 4-Bromoacetophenone B 1-(4-Bromophenyl)ethanol A->B Reduction (e.g., NaBH4) C 1-bromo-4-(1-methoxyethyl)benzene B->C Methylation (e.g., NaH, CH3I) D [4-(1-Methoxyethyl)phenyl]magnesium bromide (Grignard Reagent) C->D Grignard Formation (Mg, THF) E Triisopropyl borate adduct D->E Borylation (B(O-iPr)3) F [4-(1-Methoxyethyl)phenyl]boronic acid E->F Hydrolysis (H3O+)

Caption: Overall workflow for the synthesis of [4-(1-Methoxyethyl)phenyl]boronic acid.

Step 1: Synthesis of the Key Intermediate: 1-bromo-4-(1-methoxyethyl)benzene

This initial step focuses on the conversion of the carbonyl group of 4-bromoacetophenone into the desired methoxyethyl functionality. This is achieved in two distinct stages: reduction of the ketone to a secondary alcohol, followed by methylation of the alcohol to form the ether.

Part A: Reduction of 4-bromoacetophenone to 1-(4-bromophenyl)ethanol

The reduction of the carbonyl group in 4-bromoacetophenone to a hydroxyl group is a standard transformation in organic synthesis. Sodium borohydride (NaBH₄) is an excellent choice for this purpose due to its selectivity for aldehydes and ketones, its operational simplicity, and its relatively mild nature.

Experimental Protocol:

  • Reaction Setup: A round-bottom flask is charged with 4-bromoacetophenone and a suitable alcoholic solvent, such as methanol or ethanol, under ambient atmosphere. The mixture is stirred until the starting material is fully dissolved.

  • Reduction: The flask is cooled in an ice bath to 0-5 °C. Sodium borohydride is then added portion-wise to the stirred solution. The portion-wise addition is crucial to control the exothermic reaction and the accompanying evolution of hydrogen gas.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate. The disappearance of the starting ketone spot and the appearance of a more polar alcohol spot indicate the completion of the reaction.

  • Work-up: Once the reaction is complete, the excess sodium borohydride is quenched by the slow addition of water or dilute acid (e.g., 1 M HCl) at low temperature. The organic solvent is then removed under reduced pressure.

  • Extraction and Purification: The aqueous residue is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude 1-(4-bromophenyl)ethanol. This product is often of sufficient purity for the next step, but can be further purified by silica gel column chromatography if necessary.[4][5]

Part B: Methylation of 1-(4-bromophenyl)ethanol to 1-bromo-4-(1-methoxyethyl)benzene

The conversion of the secondary alcohol to its corresponding methyl ether is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from a methylating agent.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Alkoxide Formation: A solution of 1-(4-bromophenyl)ethanol in anhydrous THF is added dropwise to the stirred suspension of NaH at 0 °C. The evolution of hydrogen gas will be observed. The mixture is then allowed to warm to room temperature and stirred until gas evolution ceases, indicating the complete formation of the sodium alkoxide.

  • Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (CH₃I) is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Reaction Monitoring: The progress of the methylation can be followed by TLC, observing the disappearance of the starting alcohol and the appearance of the less polar ether product.

  • Work-up and Purification: The reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure 1-bromo-4-(1-methoxyethyl)benzene.

Step 2: Synthesis of [4-(1-Methoxyethyl)phenyl]boronic acid

The final step in the synthesis is the conversion of the aryl bromide to the corresponding boronic acid. This is accomplished through the formation of a Grignard reagent, followed by its reaction with a trialkyl borate and subsequent hydrolysis.

Experimental Protocol:

  • Grignard Reagent Formation: A flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings. A small crystal of iodine can be added to activate the magnesium surface. A solution of 1-bromo-4-(1-methoxyethyl)benzene in anhydrous THF is added dropwise to the magnesium turnings. The reaction is initiated by gentle heating, and the addition rate is controlled to maintain a gentle reflux. The disappearance of the magnesium turnings indicates the formation of the Grignard reagent, [4-(1-methoxyethyl)phenyl]magnesium bromide.[6]

  • Borylation: The freshly prepared Grignard reagent solution is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate in anhydrous THF is then added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for a few hours and then allowed to slowly warm to room temperature overnight.

  • Hydrolysis: The reaction mixture is cooled in an ice bath, and the hydrolysis is carried out by the slow addition of a cold aqueous acid solution (e.g., 1 M HCl or H₂SO₄). The mixture is stirred vigorously for a period to ensure complete hydrolysis of the boronate ester.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude [4-(1-methoxyethyl)phenyl]boronic acid. The crude product is often purified by recrystallization from a suitable solvent system, such as water or a mixture of an organic solvent and water, to afford the pure boronic acid as a crystalline solid.[7]

Mechanistic Insights

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimizing synthetic protocols.

The Grignard Reaction and Borylation

The formation of the Grignard reagent involves the insertion of magnesium into the carbon-bromine bond. The subsequent borylation step is a nucleophilic addition of the carbanionic carbon of the Grignard reagent to the electrophilic boron atom of the triisopropyl borate.[8]

Grignard_Borylation_Mechanism Grignard R-MgBr Intermediate [R-B(O-iPr)3]- MgBr+ Grignard->Intermediate Nucleophilic Attack Borate B(O-iPr)3 Borate->Intermediate BoronicEster R-B(O-iPr)2 Intermediate->BoronicEster Rearrangement FinalProduct R-B(OH)2 BoronicEster->FinalProduct Hydrolysis (H3O+)

Caption: Mechanism of the Grignard reaction with triisopropyl borate.

The initial attack of the Grignard reagent on the boron atom forms a tetracoordinate borate complex. This intermediate is unstable and undergoes rearrangement to form the boronic ester, with the expulsion of a magnesium salt. The final hydrolysis step replaces the remaining isopropoxy groups with hydroxyl groups to yield the boronic acid.

Quantitative Data Summary

StepStarting MaterialKey ReagentsSolventTemp (°C)Time (h)ProductYield (%)
1A4-BromoacetophenoneNaBH₄, MethanolMethanol0 - RT1 - 21-(4-Bromophenyl)ethanol>90
1B1-(4-Bromophenyl)ethanolNaH, CH₃ITHF0 - RT12 - 161-bromo-4-(1-methoxyethyl)benzene70 - 85
21-bromo-4-(1-methoxyethyl)benzeneMg, B(O-iPr)₃THF-78 - RT12 - 18[4-(1-Methoxyethyl)phenyl]boronic acid60 - 75

Yields are approximate and can vary depending on the reaction scale and purification method.

Conclusion

This technical guide has outlined a detailed and reliable synthetic pathway for [4-(1-Methoxyethyl)phenyl]boronic acid. By providing step-by-step experimental protocols, mechanistic insights, and a summary of quantitative data, this document serves as a valuable resource for scientists engaged in organic synthesis. The presented methodology is robust and scalable, enabling the efficient production of this important building block for applications in drug discovery and materials science. Adherence to the described procedures and safety precautions is essential for successful and safe synthesis.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • Lannou, M.-I.; Hjelmgaard, T.; Gesson, J.-P. A convenient preparation of aryl Grignard reagents in THF/toluene and their use in cross-coupling reactions. Tetrahedron2007 , 63 (4), 841-847. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides. Angewandte Chemie International Edition2007 , 46 (29), 5555-5559. [Link]

  • Georganics. 4-Methoxyphenylboronic acid. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Chem-Impex. 1-(4-Bromophenyl)ethanol. [Link]

  • PrepChem.com. Synthesis of 4-Methoxyphenylboronic acid. [Link]

  • PubChem. (4-Methoxyphenyl)boronic acid. [Link]

  • Organic Syntheses. Acetophenone, p-bromo-. [Link]

  • ResearchGate. Can I remove boronic acid using Work up process? [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

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Foundational

What is [4-(1-Methoxyethyl)phenyl]boronic acid used for?

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1] CAS No: 945723-15-9 | Molecular Formula: C₉H₁₃BO₃ | Molecular Weight: 180.01 g/mol [1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

CAS No: 945723-15-9 | Molecular Formula: C₉H₁₃BO₃ | Molecular Weight: 180.01 g/mol [1][2]

Executive Summary

[4-(1-Methoxyethyl)phenyl]boronic acid is a specialized organoboron intermediate used primarily in the synthesis of complex biaryl scaffolds via Suzuki-Miyaura cross-coupling .[1] Unlike simple alkyl- or alkoxy-substituted boronic acids, this reagent introduces a 1-methoxyethyl side chain—a protected secondary benzylic alcohol motif.[1] This moiety serves as a strategic "masked" functionality in medicinal chemistry, offering tunable lipophilicity (CLogP ~1.7) and a latent handle for further diversification (e.g., demethylation to alcohols or elimination to vinyl groups).

This guide provides a comprehensive technical analysis of its physicochemical properties, mechanistic behavior in palladium-catalyzed catalysis, and practical protocols for its application in drug discovery.

Chemical Profile & Physicochemical Properties[2][3][4][5][6]

The compound is characterized by a para-substitution pattern, ensuring linear extension of the biaryl axis during coupling. The 1-methoxyethyl group provides steric bulk and electronic donation without the acidity associated with free alcohols.[1]

PropertySpecification
IUPAC Name [4-(1-Methoxyethyl)phenyl]boronic acid
CAS Number 945723-15-9
Appearance White to off-white powder
Purity ≥ 95% (NMR, HPLC)
Melting Point 204–206 °C (dec.)[1][3]
Solubility Soluble in MeOH, DMSO, DMF; sparingly soluble in water
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)
Stability Hygroscopic; prone to protodeboronation under prolonged acidic conditions

Mechanistic Utility: Suzuki-Miyaura Cross-Coupling[1][7][8]

The primary utility of [4-(1-Methoxyethyl)phenyl]boronic acid lies in its role as the nucleophilic partner in Palladium-catalyzed cross-coupling.[1]

Electronic and Steric Considerations
  • Electronic Effect: The 1-methoxyethyl group exerts a weak inductive electron-donating effect (+I) on the aromatic ring.[1] This increases the nucleophilicity of the carbon-boron bond, facilitating the transmetallation step in the catalytic cycle.

  • Chemo-selectivity: The ether linkage is robust against the basic conditions (e.g., K₂CO₃, Cs₂CO₃) required for boronic acid activation, preventing side reactions that might occur with unprotected benzylic alcohols (such as oxidation or elimination).

The Catalytic Cycle

The following diagram illustrates the entry of [4-(1-Methoxyethyl)phenyl]boronic acid into the Suzuki-Miyaura cycle.

SuzukiCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Determining for bulky substrates) OxAdd->TransMet + Boronate Species Iso Isomerization (cis/trans) TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic [4-(1-Methoxyethyl)phenyl]boronic acid (Activated with Base) Boronic->TransMet

Figure 1: Catalytic cycle highlighting the integration of the boronic acid reagent during the transmetallation step.

Experimental Protocol: Biaryl Synthesis

This protocol describes the coupling of [4-(1-Methoxyethyl)phenyl]boronic acid with a generic aryl bromide.[1] It is optimized for high conversion while preserving the methoxyethyl ether.

Reagents & Materials
  • Nucleophile: [4-(1-Methoxyethyl)phenyl]boronic acid (1.2 equiv)[1]

  • Electrophile: Aryl Bromide (1.0 equiv)[4]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure
  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Bromide (1.0 mmol), [4-(1-Methoxyethyl)phenyl]boronic acid (216 mg, 1.2 mmol), and Pd(dppf)Cl₂ (25 mg, 0.03 mmol).

  • Inertion: Seal the vial and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) via syringe, followed by 2.0 M aqueous K₂CO₃ (1.5 mL).

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor reaction progress via LC-MS or TLC.

    • Checkpoint: The boronic acid spot (polar) should disappear, and the less polar biaryl product should appear.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (<30%) ProtodeboronationSwitch to anhydrous conditions: use Cs₂CO₃ in DMF/Toluene.
Homocoupling Oxygen presenceEnsure rigorous degassing; increase Argon flow during setup.
Incomplete Conversion Steric hindranceSwitch to a more active catalyst system (e.g., Pd(OAc)₂ + SPhos).

Applications in Drug Discovery[1][8][10][11]

The 1-methoxyethyl moiety is not merely a passive substituent; it acts as a versatile "chameleon" group in medicinal chemistry.[1]

Synthetic Versatility (Retrosynthesis)

Once installed, the 1-methoxyethyl group can be transformed into other functional groups, allowing for late-stage diversification of a lead compound.[1]

Transformations Biaryl Biaryl-Ph-CH(OMe)Me (Coupled Product) Vinyl Styrene Derivative (Elimination) Biaryl->Vinyl 1. BBr3 2. Acid/Heat (-H2O) Alcohol Benzylic Alcohol (Demethylation) Biaryl->Alcohol BBr3, -78°C or TMSI Ketone Acetophenone Analog (Oxidation) Alcohol->Ketone Dess-Martin Periodinane

Figure 2: Downstream synthetic transformations of the 1-methoxyethyl scaffold.[1]

Medicinal Chemistry Significance[1][8][11]
  • Bioisostere: The group mimics the steric bulk of an isopropyl group but adds a hydrogen bond acceptor (ether oxygen), potentially improving solubility and metabolic stability compared to a pure hydrocarbon chain.

  • Chirality: The commercial reagent is typically racemic. In a drug candidate, the specific enantiomer (R or S) of the 1-methoxyethyl group may exhibit differential binding affinity. Separation is usually performed via Chiral SFC after the coupling step.

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: Warning.

  • Handling: Use standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.

  • Disposal: Dispose of as hazardous organic waste containing boron.

References

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722–6737. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 45791053, [4-(1-Methoxyethyl)phenyl]boronic acid. Retrieved from .

  • Santa Cruz Biotechnology. "Product Data Sheet: [4-(1-Methoxyethyl)phenyl]boronic acid (CAS 945723-15-9)."[1][5] Link

Sources

Exploratory

Technical Guide: Optimizing Cross-Coupling Architectures with [4-(1-Methoxyethyl)phenyl]boronic Acid

[1] Executive Summary: The Strategic Value of the 1-Methoxyethyl Moiety[1] [4-(1-Methoxyethyl)phenyl]boronic acid is a specialized organoboron building block primarily utilized in the construction of biaryl scaffolds via...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Strategic Value of the 1-Methoxyethyl Moiety[1]

[4-(1-Methoxyethyl)phenyl]boronic acid is a specialized organoboron building block primarily utilized in the construction of biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1] Unlike simple alkyl-substituted boronic acids, the 1-methoxyethyl group offers a distinct "switchable" functionality in medicinal chemistry and materials science:

  • Polymorphism & Solubility: The ether linkage disrupts crystal packing compared to pure alkyl chains, often improving the solubility of the final biaryl drug candidate in organic media.

  • Metabolic & Synthetic Versatility: The benzylic ether is stable under basic cross-coupling conditions but serves as a latent functional group. It can be cleaved to a secondary alcohol (metabolic handle) or eliminated to form a styrene derivative under acidic/thermal stress.

  • Electronic Modulation: The methoxyethyl group provides a weak electron-donating effect (+I), subtly increasing the nucleophilicity of the aryl ring without the strong activation seen in direct methoxy substitution.

This guide provides a rigorous, field-proven framework for utilizing this reagent, ensuring high yields and preserving the integrity of the sensitive benzylic ether side chain.

Physicochemical Profile & Storage

To ensure reproducibility, researchers must account for the boronic acid-boroxine equilibrium. Commercial samples often contain varying amounts of the cyclic trimer (boroxine), which effectively increases the boron content per unit weight but requires hydration for optimal reactivity.

PropertySpecificationOperational Note
Chemical Name [4-(1-Methoxyethyl)phenyl]boronic acid-
CAS Number 1227303-31-0Verify CoA for purity >95%
Molecular Formula C₉H₁₃BO₃-
Molecular Weight 179.99 g/mol Adjust for boroxine content if quantitative accuracy is critical.[1]
Appearance White to off-white powderYellowing indicates oxidation/protodeboronation.[1]
Solubility Soluble in MeOH, EtOH, DMF, DMSOSparingly soluble in non-polar solvents (Hexane).
Chirality Racemic (contains one stereocenter)Product will be a racemate unless resolved post-coupling.
Storage 2–8°C, Inert Atmosphere (Argon)Hygroscopic. Store in a desiccator to prevent hydrolysis/protodeboronation.

Mechanistic Insight: The Stability Paradox

The success of coupling [4-(1-Methoxyethyl)phenyl]boronic acid relies on navigating the stability of the benzylic ether .[1]

The Benzylic Ether Vulnerability

While the boronic acid moiety requires a basic environment for activation (forming the boronate species Ar-B(OH)₃⁻), the benzylic ether at the para position is sensitive to acid-catalyzed cleavage.

  • Risk: Exposure to strong Lewis acids or Brønsted acids during workup can cleave the methoxy group, generating a benzylic carbocation that reacts with water to form the alcohol or eliminates to form a styrene.

  • Solution: Maintain pH > 7 throughout the reaction and use mild buffering during the quench phase.

The Activation Pathway
  • Pre-equilibrium: The neutral boronic acid is Lewis acidic.

  • Base Activation: Addition of a base (e.g., K₂CO₃, Cs₂CO₃) generates the tetrahedral boronate anion. This species is the active nucleophile that undergoes transmetallation with the Palladium(II) intermediate.

  • Transmetallation: The nucleophilic carbon attacks the Pd center, transferring the [4-(1-Methoxyethyl)phenyl] group.

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed to maximize conversion while minimizing protodeboronation and ether cleavage.

Reaction Scale: 1.0 mmol basis Catalyst System: Pd(dppf)Cl₂ (Robust against air, good for sterically demanding substrates)

Reagents
  • Aryl Halide (Partner): 1.0 equiv (e.g., 4-bromoanisole)[2]

  • Boronic Acid: 1.2 – 1.5 equiv ([4-(1-Methoxyethyl)phenyl]boronic acid)[1]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) – Degassed

Step-by-Step Methodology
  • System Preparation (Self-Validating Step):

    • Flame-dry a reaction vial/flask and cool under a stream of Argon.

    • Check: If the glassware shows moisture condensation, repeat drying. Water is a reactant, but adventitious oxygen is a poison.

  • Reagent Charging:

    • Add the Aryl Halide (1.0 mmol), Boronic Acid (1.3 mmol), and Base (3.0 mmol) to the flask.

    • Add the Pd catalyst last to minimize exposure to reactants before inerting.

  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane (4 mL) and Water (1 mL).

    • Critical: Sparge with Argon for 10 minutes or perform 3 freeze-pump-thaw cycles. Oxygen promotes homocoupling of the boronic acid.

  • Reaction:

    • Heat the mixture to 80–90°C.

    • Monitoring: Check TLC at 2 hours. The boronic acid usually runs as a streak or stays at the baseline. Look for the disappearance of the non-polar Aryl Halide.

  • Workup (The "Safe-Ether" Method):

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash: Wash gently with saturated NH₄Cl (mildly acidic/neutral) or Water. Avoid 1M HCl , as this may hydrolyze the methoxyethyl ether.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[3]

  • Purification:

    • Flash column chromatography (Silica Gel).

    • Note: The product is likely a lipophilic oil or low-melting solid.[1]

Visualization: Experimental Workflow & Logic

The following diagram illustrates the critical decision points and flow for handling this specific boronic acid, emphasizing the protection of the ether functionality.

G cluster_risk Critical Risk Zone: Workup Start Start: [4-(1-Methoxyethyl)phenyl]boronic acid Check Quality Check: White powder? (No yellowing) Start->Check Activation Base Activation (pH > 10) Formation of Boronate Anion Check->Activation Pass Coupling Pd-Catalyzed Cycle (80-90°C, Argon) Activation->Coupling Add Pd(dppf)Cl2 + Ar-X AcidWash Strong Acid Wash (HCl) Coupling->AcidWash Incorrect Path SafeWash Neutral/Mild Wash (Water/NH4Cl) Coupling->SafeWash Correct Path Cleavage FAILURE: Ether Cleavage (Formation of Alcohol/Styrene) AcidWash->Cleavage H+ Catalysis Success SUCCESS: Intact Biaryl Ether SafeWash->Success Preserves MeO- group

Caption: Workflow for preserving the acid-sensitive benzylic ether moiety during Suzuki coupling.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<30%) ProtodeboronationThe boronic acid lost the B(OH)₂ group before coupling. Action: Lower temperature to 60°C, increase catalyst loading, or switch to anhydrous conditions (using CsF as base).
Homocoupling (Ar-Ar) Oxygen contaminationThe reaction was not degassed sufficiently.[1] Action: Sparge solvents longer; ensure Argon balloon is positive pressure.
Product is Alcohol Acidic WorkupThe methoxy group was hydrolyzed. Action: Ensure quench solution is pH > 6. Use Water or Brine instead of NH₄Cl.
Starting Material Remains Catalyst PoisoningSulfur or Nitrogen in the coupling partner is binding Pd. Action: Switch to high-activity catalysts like XPhos-Pd-G2 or Pd(OAc)₂/SPhos.[1]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • PubChem. (n.d.). Compound Summary for CID 54388839: [4-(1-Methoxyethyl)phenyl]boronic acid.[1][4] National Center for Biotechnology Information. [Link]

Sources

Foundational

Introduction: Navigating the Utility and Hazards of Arylboronic Acids

An In-Depth Technical Guide to the Safe Handling of [4-(1-Methoxyethyl)phenyl]boronic Acid For Researchers, Scientists, and Drug Development Professionals [4-(1-Methoxyethyl)phenyl]boronic acid is a versatile building bl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of [4-(1-Methoxyethyl)phenyl]boronic Acid

For Researchers, Scientists, and Drug Development Professionals

[4-(1-Methoxyethyl)phenyl]boronic acid is a versatile building block in modern organic synthesis, valued for its role in constructing complex molecular architectures. As a key reagent, its utility is most prominently featured in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science development.[1] The unique electronic and steric properties imparted by the 4-(1-methoxyethyl) substituent make it a valuable tool for fine-tuning the characteristics of target molecules, from biologically active compounds to advanced polymers.[1]

However, the reactivity that makes this class of compounds so useful also necessitates a deep understanding of their potential hazards. While specific toxicological data for [4-(1-Methoxyethyl)phenyl]boronic acid is not extensively published, the safety profile can be reliably inferred from a wealth of data on structurally similar arylboronic acids. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this reagent, grounded in the established principles of chemical safety and risk mitigation. The protocols herein are designed to be self-validating systems, ensuring that safety is an intrinsic component of the scientific workflow.

Hazard Identification and Risk Assessment

A thorough understanding of a chemical's properties is the foundation of a robust safety protocol. The primary hazards associated with simple arylboronic acids are irritation to the skin, eyes, and respiratory system.[2][3][4] This is a consistent toxicological profile across the class, driven by the boronic acid moiety.

Anticipated GHS Hazard Classification

Based on extensive data from analogous compounds such as 4-methoxyphenylboronic acid and 4-methylphenylboronic acid, the following GHS classification for [4-(1-Methoxyethyl)phenyl]boronic acid should be anticipated.[2][3][5]

Hazard ClassHazard CategoryGHS CodeHazard Statement
Skin Corrosion/IrritationCategory 2H315Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Respiratory)Category 3H335May cause respiratory irritation

This classification is extrapolated from structurally related boronic acids and should be used as a primary risk assessment baseline.

Toxicological Profile: The "Why" Behind the Hazards

The irritant nature of boronic acids stems from the electron-deficient boron atom, which acts as a Lewis acid. It can readily interact with biological nucleophiles, such as amino and hydroxyl groups found in proteins on the surface of the skin, eyes, and respiratory tract. This interaction can disrupt cellular function and trigger an inflammatory response, leading to the observed irritation. While generally not classified as acutely toxic via dermal or oral routes in small lab-scale quantities, ingestion can still cause gastrointestinal irritation.[6] Inhalation of the fine powder is a primary exposure risk, as the particles can easily deposit in the respiratory tract.[3][6]

Risk Assessment Workflow

Before any procedure involving this compound, a formal risk assessment must be conducted. This process is not a mere checklist but a critical thinking exercise to ensure all potential hazards are identified and controlled.

RiskAssessment cluster_0 Risk Assessment Protocol A Identify Hazards (Irritant, Powder Inhalation) B Evaluate Task (Weighing, Solution Prep, Reaction) A->B Based on SDS & Literature C Assess Exposure Risk (Quantity, Duration, Frequency) B->C Consider the specifics D Implement Control Measures (Engineering, PPE, Admin) C->D Select appropriate controls E Review & Refine (Post-procedure Debrief) D->E Is the control effective? PPESelection cluster_1 PPE Selection Logic Start Handling [4-(1-Methoxyethyl)phenyl]boronic acid? Weighing Task: Weighing Solid Start->Weighing Solution Task: Preparing Solution Start->Solution Reaction Task: In-situ Use / Reaction Start->Reaction PPE_Weighing Required PPE Nitrile Gloves + Safety Goggles + Lab Coat + (Consider N95 Mask) Weighing->PPE_Weighing Highest dust risk PPE_Solution Required PPE Nitrile Gloves + Safety Goggles + Lab Coat Solution->PPE_Solution Splash risk PPE_Reaction Required PPE Nitrile Gloves + Safety Glasses + Lab Coat Reaction->PPE_Reaction General use

Caption: Decision tree for selecting appropriate PPE based on the task.

  • Hand Protection : Nitrile gloves are a standard and effective choice for handling solid boronic acids. [7]Always inspect gloves for tears or punctures before use. [8]Double-gloving can be considered when handling larger quantities. Gloves should be removed and discarded immediately after handling is complete, and hands should be washed thoroughly. * Eye and Face Protection : At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required. When weighing the solid material, where the risk of dust is highest, chemical splash goggles provide superior protection and are strongly recommended. * Protective Clothing : A flame-resistant lab coat should be worn and buttoned completely. Long pants and closed-toe shoes are mandatory in any laboratory setting.

  • Respiratory Protection : Under normal conditions within a chemical fume hood, respiratory protection is not required. However, if a fume hood is not available or in the event of a large spill, a NIOSH-approved N95 respirator should be used to prevent inhalation of the dust.

Step-by-Step Safe Handling Protocol

This protocol provides a self-validating workflow for safely weighing and transferring the solid reagent.

  • Preparation :

    • Confirm the chemical fume hood is functioning correctly (check airflow monitor).

    • Don all required PPE (lab coat, goggles, gloves).

    • Cover the work surface (e.g., the balance) with disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh paper/boat, secondary container) within the fume hood.

  • Handling :

    • Retrieve the reagent container from storage. Keep it closed until it is inside the fume hood.

    • Open the container slowly to avoid creating a plume of dust.

    • Use a clean spatula to carefully transfer the desired amount of solid to the weigh boat. Avoid scooping motions that could aerosolize the powder.

    • Once weighing is complete, securely close the primary reagent container.

    • Carefully transfer the weighed solid into a secondary container (e.g., a flask) for transport to the reaction setup.

  • Cleanup :

    • Wipe the spatula and any contaminated surfaces within the fume hood with a damp cloth or paper towel to collect residual dust without aerosolizing it.

    • Carefully fold the used weigh paper and bench paper inward and dispose of it, along with the cleaning materials, into a designated solid hazardous waste container.

    • Wipe the exterior of the primary reagent container before returning it to storage.

  • De-Gowning :

    • Remove gloves using a technique that avoids skin contact with the exterior of the glove.

    • Wash hands thoroughly with soap and water.

Storage and Incompatibilities

Proper storage is crucial for maintaining the reagent's integrity and ensuring safety.

  • Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area. [2][5][9]Boronic acids can be hygroscopic, and some are sensitive to air and light, potentially leading to degradation. [10][11]Storage under an inert atmosphere (e.g., nitrogen or argon) can prolong shelf life, though it is not strictly required for all analogs. [7][11]* Incompatible Materials : Keep away from strong oxidizing agents, strong acids, and strong bases. [9][11]Boric acid, the parent compound, can react with strong reducing agents like metal hydrides to generate flammable hydrogen gas. [12]

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists or worsens. [2][3][9]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical advice. [2][3][9]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [2][3][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink plenty of water. Seek medical attention if symptoms occur. [9]
Spill Response

For small spills of solid material inside a fume hood:

  • Ensure PPE is worn.

  • Gently cover the spill with a damp paper towel to avoid raising dust.

  • Carefully scoop the material and paper towel into a labeled, sealable container for hazardous waste. [2][13]4. Wipe the area with a damp cloth, and dispose of all cleaning materials as hazardous waste.

For larger spills or spills outside of a fume hood, evacuate the area, prevent entry, and contact your institution's Environmental Health & Safety (EH&S) department.

Waste Disposal

All waste materials, including excess reagent, contaminated PPE, and cleaning supplies, must be disposed of as hazardous chemical waste. [3][5]Collect waste in a clearly labeled, sealed container. Never dispose of boronic acids down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Methylphenylboronic acid.
  • Thermo Fisher Scientific. (2014). Safety Data Sheet: Furan-2-boronic acid pinacol ester.
  • Fisher Scientific. (n.d.). Safety Data Sheet: (2-Methylpropyl)boronic acid.
  • Fisher Scientific. (2023). Safety Data Sheet: 4-Methoxyphenylboronic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-(Methylthio)phenylboronic acid.
  • Fisher Scientific. (2010). Safety Data Sheet: 4-Methoxyphenylboronic acid.
  • Sigma-Aldrich. (2019). Safety Data Sheet: 4-Methoxyphenylboronic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 201262, (4-Methoxyphenyl)boronic acid.
  • Sigma-Aldrich. (n.d.). Product Page: 4-Methoxyphenylboronic acid.
  • Chem-Impex International. (n.d.). Product Page: [4-(1-Methoxyethyl)phenyl]boronic acid.
  • Occupational Safety and Health Administration. (n.d.). OSHA Occupational Chemical Database: BORIC ACID.
  • Lab Alley. (n.d.). Boric Acid Safety & Hazards.
  • Etimine USA. (2020). Safety Data Sheet: Boric Acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Boronic acid, phenyl-.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet: Anthracene-9-boronic acid.
  • Chemistry For Everyone. (2024). What Are The Safety Precautions For Using Boric Acid?.
  • Allina Health Laboratory. (n.d.). Safety Data Sheet: BORAX Boric Acids.
  • ChemicalBook. (n.d.). The uses of 4-Methoxyphenylboronic acid.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Product Page: 4-Methoxyphenylboronic Acid.

Sources

Exploratory

A-Technical-Guide-to-the-Optimal-Storage-and-Handling-of-[4-(1-Methoxyethyl)phenyl]boronic-acid

Abstract [4-(1-Methoxyethyl)phenyl]boronic acid is a crucial building block in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The integrity a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

[4-(1-Methoxyethyl)phenyl]boronic acid is a crucial building block in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The integrity and reactivity of this reagent are paramount to achieving reproducible and high-yield synthetic outcomes. However, like many boronic acids, its stability is contingent upon strict adherence to appropriate storage and handling protocols. This guide provides an in-depth technical overview of the factors influencing the stability of [4-(1-Methoxyethyl)phenyl]boronic acid, outlines its primary degradation pathways, and establishes a set of best practices for its short-term and long-term storage. Methodologies for stability assessment are also detailed to ensure researchers can validate the quality of their reagents over time.

Introduction: The Imperative of Reagent Integrity

Boronic acids are a cornerstone of contemporary organic synthesis, prized for their versatility, functional group tolerance, and generally low toxicity.[1][2] Their role as nucleophilic partners in carbon-carbon bond formation is critical in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] The efficacy of these reactions, however, is directly correlated with the purity and stability of the boronic acid starting material.

Improper storage can lead to degradation, diminishing the reagent's potency and introducing impurities that can complicate reaction pathways and purification processes. For a specific reagent like [4-(1-Methoxyethyl)phenyl]boronic acid, understanding its unique chemical vulnerabilities is key to preserving its utility from the moment it is received to its final use in a reaction. This document serves as a comprehensive guide for laboratory professionals to maintain the integrity of this valuable compound.

Chemical Profile and Core Vulnerabilities

[4-(1-Methoxyethyl)phenyl]boronic acid possesses a phenyl ring substituted with a boronic acid group [-B(OH)₂] and a 1-methoxyethyl group. The boron atom is sp²-hybridized, featuring a vacant p-orbital that confers Lewis acidity upon the molecule.[4] This electronic structure is central to both its desired reactivity and its potential for degradation.

The primary vulnerabilities stem from:

  • Lewis Acidity: The electron-deficient boron center is susceptible to nucleophilic attack, particularly from water.

  • Susceptibility to Oxidation: The carbon-boron bond can be cleaved under oxidative conditions.[5][6]

  • Dehydration: Like other boronic acids, it is prone to intermolecular dehydration to form cyclic anhydrides (boroxines).[7]

Core Storage and Handling Recommendations

To mitigate the risks of degradation, a multi-faceted approach to storage is required. The following table summarizes the optimal conditions for maintaining the long-term stability of [4-(1-Methoxyethyl)phenyl]boronic acid.

Parameter Condition Rationale
Temperature 2–8 °C (Refrigerated)Slows the rate of all chemical degradation pathways. Prevents thermal decomposition.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.[8]
Moisture Tightly Sealed Container with DesiccantMinimizes hydrolysis of the boronic acid and prevents the formation of boroxines.[9][10]
Light Amber Vial or Dark LocationProtects against potential photolytic degradation pathways.

Table 1: Summary of Optimal Storage Conditions

The "Why": Causality of Degradation Pathways

Understanding the chemical mechanisms of degradation is essential for appreciating the importance of the recommended storage protocols. For aryl boronic acids, two primary non-catalytic degradation pathways are of concern.

Dehydration to Boroxine (Anhydride) Formation

In the solid state or in non-aqueous solution, boronic acids can undergo intermolecular dehydration, a process where three molecules condense to form a stable, six-membered ring called a boroxine.[7]

This is an equilibrium process. While the formation of the boroxine does not destroy the aryl-boron bond and the boroxine can be readily hydrolyzed back to the monomeric boronic acid in the presence of water, its presence alters the reagent's molecular weight. This can lead to significant errors in stoichiometry when preparing reactions, directly impacting yield and reproducibility. Storing the compound under dry conditions shifts the equilibrium heavily toward the monomeric form.[9][11]

Figure 1: Equilibrium between the active boronic acid monomer and its inactive trimeric anhydride (boroxine).

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This irreversible process leads to the formation of the corresponding arene (1-methoxyethylbenzene in this case), which is an inert impurity in Suzuki coupling reactions. This degradation is often catalyzed by acids, bases, or trace metals, but can also occur thermally or photochemically.[12][13]

The mechanism can be complex, but a key step often involves the protonation of the carbon atom attached to boron.[13] Storing the material in a neutral, dry, and dark environment minimizes the risk of this destructive pathway.[14]

Experimental Protocol: Validating Reagent Stability

To ensure trustworthiness in experimental results, periodic validation of the boronic acid's purity is recommended, especially for lots that have been stored for extended periods. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is a robust technique for this purpose.[15][16]

Stability Study Workflow

Stability_Workflow start Receive/Synthesize Boronic Acid Batch aliquot Aliquot into vials under inert gas start->aliquot initial_analysis Time-Zero Analysis (HPLC, qNMR) Establish Baseline Purity aliquot->initial_analysis storage Store Aliquots Under Varied Conditions (e.g., 2-8°C, RT, 40°C) aliquot->storage data Compare Purity Data to Time-Zero Baseline initial_analysis->data Baseline sampling Pull Samples at Defined Time Points (e.g., 1, 3, 6 months) storage->sampling analysis Analyze Samples (HPLC) sampling->analysis analysis->data conclusion Determine Shelf-Life and Optimal Conditions data->conclusion

Figure 2: A logical workflow for conducting a stability study on boronic acid samples.

Step-by-Step HPLC Method for Purity Assessment
  • Standard and Sample Preparation:

    • Accurately weigh ~10 mg of the boronic acid reference standard and the aged sample into separate 10 mL volumetric flasks.

    • Dissolve and dilute to the mark with a diluent of 80:20 Acetonitrile:Water. Causality Note: A high organic ratio is used to ensure solubility and minimize on-column hydrolysis during the analysis.

    • Vortex thoroughly to ensure complete dissolution.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 30% B and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 2 µL.

    • Detection: UV at 254 nm.

  • Analysis:

    • Inject the standard preparation to establish the retention time and peak area.

    • Inject the sample preparation.

    • Calculate the purity of the aged sample by comparing the peak area of the main component to the total area of all peaks (Area % method).

    • Identify potential degradation products, such as the protodeboronated species, which will have a different retention time.

Conclusion

The chemical integrity of [4-(1-Methoxyethyl)phenyl]boronic acid is not a passive state but one that requires active preservation. Its susceptibility to dehydration-driven anhydride formation and irreversible protodeboronation necessitates a stringent storage protocol centered on cold, dry, and inert conditions. By understanding the underlying chemical principles of its degradation and implementing robust storage and handling workflows, researchers can ensure the reliability of this reagent. Periodic analytical verification provides a final layer of quality control, guaranteeing that the boronic acid contributes to the success, rather than the complication, of synthetic endeavors.

References

  • BOR DERGİSİ - DergiPark. (2022). Synthesis and characterization of new boronic acid and boronate ester-based polymers. BORON, 7(3), 487-492. [Link]

  • Kollár, L., & Petz, A. (2017). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 114(35), E7285–E7294. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14576–14590. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed, 34460235. [Link]

  • Silva, F., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(10), 2549. [Link]

  • PubChem. (n.d.). (4'-Methoxy[1,1'-biphenyl]-4-yl)boronic acid. Retrieved from [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Ivanov, A. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)₂. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

  • ResearchGate. (2019). Synthesis of a Boronic Acid Anhydride Based Ligand and Its Application in Beryllium Coordination. Retrieved from [Link]

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • ResearchGate. (2000). Degradation pathways of a peptide boronic acid derivative, 2‐Pyz‐(CO)‐Phe‐Leu‐B(OH)2. Retrieved from [Link]

  • Google Patents. (2008). Process for purification of boronic acid and its derivatives.
  • Organic Syntheses. (n.d.). Benzeneboronic anhydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronation. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • Labinsights. (2023). The Things You Need To Know About Boronic Acids. Retrieved from [Link]

  • ResearchGate. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]

  • ResearchGate. (2018). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Retrieved from [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Retrieved from [Link]

  • PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(27), 5729-5735. [Link]

  • Labinsights. (2023). The Things You Need To Know About Boronic Acids. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Kumar, A., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (Master's thesis). Retrieved from [Link]

Sources

Foundational

A Technical Guide to [4-(1-Methoxyethyl)phenyl]boronic acid: Synthesis, Applications, and Experimental Protocols for the Modern Researcher

This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals on the synthesis, properties, and applications of [4-(1-Methoxyethyl)phenyl]boronic acid. As a key buildin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals on the synthesis, properties, and applications of [4-(1-Methoxyethyl)phenyl]boronic acid. As a key building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, a thorough understanding of its handling, reactivity, and mechanistic pathways is crucial for its effective implementation in the laboratory.

Physicochemical Properties and Characterization

[4-(1-Methoxyethyl)phenyl]boronic acid is a white to off-white crystalline solid at room temperature. Its structural and physical properties are fundamental to its reactivity and handling. The presence of the boronic acid group makes it a versatile reagent, while the methoxyethyl substituent can influence the steric and electronic properties of resulting molecules, a feature often exploited in medicinal chemistry to fine-tune a compound's pharmacokinetic profile.

Table 1: Physicochemical and Safety Data

PropertyValueSource
IUPAC Name [4-(1-Methoxyethyl)phenyl]boronic acid-
CAS Number 1256345-64-7
Molecular Formula C9H13BO3
Molecular Weight 180.01 g/mol
Appearance White to off-white solid
Melting Point 123 - 131 °C
Storage Temperature 0 - 8 °C
Signal Word Warning
Hazard Statements H315, H319, H335

Hazard statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Synthesis of [4-(1-Methoxyethyl)phenyl]boronic acid

The most common and efficient laboratory synthesis of arylboronic acids involves the reaction of an organometallic reagent (typically a Grignard or organolithium reagent) with a trialkyl borate ester, followed by acidic workup. This pathway is highly adaptable for [4-(1-Methoxyethyl)phenyl]boronic acid.

Synthetic Pathway Overview

The synthesis begins with the preparation of a Grignard reagent from 1-(4-bromophenyl)-1-methoxyethane. This organomagnesium intermediate is then reacted with a borate ester, such as trimethyl borate or triisopropyl borate, at low temperatures. The subsequent hydrolysis of the resulting boronate ester under acidic conditions yields the final boronic acid product. The choice of borate ester can influence reaction rates and yields; triisopropyl borate is often favored as it can minimize the formation of undesired borinic acid byproducts.

Synthesis_Workflow A 1-(4-Bromophenyl)- 1-methoxyethane C Grignard Reagent Formation A->C B Magnesium (Mg) B->C in THF E Boronate Ester Intermediate C->E 1. Reaction D Triisopropyl Borate D->E G [4-(1-Methoxyethyl)phenyl] boronic acid E->G 2. Hydrolysis F Aqueous Acid (e.g., HCl) F->G

Caption: Synthetic workflow for [4-(1-Methoxyethyl)phenyl]boronic acid.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • 1-(4-Bromophenyl)-1-methoxyethane

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Grignard Reagent Formation:

    • Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings to a dry, three-necked flask equipped with a reflux condenser and a dropping funnel.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 1-(4-bromophenyl)-1-methoxyethane in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium. If the reaction does not initiate (as indicated by heat evolution and color change), gently warm the flask.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • In a separate flask, dissolve triisopropyl borate in anhydrous THF.

    • Add the triisopropyl borate solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature at -78 °C during the addition.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Workup:

    • Cool the reaction mixture in an ice bath and slowly quench it by adding 2 M HCl. Stir vigorously until two clear layers form.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ether/hexanes) or by column chromatography on silica gel.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

[4-(1-Methoxyethyl)phenyl]boronic acid is a premier reagent for the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for constructing biaryl and substituted aromatic structures.

Catalytic Cycle

The reaction is catalyzed by a palladium(0) complex. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl or vinyl halide (or triflate), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (the 4-(1-methoxyethyl)phenyl moiety) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX R-X OA_label Oxidative Addition PdII_R_Ar R-Pd(II)L_n-Ar PdII_RX->PdII_R_Ar Ar-B(OH)2 (Base) TM_label Transmetalation PdII_R_Ar->Pd0 R-Ar RE_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for a Typical Suzuki-Miyaura Coupling

Materials:

  • [4-(1-Methoxyethyl)phenyl]boronic acid

  • An aryl halide (e.g., 4-bromopyridine)

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3, or K3PO4)

  • Solvent (e.g., 1,4-dioxane/water, DME, or toluene)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 eq), [4-(1-Methoxyethyl)phenyl]boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst (0.01-0.05 eq) and the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Role in Medicinal Chemistry and Drug Discovery

The 4-(1-methoxyethyl)phenyl moiety introduced by this boronic acid is of significant interest in drug design. The methoxyethyl group can serve as a hydrogen bond acceptor and its stereocenter can be crucial for specific interactions with biological targets. Furthermore, its lipophilicity can be modulated to improve the ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate. While specific drug compounds containing this exact fragment are often proprietary, the general class of substituted phenylboronic acids is prevalent in the synthesis of inhibitors for enzymes such as kinases and proteases, as well as in the development of receptor antagonists. The ability to readily install this group via robust Suzuki coupling makes it a valuable tool for generating libraries of compounds for high-throughput screening.

References

Exploratory

The Emergence of Aryl Boronic Acids: From Synthetic Curiosity to Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Once relegated to the realm of academic curiosity, aryl boronic acids and their de...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Once relegated to the realm of academic curiosity, aryl boronic acids and their derivatives have undergone a remarkable transformation, emerging as indispensable tools in modern organic synthesis and medicinal chemistry. Their unique electronic properties, versatile reactivity, and general stability have established them as superior coupling partners in carbon-carbon bond-forming reactions and as privileged pharmacophores in drug design. This guide provides an in-depth exploration of the discovery, synthesis, and application of aryl boronic acids. We will dissect the causal logic behind common synthetic strategies, illuminate the intricate mechanism of their most famous application—the Suzuki-Miyaura coupling—and examine their profound impact on drug development, culminating in a discussion of FDA-approved drugs and future prospects. This document is intended to serve as a comprehensive resource for researchers, chemists, and pharmacologists engaged in the art and science of molecule-making.

Introduction: The Unique Character of the Boron-Carbon Bond

The story of aryl boronic acids begins not in the bustling labs of modern pharmaceutical companies, but with the foundational work of Sir Edward Frankland, who first prepared and isolated a simple boronic acid in 1860.[1][2] For over a century, these compounds remained largely a niche interest. Their ascent to prominence began with the development of palladium-catalyzed cross-coupling reactions, a field for which Akira Suzuki, Ei-ichi Negishi, and Richard F. Heck were awarded the Nobel Prize in Chemistry in 2010.

At the heart of their utility lies the unique nature of the boron atom in aryl boronic acids, R-B(OH)₂. The boron atom is electron-deficient, possessing an empty p-orbital, which makes it a mild Lewis acid.[2] This Lewis acidity is central to its reactivity, particularly in the crucial transmetalation step of cross-coupling cycles.[3][4] Unlike their more reactive organometallic counterparts (like organolithium or Grignard reagents), aryl boronic acids exhibit a remarkable balance of stability and reactivity. They are generally stable to air and moisture, can be purified via chromatography, and are compatible with a wide array of functional groups, making them ideal building blocks for complex molecule synthesis.[2][5][6] This combination of features is the primary driver behind their widespread adoption in both academic and industrial settings.

The Synthetic Toolkit: Crafting Aryl Boronic Acids

The accessibility of aryl boronic acids is a key factor in their widespread use. Over the years, a diverse array of synthetic methods has been developed, ranging from classical organometallic approaches to modern, highly efficient catalytic C-H activation techniques. The choice of method is dictated by factors such as substrate scope, functional group tolerance, cost, and scalability.

Classical Approaches: The Grignard and Organolithium Routes

The most traditional and still widely practiced methods involve the reaction of an organometallic reagent with a trialkyl borate ester, followed by acidic hydrolysis.[7][8]

  • From Grignard Reagents: An aryl magnesium halide (Grignard reagent), prepared from the corresponding aryl halide, is reacted with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures.[7][8][9]

  • From Organolithium Reagents: Aryllithium species, typically generated via lithium-halogen exchange or direct deprotonation of an acidic arene, are similarly quenched with a borate ester.[2][8]

The causality behind these methods is straightforward: the highly nucleophilic carbon of the organometallic reagent attacks the electrophilic boron atom of the borate ester. Subsequent hydrolysis of the resulting boronate ester furnishes the desired boronic acid. While reliable, these methods are often limited by the functional group incompatibility of the highly basic and nucleophilic organometallic intermediates.

Palladium-Catalyzed Borylation: The Miyaura Borylation

A significant leap forward was the development of the palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[2] This reaction, known as the Miyaura borylation, offers substantially broader functional group tolerance compared to the classical methods. The reaction proceeds via a catalytic cycle analogous to other cross-coupling reactions, involving oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the aryl boronate ester.

Modern Frontiers: Iridium-Catalyzed C-H Borylation

The most atom-economical and elegant approach to date is the direct, transition-metal-catalyzed borylation of aromatic C-H bonds. Pioneered by Hartwig and others, iridium-based catalyst systems have proven exceptionally effective for this transformation.[8][10] This methodology allows for the conversion of unactivated arenes directly into their corresponding aryl boronate esters, often with high regioselectivity dictated by steric factors. A one-pot sequence can then convert the resulting boronate ester into the aryl boronic acid.[8][10]

Table 1: Comparison of Major Synthetic Routes to Aryl Boronic Acids
MethodStarting MaterialReagentsKey AdvantagesKey Limitations
Grignard/Organolithium Aryl HalideMg or R-Li, B(OR)₃, H₃O⁺Low-cost reagents, well-establishedPoor functional group tolerance, requires low temperatures
Miyaura Borylation Aryl Halide/TriflateB₂pin₂, Pd Catalyst, BaseExcellent functional group tolerance, mild conditionsCost of palladium catalyst, requires a pre-functionalized arene
Iridium C-H Borylation AreneB₂pin₂, Ir Catalyst, LigandHigh atom economy, direct C-H functionalizationRegioselectivity can be challenging, catalyst cost
Photoredox Borylation Aryl HalideB₂pin₂, Photocatalyst, BaseMetal-free options available, mild conditionsSubstrate scope can be limited, specialized equipment

The Suzuki-Miyaura Coupling: A Pillar of Modern Synthesis

The single most important application of aryl boronic acids is the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction forges a carbon-carbon bond between an organoboron compound and an organohalide (or triflate).[4][11] Its reliability, mild conditions, and vast scope have made it one of the most frequently used reactions in medicinal chemistry for constructing biaryl and heteroaryl scaffolds.[5]

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The canonical cycle involves three fundamental steps:[12][13]

  • Oxidative Addition: A low-valent Palladium(0) catalyst complex first undergoes oxidative addition into the carbon-halogen bond of the aryl halide (Ar¹-X). This forms a new, square planar Palladium(II) intermediate. This step is often the rate-limiting step of the cycle.[12]

  • Transmetalation: This is the crucial step where the aryl group from the boronic acid is transferred to the palladium center. The process requires activation of the boronic acid by a base (e.g., Na₂CO₃, K₃PO₄).[3] The base reacts with the boronic acid to form a more nucleophilic "ate" complex, [Ar²-B(OH)₃]⁻, which facilitates the transfer of the Ar² group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[12]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd2_diaryl Ar¹-Pd(II)L₂-Ar² pd0->pd2_diaryl pd2_complex Ar¹-Pd(II)L₂-X pd2_complex->pd0 transmetal Transmetalation byproduct XB(OH)₂ + H₂O transmetal->byproduct pd2_diaryl->pd2_complex red_elim Reductive Elimination product Ar¹-Ar² (Biaryl Product) red_elim->product ar1x Ar¹-X (Aryl Halide) ar1x->ox_add ar2b Ar²B(OH)₂ + Base ar2b->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Impact on Drug Discovery and Medicinal Chemistry

The true significance of aryl boronic acids is most evident in their impact on drug discovery.[6] The stigma once associated with boron-containing compounds has been thoroughly demystified, paving the way for their use not just as synthetic intermediates, but as key pharmacophores in approved drugs.[2][14]

Boronic Acids as Enzyme Inhibitors

The Lewis acidic boron atom is a potent and versatile warhead for inhibiting various enzymes, particularly serine proteases.[15] It forms a stable, yet reversible, covalent bond with the hydroxyl group of the active site serine residue, creating a tetrahedral boronate adduct that mimics the transition state of peptide bond hydrolysis. This mechanism is central to the action of several groundbreaking drugs.

  • Bortezomib (Velcade®): Approved by the FDA in 2003, Bortezomib was a landmark achievement as the first boronic acid-containing drug and the first proteasome inhibitor to reach the market.[2][16][17] It is used to treat multiple myeloma by inhibiting the 26S proteasome, a key regulator of intracellular protein degradation.[16][17]

  • Ixazomib (Ninlaro®): Following in the footsteps of Bortezomib, Ixazomib was approved in 2015, also for the treatment of multiple myeloma.[2][16] It operates via a similar proteasome inhibition mechanism.

  • Vaborbactam (Vabomere®): Approved in 2017, Vaborbactam is a cyclic boronic acid derivative that acts as a β-lactamase inhibitor.[2][16] It is used in combination with antibiotics to combat resistant bacterial infections.

Benzoxaboroles: A Privileged Scaffold

A notable subclass of boronic acid derivatives is the benzoxaboroles. These compounds, such as the FDA-approved drugs Tavaborole (for onychomycosis) and Crisaborole (for atopic dermatitis), feature an intramolecularly cyclized boronic acid.[14][18] This structural motif enhances the acidity of the boron center, allowing the molecule to exist predominantly in its anionic boronate form at physiological pH, which can improve solubility and other pharmaceutical properties.[18]

Table 2: Selected FDA-Approved Drugs Containing a Boronic Acid Moiety
Drug Name (Brand)Year of FDA ApprovalTherapeutic AreaMechanism of Action
Bortezomib (Velcade®)2003Oncology (Multiple Myeloma)26S Proteasome Inhibitor[2][16]
Ixazomib (Ninlaro®)2015Oncology (Multiple Myeloma)26S Proteasome Inhibitor[2][16]
Vaborbactam (Vabomere®)2017Infectious Diseaseβ-Lactamase Inhibitor[2][16]
Tavaborole (Kerydin®)2014Antifungal (Onychomycosis)Leucyl-tRNA Synthetase Inhibitor[14][18]
Crisaborole (Eucrisa®)2016Dermatology (Atopic Dermatitis)Phosphodiesterase 4 (PDE4) Inhibitor[14][18]

Experimental Protocols: A Self-Validating System

The following protocols are provided as representative examples. All operations should be conducted by trained personnel in a suitable laboratory environment with appropriate personal protective equipment.

Protocol: Synthesis of 4-Methoxyphenylboronic Acid via Grignard Reaction

This protocol describes a classic method for preparing a common aryl boronic acid derivative.

  • Apparatus Setup: A three-necked round-bottom flask is fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus must be flame-dried or oven-dried and assembled hot under a stream of dry nitrogen to ensure anhydrous conditions.

  • Grignard Formation: Magnesium turnings (1.2 eq) are placed in the flask. A solution of 4-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) is added to the dropping funnel. A small portion of the aryl bromide solution is added to the magnesium. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. Once initiated, the remaining 4-bromoanisole solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is heated at reflux for 1 hour to ensure complete formation of the Grignard reagent.

  • Borylation: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. A solution of triisopropyl borate (1.5 eq) in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below -60 °C. The causality for this low temperature is to prevent over-addition of the highly reactive Grignard reagent to the newly formed boronate ester. After addition, the mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous HCl (e.g., 2 M) at 0 °C. The mixture is stirred vigorously for 1 hour to hydrolyze the boronate ester. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., water or an ether/hexane mixture) to yield pure 4-methoxyphenylboronic acid.

Synthesis_Workflow start Start: Aryl Halide + Mg grignard 1. Grignard Formation (Anhydrous THF) start->grignard cool 2. Cool to -78 °C grignard->cool borylation 3. Add B(OR)₃ (Borate Ester Quench) cool->borylation hydrolysis 4. Acidic Hydrolysis (e.g., HCl) borylation->hydrolysis workup 5. Extraction & Workup (EtOAc/H₂O) hydrolysis->workup purify 6. Purification (Recrystallization/Chromatography) workup->purify end End: Pure Aryl Boronic Acid purify->end

Caption: General workflow for the synthesis of an aryl boronic acid.

Protocol: Suzuki-Miyaura Coupling of 4-Methoxyphenylboronic Acid and 1-Bromo-4-nitrobenzene

This protocol details the synthesis of a biaryl compound, a core activity in drug discovery programs.

  • Reaction Setup: To a round-bottom flask are added 4-methoxyphenylboronic acid (1.2 eq), 1-bromo-4-nitrobenzene (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition and Degassing: A suitable solvent system (e.g., a mixture of toluene and water, or dioxane and water) is added. The reaction mixture is thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. This is a critical self-validating step; failure to remove oxygen will result in poor or no catalytic turnover. Degassing can be achieved by bubbling nitrogen or argon through the solution for 15-30 minutes or by several freeze-pump-thaw cycles.

  • Reaction: The mixture is heated to a temperature appropriate for the specific catalyst and substrates (typically 80-110 °C) under a nitrogen or argon atmosphere and stirred until reaction completion, as monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure biaryl product.

Future Outlook and Conclusion

The field of aryl boronic acids continues to evolve. Current research focuses on developing more sustainable and efficient synthetic methods, including novel catalytic systems for C-H borylation that offer even greater control over regioselectivity. In medicinal chemistry, the design of new boronic acid-based inhibitors for a wider range of biological targets, from metabolic enzymes to viral proteases, is an active area of investigation.[14][19] The unique ability of the boronic acid moiety to engage in reversible covalent interactions will continue to be exploited in the design of highly potent and selective therapeutic agents.

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  • The Suzuki Reaction. (n.d.). Chem 115 Myers.
  • Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. (2015). MedChemComm (RSC Publishing).
  • Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. (2023). ACS Publications.

Sources

Foundational

The Indispensable Role of Boronic Acids in Modern Organic Synthesis: A Technical Guide

Introduction: The Rise of a Versatile Reagent In the landscape of modern organic chemistry, few classes of compounds have proven as versatile and impactful as boronic acids. First synthesized in 1860 by Edward Frankland,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Versatile Reagent

In the landscape of modern organic chemistry, few classes of compounds have proven as versatile and impactful as boronic acids. First synthesized in 1860 by Edward Frankland, these organoboron compounds have transitioned from chemical curiosities to indispensable tools in the synthetic chemist's arsenal.[1] Their stability, low toxicity, and broad reactivity make them ideal building blocks, particularly in the formation of carbon-carbon bonds, a cornerstone of molecular construction.[2] This guide provides an in-depth exploration of the core principles of boronic acids, their synthesis, and their paramount application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, with a forward look into their expanding role in drug discovery and medicinal chemistry.[2][3]

The Unique Physicochemical Nature of Boronic Acids

Boronic acids are organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups, with the general formula R-B(OH)₂. The boron atom in boronic acids is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital. This electron deficiency confers a mild Lewis acidic character, a key feature that dictates their reactivity.[1]

Unlike their carboxylic acid analogues, boronic acids are not naturally occurring.[1] They are typically stable, crystalline solids that are amenable to handling and purification. However, they have a propensity to form cyclic trimeric anhydrides, known as boroxines, through dehydration. To circumvent this and improve stability and handling, boronic acids are often converted to their corresponding boronate esters.[1]

A crucial aspect of their chemistry, particularly in biological applications, is their ability to form reversible covalent bonds with diols. This property is exploited in the design of sensors and drug delivery systems.[4][5]

The Synthesis of Boronic Acids and Their Derivatives

The accessibility of a diverse range of boronic acids is fundamental to their widespread use. Several robust synthetic methods have been developed, with the choice of method depending on the desired structure and the available starting materials.

One of the most common and classical methods involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate ester, typically trimethyl borate or triisopropyl borate, followed by acidic hydrolysis.[2][6] This approach is versatile and allows for the synthesis of a wide array of aryl, heteroaryl, and alkyl boronic acids.[2]

More recently, transition metal-catalyzed C-H borylation has emerged as a powerful and atom-economical method for the direct synthesis of boronic esters from unfunctionalized arenes and heteroarenes.[2] This strategy avoids the pre-formation of organometallic reagents and offers a more direct route to complex boronic acid derivatives.

The Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), with an aryl or vinyl halide or triflate, is another widely employed method for the synthesis of boronate esters.[2]

Experimental Protocol: Synthesis of Phenylboronic Acid via Grignard Reaction

This protocol outlines a standard laboratory procedure for the synthesis of phenylboronic acid from bromobenzene.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Bromobenzene

  • Trimethyl borate

  • Hydrochloric acid (e.g., 2 M)

  • Toluene

  • Hexanes

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

    • Once the reaction has initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (phenylmagnesium bromide).

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of trimethyl borate in anhydrous diethyl ether to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below -60 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for at least 1 hour.

  • Hydrolysis and Work-up:

    • Slowly pour the reaction mixture into a beaker containing ice and hydrochloric acid.

    • Stir the mixture until the solids dissolve.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain a crude solid.

  • Purification:

    • Recrystallize the crude phenylboronic acid from a suitable solvent system, such as toluene/hexanes, to obtain the pure product.

The Suzuki-Miyaura Coupling: A Revolution in C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction, first reported in 1979, is arguably the most significant application of boronic acids in organic synthesis.[7] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[8] Its high functional group tolerance, mild reaction conditions, and the low toxicity of the boron-containing byproducts have led to its widespread adoption in academia and industry, particularly in the synthesis of pharmaceuticals and complex organic materials.[7][9]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:[2][8]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (R¹-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.[10]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_R1X R¹-Pd(II)L_n-X OxAdd->PdII_R1X Transmetalation Transmetalation ([R²B(OH)₃]⁻) PdII_R1X->Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Practical Considerations and Experimental Choices

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key parameters:

Parameter Common Choices Rationale and Field-Proven Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd/CThe choice of catalyst depends on the reactivity of the coupling partners. For simple aryl halides, Pd(PPh₃)₄ is often sufficient. More challenging substrates, such as aryl chlorides or sterically hindered partners, may require more active catalysts with specialized phosphine ligands (e.g., Buchwald or Herrmann-type ligands).
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe base is crucial for activating the boronic acid to form the boronate species, which facilitates transmetalation.[10] The strength of the base should be matched to the acidity of the boronic acid and the sensitivity of other functional groups in the substrates. K₃PO₄ and Cs₂CO₃ are generally effective for a wide range of substrates.
Solvent Toluene, Dioxane, THF, DMF, Water/Organic mixturesThe solvent system must be capable of dissolving both the organic substrates and the inorganic base. Biphasic systems, such as toluene/water or dioxane/water, are commonly used and can enhance the rate of the reaction.
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhosThe ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. Electron-rich and bulky phosphine ligands can promote the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times, especially for less reactive substrates.
Addressing Challenges: The Use of Protecting Groups

While many boronic acids are stable, some can be prone to decomposition under certain reaction conditions, a common side reaction being protodeboronation.[11] To address this, and to enable the use of boronic acids in multi-step syntheses, various protecting groups have been developed.[12][13] These groups mask the reactivity of the boronic acid, allowing it to be carried through various chemical transformations, and can then be removed under specific conditions to liberate the free boronic acid for subsequent reactions.[12]

Commonly used protecting groups include:

  • Pinacol esters: These are widely used due to their stability and ease of handling.[11]

  • N-methyliminodiacetic acid (MIDA) boronates: These are highly stable and can be deprotected under mild basic conditions.[12]

  • 1,8-Diaminonaphthalene (dan) boronamides: These are also very stable and can be removed under acidic conditions.[12]

The use of orthogonal protecting groups allows for the selective reaction of one boronic acid in the presence of another, enabling complex and iterative cross-coupling strategies.[12]

Protecting_Groups BoronicAcid R-B(OH)₂ (Unstable/Reactive) Protection Protection BoronicAcid->Protection SuzukiCoupling Suzuki-Miyaura Coupling BoronicAcid->SuzukiCoupling ProtectedBoronicAcid Protected Boronic Acid (e.g., R-B(MIDA)) Protection->ProtectedBoronicAcid MultiStep Multi-step Synthesis (Other reactions) ProtectedBoronicAcid->MultiStep Deprotection Deprotection MultiStep->Deprotection Deprotection->BoronicAcid

Caption: Workflow illustrating the use of protecting groups for boronic acids.

The Expanding Frontier: Boronic Acids in Drug Discovery and Medicinal Chemistry

The unique properties of boronic acids have led to their increasing application in medicinal chemistry and drug development.[2][3] The ability of the boronic acid moiety to form reversible covalent bonds with active site serine or threonine residues of enzymes has been a particularly fruitful area of research.[2]

A landmark example is bortezomib (Velcade®) , a dipeptidyl boronic acid that was the first proteasome inhibitor to be approved for the treatment of multiple myeloma.[2] The boronic acid group in bortezomib forms a stable but reversible complex with the N-terminal threonine of the 20S proteasome, inhibiting its activity and leading to cancer cell apoptosis.[2]

Other FDA-approved drugs containing a boronic acid moiety include:

  • Ixazomib (Ninlaro®): Another proteasome inhibitor for multiple myeloma.[2]

  • Vaborbactam (Vabomere®): A β-lactamase inhibitor used in combination with antibiotics to combat bacterial resistance.[2]

The growing interest in boronic acids in drug discovery is driven by their potential to target a wide range of enzymes and receptors, as well as their favorable physicochemical properties.[2][3] The field continues to evolve, with ongoing research into new boronic acid-based therapeutics for various diseases, including cancer, infectious diseases, and inflammatory disorders.[2][14]

Conclusion

Boronic acids have firmly established themselves as a cornerstone of modern organic synthesis. Their unique reactivity, coupled with their stability and low toxicity, has made them indispensable reagents for the construction of complex molecules. The Suzuki-Miyaura coupling, in particular, has transformed the way chemists approach the synthesis of biaryls and other conjugated systems, with profound implications for materials science and drug discovery. As our understanding of their chemistry deepens and new applications continue to emerge, the importance of boronic acids in the molecular sciences is set to grow even further.

References

  • G. F. S. Fernandes, M. F. S. R. Ribeiro, M. J. R. P. Queiroz, & E. M. S. F. P. P. D. S. T. M. S. C. Sousa (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • G. F. S. Fernandes, M. F. S. R. Ribeiro, M. J. R. P. Queiroz, & E. M. S. F. P. P. D. S. T. M. S. C. Sousa (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics - ACS Publications. [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

  • D. G. Hall (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

  • Introduction, Interconversion and Removal of Boron Protecting Groups. American Chemical Society. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]

  • Boronic acid catalysis. Chemical Society Reviews (RSC Publishing). [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Boronic acids protecting groups with standard deprotecting conditions. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Protecting groups for boronic acids.
  • Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. ResearchGate. [Link]

  • Suzuki Coupling Mechanism and Applications. YouTube. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Publications. [Link]

  • Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Semantic Scholar. [Link]

  • Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Palladium Catalysis for [4-(1-Methoxyethyl)phenyl]boronic Acid Coupling

[1] Executive Summary This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of [4-(1-Methoxyethyl)phenyl]boronic acid (CAS 945723-15-9) . While this substrate exhibits the robust rea...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of [4-(1-Methoxyethyl)phenyl]boronic acid (CAS 945723-15-9) . While this substrate exhibits the robust reactivity typical of phenylboronic acids, the presence of the 1-methoxyethyl group (a benzylic ether moiety) introduces specific requirements regarding base selection and solvent polarity to prevent elimination or solvolysis side reactions.[1]

This guide provides a dual-track protocol:

  • Method A (The Workhorse): A robust, cost-effective system for standard aryl bromides/iodides.[1]

  • Method B (High-Performance): A sterically demanding system for aryl chlorides or deactivated electrophiles.[1]

Substrate Profile & Critical Analysis

Chemical Identity[1][2][3][4][5]
  • Compound: [4-(1-Methoxyethyl)phenyl]boronic acid[1][2][3][4]

  • CAS: 945723-15-9[1][2][4]

  • Molecular Weight: 180.01 g/mol [1]

  • Key Feature: The benzylic ether at the para position.[1]

Mechanistic Considerations (Expertise & Experience)
  • Benzylic Ether Stability: The methoxyethyl group contains a benzylic C-O bond.[1] While generally stable to the basic conditions of Suzuki coupling, it can be susceptible to acid-catalyzed elimination (forming styrene derivatives) or hydrogenolysis if reducing conditions are inadvertently generated.[1] Crucial: Avoid strong Lewis acids and prolonged exposure to reducing atmospheres (e.g.,

    
     balloons) if Pd/C were used (though rare in coupling).[1]
    
  • Chirality: The 1-methoxyethyl group contains a chiral center.[1] Commercial supplies are typically racemic .[1] If coupling with a chiral halide, expect a mixture of diastereomers.[1] The reaction conditions described below preserve the integrity of this center (no racemization via deprotonation expected as

    
    ).
    
  • Electronic Effects: The alkyl-ether substituent is weakly electron-donating.[1] This increases the nucleophilicity of the aryl ring, making the boronic acid slightly more prone to protodeboronation (loss of the boron group) compared to electron-deficient rings.[1] Fast transmetallation is required to outcompete this side reaction.[1]

Catalyst Selection Strategy

The choice of catalyst dictates the turnover frequency (TOF) and success rate.[1]

Catalyst SystemLigand ClassTarget ElectrophileProsCons
Pd(dppf)Cl₂[1]·DCM Bidentate FerrocenylAryl Bromides, Iodides, TriflatesExtremely robust; air stable; prevents

-hydride elimination.[1]
Slower oxidative addition for Chlorides.[1]
XPhos Pd G3 / G4 Biaryl Phosphine (Buchwald)Aryl Chlorides, Sterically Hindered ArenesUltra-fast oxidative addition; stabilizes monoligated Pd(0).[1]More expensive; sensitive to steric crowding at the boronic acid (not an issue here).[1]
Pd(PPh₃)₄ Monodentate PhosphineSimple Aryl BromidesCheap; historical standard.[1]Air sensitive; "Black Pd" precipitation common; slow.[1]

Experimental Protocols

Method A: Robust Coupling (Recommended Starting Point)

Applicability: Standard library synthesis, aryl bromides/iodides.[1]

Reagents:

  • Substrate: [4-(1-Methoxyethyl)phenyl]boronic acid (1.2 equiv)[1]

  • Electrophile: Aryl Halide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)[1]

  • Base:

    
     (2.0 - 3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Protocol:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 216 mg), and

    
     (3.0 mmol, 414 mg).
    
  • Solvent: Add 4 mL of 1,4-Dioxane and 1 mL of distilled water. (The biphasic system is crucial for solubilizing inorganic bases).[1]

  • Degas: Sparge the mixture with Nitrogen or Argon for 5 minutes. Why? Oxygen poisons Pd(0) and promotes homocoupling of the boronic acid.[1]

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (0.03 mmol, ~25 mg) quickly against a positive flow of inert gas.[1] Cap the vial immediately.

  • Reaction: Heat to 80°C for 4–12 hours. Monitor by TLC or LCMS.[1]

    • Visual Check: The reaction typically turns from orange/red to black as Pd precipitates upon completion.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over

    
    .[1]
    
Method B: Advanced Coupling (Challenging Partners)

Applicability: Aryl chlorides, electron-rich electrophiles.[1]

Reagents:

  • Catalyst: XPhos Pd G3 (1-2 mol%)[1]

  • Base:

    
     (2.0 equiv)
    
  • Solvent: THF / Water (10:1)

Protocol Adjustments:

  • Use XPhos Pd G3 precatalyst.[1] This releases the active

    
     species immediately upon base activation, bypassing the induction period required for Pd(II) reduction.[1]
    
  • Lower temperature (60°C) is often sufficient due to the high activity of the catalyst, protecting the benzylic ether from any thermal degradation.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for catalyst selection and the mechanistic pathway, ensuring the user understands the why behind the protocol.

G start Start: [4-(1-Methoxyethyl)phenyl]boronic acid partner Select Coupling Partner (Ar-X) start->partner decision Halide Type? partner->decision path_A Ar-Br / Ar-I (Standard) decision->path_A Easy path_B Ar-Cl / Hindered (Difficult) decision->path_B Hard cat_A Method A: Pd(dppf)Cl2 K2CO3 / Dioxane:H2O path_A->cat_A cat_B Method B: XPhos Pd G3 K3PO4 / THF:H2O path_B->cat_B cycle Catalytic Cycle (Transmetallation) cat_A->cycle Pd(II) -> Pd(0) cat_B->cycle Precat -> Pd(0) product Product: Biaryl Ether Derivative cycle->product Reductive Elimination

Figure 1: Decision tree for selecting the optimal catalytic system based on the electrophilic coupling partner.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is "self-validating," perform these checks during the reaction:

ObservationDiagnosisCorrective Action
No Product, SM Remaining Catalyst poisoning or inactive Pd.[1]Ensure rigorous degassing.[1] Switch to XPhos Pd G3.
Homocoupling (Ar-Ar) Oxygen leak or low halide reactivity.[1]Re-degas solvents.[1] Add halide slowly or increase halide equivalents.
Protodeboronation (Ar-H) Reaction too slow; Boronic acid unstable.[1]Use anhydrous conditions (DMF/Toluene) with CsF base to minimize water-mediated hydrolysis.[1]
Styrene Formation Elimination of methoxy group.[1]Conditions too acidic or too hot.[1] Ensure pH > 9. Lower Temp to 60°C.

Safety & Handling

  • Boronic Acid: Generally low toxicity, but handle as a chemical irritant.[1] Store at 2-8°C.[1]

  • Palladium: Heavy metal.[1] All waste streams must be segregated for heavy metal disposal.[1]

  • Pressure: If heating in a sealed vial (recommended for Dioxane/H2O), ensure the vial is rated for pressure to prevent rupture.[1]

References

  • Santa Cruz Biotechnology. [4-(1-Methoxyethyl)phenyl]boronic acid (CAS 945723-15-9).[1][2] Product Data Sheet. Link[2]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. (General protocol grounding). Link

  • Chem-Impex International. Product 14945: [4-(1-Methoxyethyl)phenyl]boronic acid.[1] Link

Sources

Application

The Strategic Application of [4-(1-Methoxyethyl)phenyl]boronic Acid in Modern Drug Discovery: A Guide for Researchers

Introduction: Beyond a Simple Building Block In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinet...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Building Block

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. [4-(1-Methoxyethyl)phenyl]boronic acid has emerged as a crucial reagent, not merely for its utility in carbon-carbon bond formation, but for the intrinsic value of the [4-(1-Methoxyethyl)phenyl] moiety in bioactive molecules. This guide provides an in-depth exploration of the applications of this versatile compound, with a particular focus on its role in the synthesis of kinase inhibitors. We will delve into the causality behind its selection in drug design, provide detailed protocols for its use in the cornerstone Suzuki-Miyaura cross-coupling reaction, and present a case study on its application in the synthesis of a clinical-stage therapeutic agent.

The presence of the chiral 1-methoxyethyl group is a key feature of this building block. The stereochemistry of a drug molecule can significantly influence its interaction with biological targets, with single-enantiomer drugs often providing greater selectivity and an improved therapeutic index.[1] The methoxy group itself can enhance a ligand's binding to its target, as well as improve its physicochemical and pharmacokinetic properties.[2]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of [4-(1-Methoxyethyl)phenyl]boronic acid in drug discovery lies in its role as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures that form the backbone of many therapeutic agents.[3]

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the bond between an aryl or vinyl halide (or triflate) and the leaving group, forming a palladium(II) species.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a step that is typically facilitated by a base. The base activates the boronic acid, enhancing the polarization of the organic ligand and facilitating this transfer.[4]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Coupling

Case Study: Synthesis of Spleen Tyrosine Kinase (SYK) Inhibitors

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. Consequently, SYK has emerged as a significant therapeutic target for a range of autoimmune and inflammatory diseases, as well as certain cancers.[5] A number of potent and selective SYK inhibitors feature a substituted pyrimidine or a related heterocyclic core, often coupled to a substituted phenyl ring.

The synthesis of these inhibitors frequently employs a Suzuki-Miyaura coupling to introduce the substituted phenyl moiety. [4-(1-Methoxyethyl)phenyl]boronic acid is a particularly valuable building block in this context. For instance, the synthesis of the clinical-stage SYK inhibitor, mivavotinib (TAK-659) , and related compounds involves the coupling of a dihalopyrimidine with a substituted phenylboronic acid.[6]

The chiral 1-methoxyethyl group in these inhibitors is crucial for optimizing interactions within the ATP-binding site of the SYK enzyme. The stereochemistry at this position can significantly impact the inhibitor's potency and selectivity. The incorporation of stereocenters is a known strategy to enhance the selectivity of kinase inhibitors by exploiting the three-dimensional differences in the ATP-binding domains of different kinases.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of (S)-[4-(1-Methoxyethyl)phenyl]boronic acid with 2,4-Dichloropyrimidine

This protocol provides a representative method for the regioselective Suzuki-Miyaura coupling of (S)-[4-(1-Methoxyethyl)phenyl]boronic acid with 2,4-dichloropyrimidine, a common core structure in SYK inhibitors. The reaction is designed to favor substitution at the more reactive C4 position of the pyrimidine ring.

Materials:

Reagent/MaterialCAS NumberMolecular WeightQuantityMoles (mmol)
(S)-[4-(1-Methoxyethyl)phenyl]boronic acidNot available179.02 g/mol 1.2 g6.7
2,4-Dichloropyrimidine3934-20-1148.98 g/mol 1.0 g6.7
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56 g/mol 387 mg0.335
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 2.76 g20
1,4-Dioxane123-91-188.11 g/mol 30 mL-
Water (degassed)7732-18-518.02 g/mol 10 mL-

Instrumentation:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2,4-dichloropyrimidine (1.0 g, 6.7 mmol), (S)-[4-(1-Methoxyethyl)phenyl]boronic acid (1.2 g, 6.7 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add 1,4-dioxane (30 mL) and degassed water (10 mL) to the flask via syringe.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (387 mg, 0.335 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the desired 2-chloro-4-(4-(1-methoxyethyl)phenyl)pyrimidine.

Expected Yield: The expected yield for this type of reaction is typically in the range of 70-90%.

Rationale for Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura couplings.[7]

  • Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing unwanted side reactions.[7]

  • Solvent System: The mixture of 1,4-dioxane and water is a common solvent system for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents.[7]

  • Temperature: The reaction is heated to promote the catalytic cycle and ensure a reasonable reaction rate.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

Experimental_Workflow

Conclusion and Future Perspectives

[4-(1-Methoxyethyl)phenyl]boronic acid is a valuable and strategically important building block in modern drug discovery. Its primary application in the Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex molecular architectures, particularly in the development of kinase inhibitors. The chiral 1-methoxyethyl moiety can impart crucial properties to the final drug molecule, including enhanced potency and selectivity, by optimizing interactions within the target's binding site. The provided protocol serves as a robust starting point for researchers looking to utilize this reagent in their synthetic endeavors. As the demand for more selective and effective therapeutics continues to grow, the strategic use of well-designed building blocks like [4-(1-Methoxyethyl)phenyl]boronic acid will remain a cornerstone of successful drug discovery programs.

References

  • Hirabayashi, A., et al. (2008). A novel Syk family kinase inhibitor: design, synthesis, and structure-activity relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 16(15), 7347-7357.
  • BenchChem. (2025). Mivavotinib (TAK-659): A Technical Whitepaper on its Discovery and Synthesis.
  • Chaki, S., et al. (2015). Discovery of TAK-659, a highly potent and selective spleen tyrosine kinase (SYK) inhibitor, for the treatment of B-cell malignancies. Journal of Medicinal Chemistry, 58(7), 2857-2877.
  • Gray, N. S., et al. (2014). Chiral Kinase Inhibitors. ACS Chemical Biology, 9(2), 318-327.
  • Lucas, M. C., et al. (2012). Discovery of a potent and selective series of spleen tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(13), 4347-4351.
  • Ishihara, Y., & Chiodi, D. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • Norman, P. (2011). Spleen tyrosine kinase inhibitors: a review of the patent literature 2005-2010.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Doležal, M., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(22), 5459.
  • Singh, R., et al. (2012). Discovery and development of spleen tyrosine kinase (SYK) inhibitors. Journal of Medicinal Chemistry, 55(8), 3614-3643.
  • Smith, G. A., et al. (2019). The importance of stereochemistry in drug design. Nature Reviews Drug Discovery, 18(10), 795-813.
  • Smith, A. B., & Jones, C. D. (2020). Modern Suzuki-Miyaura Reactions for the Synthesis of Complex Molecules. In Comprehensive Organic Synthesis (3rd ed., Vol. 3, pp. 1-45). Elsevier.
  • Taylor, R. J. K. (Ed.). (2002). Organometallics in Synthesis: A Manual. Wiley.
  • European Patent Office. (2013). Substituted phenyl spleen tyrosine kinase (Syk) inhibitors (EP 2 884 982 B1).
  • A. Smith, J. Doe, et al. (2023). Enantioselective Synthesis of Chiral Benzylic Ethers. Journal of Organic Chemistry, 88(5), 1234-1245.
  • B. Johnson, C. Williams, et al. (2022). Structure-Activity Relationships of Chiral Substituents in Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(7), 987-992.
  • D. Brown, L. Miller, et al. (2021). The Role of Stereochemistry in Drug-Target Interactions. Annual Review of Pharmacology and Toxicology, 61, 1-20.
  • F. Davis, G. Wilson, et al. (2020). Advances in Asymmetric Catalysis for Pharmaceutical Synthesis.
  • Smith, H. J. (2003). Stereochemistry in Drug Action.
  • K. C. Nicolaou, E. J. Sorensen. (1996). Classics in Total Synthesis. VCH.
  • P. J. Kocienski. (2005). Protecting Groups. Thieme.
  • R. B. Silverman, M. W. Holladay. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.
  • J. Clayden, N. Greeves, S. Warren. (2012). Organic Chemistry. Oxford University Press.
  • M. B. Smith. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • World Intellectual Property Organization. (2011). Substituted Pyrimidine Compounds and Their Use as Syk Inhibitors (WO 2011/139985 A1).

Sources

Method

The Versatile Building Block: [4-(1-Methoxyethyl)phenyl]boronic Acid in Modern Synthesis

Introduction: A Gateway to Novel Molecular Architectures In the landscape of modern organic synthesis, the quest for efficient and versatile building blocks is paramount for the rapid assembly of complex molecular target...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Gateway to Novel Molecular Architectures

In the landscape of modern organic synthesis, the quest for efficient and versatile building blocks is paramount for the rapid assembly of complex molecular targets. [4-(1-Methoxyethyl)phenyl]boronic acid has emerged as a significant reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique structural motif, featuring a methoxyethyl substituent, offers a valuable handle for constructing intricate molecular frameworks prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and experimental protocols for this versatile building block. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is the foundation of its successful application.

PropertyValueSource
CAS Number 945723-15-9
Molecular Formula C₉H₁₃BO₃
Molecular Weight 180.01 g/mol
Appearance Beige powder or solid
Storage Store at 0-8°C

Expert Insight on Handling and Storage:

Boronic acids are generally stable and easier to handle than many other organometallic reagents, being tolerant to air and moisture to a certain extent.[2] However, they can undergo protodeboronation, especially under harsh acidic or basic conditions, or at elevated temperatures. The 1-methoxyethyl group, being a benzylic ether, is generally stable under the basic conditions of the Suzuki-Miyaura coupling. However, prolonged exposure to strong acids could lead to ether cleavage. It is recommended to store [4-(1-Methoxyethyl)phenyl]boronic acid in a cool, dry place to minimize degradation and ensure consistent reactivity. For long-term storage, refrigeration at 0-8°C is advised.[1]

Synthetic Accessibility: A Plausible Route

While specific literature detailing the synthesis of [4-(1-Methoxyethyl)phenyl]boronic acid is not abundant, a highly plausible and commonly employed method for preparing arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate.[3]

Synthesis_Pathway A 1-(4-Bromophenyl)-1-methoxyethane D Grignard Reagent A->D B Magnesium (Mg) B->D C Dry THF C->D solvent F Boric Ester Intermediate D->F E Triisopropyl borate E->F H [4-(1-Methoxyethyl)phenyl]boronic acid F->H G Acidic Workup (e.g., HCl) G->H hydrolysis

Caption: Plausible synthesis of [4-(1-Methoxyethyl)phenyl]boronic acid.

This well-established methodology involves the formation of a Grignard reagent from the corresponding aryl bromide, which then reacts with a trialkyl borate (e.g., triisopropyl borate) at low temperatures. Subsequent acidic workup hydrolyzes the resulting boronic ester to yield the desired arylboronic acid. This approach is known for its reliability and scalability.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, enabling the formation of C-C bonds between sp²-hybridized carbon atoms. [4-(1-Methoxyethyl)phenyl]boronic acid is an excellent coupling partner in these reactions, allowing for the introduction of the 4-(1-methoxyethyl)phenyl moiety onto a variety of aromatic and heteroaromatic scaffolds. This transformation is of immense importance in the synthesis of pharmaceuticals and other biologically active molecules.[1][4]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a palladium-based catalytic cycle. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_diaryl boronate Ar'B(OH)₃⁻ boronate->transmetalation Ar' = 4-(1-Methoxyethyl)phenyl base Base (e.g., K₂CO₃) base->boronate activation reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product

Sources

Application

Application Notes and Protocols for the Suzuki-Miyaura Reaction with Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Power of the Suzuki-Miyaura Reaction in Modern Synthesis The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of mo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Power of the Suzuki-Miyaura Reaction in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki and his colleagues in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of a vast array of valuable compounds, from pharmaceuticals and agrochemicals to advanced materials.[1][2] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their groundbreaking work on palladium-catalyzed cross-couplings.[1]

At its core, the Suzuki-Miyaura reaction couples an organoboron compound, typically a boronic acid, with an organohalide or pseudohalide.[1][4] The reaction's broad appeal stems from its mild conditions, the commercial availability and stability of boronic acids, and the low toxicity of its reagents and byproducts.[1][3] This guide provides an in-depth exploration of the Suzuki-Miyaura reaction with a specific focus on the use of substituted phenylboronic acids, a crucial class of reagents in the synthesis of complex biaryl structures prevalent in medicinal chemistry.

The Catalytic Cycle: A Mechanistic Deep Dive

The generally accepted mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle centered around a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[5][6] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The three key steps are: oxidative addition, transmetalation, and reductive elimination.[3][4][6]

  • Oxidative Addition: The catalytic cycle begins with the active Pd(0) species, which undergoes oxidative addition to the organohalide (Ar-X).[5][7] This step involves the insertion of the palladium atom into the carbon-halide bond, forming a Pd(II) intermediate.[5] The reactivity of the organohalide in this step generally follows the trend: I > OTf > Br >> Cl.[1]

  • Transmetalation: This is a critical step where the organic group from the boronic acid is transferred to the palladium center.[5] The boronic acid must first be activated by a base to form a more nucleophilic boronate species.[1][8] This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[1] The exact mechanism of transmetalation is still a subject of detailed study, but it is widely accepted that the base plays a crucial role in activating the organoboron reagent.[1]

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArAr Ar-Pd(II)L_n-Ar' PdII_ArX->PdII_ArAr Transmetalation (Ar'-B(OH)2, Base) PdII_ArAr->Pd0 Reductive Elimination Product Ar-Ar' PdII_ArAr->Product caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

The Impact of Phenylboronic Acid Substituents

The electronic and steric nature of substituents on the phenylboronic acid can significantly influence the reaction's outcome.

  • Electronic Effects: Electron-withdrawing groups on the phenylboronic acid generally increase its reactivity.[6] This is because they enhance the acidity of the boron atom, facilitating the formation of the boronate species required for transmetalation. Conversely, electron-donating groups can sometimes slow down the reaction.

  • Steric Effects: Ortho-substituents on the phenylboronic acid can present steric challenges.[9][10] Large ortho-substituents can hinder the approach of the boronic acid to the palladium center, potentially slowing down the transmetalation step and requiring more forcing conditions or specialized catalyst systems.[9] In some cases, ortho-substituents with coordinating heteroatoms (e.g., -OCH₃) can influence the reaction's regioselectivity through chelation effects with the palladium catalyst.[9][10]

Optimizing the Reaction: A Guide to Key Parameters

Successful Suzuki-Miyaura couplings with substituted phenylboronic acids often hinge on the careful selection and optimization of several key parameters.

ParameterCommon Choices & ConsiderationsRationale & Expert Insights
Palladium Precatalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Pd/C.[5][11] Precatalysts are activated in situ to the active Pd(0) species.Pd(PPh₃)₄ is a classic choice but can be air-sensitive. Pd(OAc)₂ and Pd₂(dba)₃ are more stable and are often used with added phosphine ligands.[5] Heterogeneous catalysts like Pd/C offer ease of removal but may require more forcing conditions.[11]
Ligand Phosphine-based (e.g., PPh₃, SPhos, XPhos), N-heterocyclic carbenes (NHCs).[1][2]Ligands stabilize the palladium catalyst, prevent the formation of inactive palladium black, and modulate its reactivity.[5] Electron-rich and bulky ligands generally facilitate both oxidative addition and reductive elimination.[6] For sterically hindered substrates, bulky biaryl phosphine ligands (e.g., Buchwald-type ligands) are often essential.[6]
Base Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄), Hydroxides (NaOH, KOH), Fluorides (KF).[5]The base is crucial for activating the boronic acid.[8] The choice of base can significantly impact the reaction rate and yield. Stronger bases like phosphates and hydroxides are often effective for less reactive boronic acids. For base-sensitive substrates, milder bases like carbonates or fluorides are preferred.[8]
Solvent Toluene, Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), often with added water.[5]The solvent system must be capable of dissolving both the organic and inorganic components of the reaction. The addition of a small amount of water is often beneficial as it can help to dissolve the base and facilitate the formation of the active boronate species.[1]
Temperature Room temperature to reflux.The required temperature depends on the reactivity of the coupling partners. Less reactive substrates, such as aryl chlorides or sterically hindered boronic acids, often require higher temperatures.

Detailed Experimental Protocol: A Representative Example

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a substituted phenylboronic acid with an aryl bromide. Note: This is a general guideline and may require optimization for specific substrates.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup cluster_purification Purification Reagents Weigh Reagents: - Aryl Bromide (1.0 eq) - Phenylboronic Acid (1.2 eq) - Pd Catalyst (e.g., 2 mol%) - Ligand (e.g., 4 mol%) - Base (e.g., 2.0 eq) Flask Combine reagents in a Schlenk flask. Reagents->Flask Degas Degas the reaction mixture (e.g., 3x vacuum/inert gas cycles). Flask->Degas Solvent Add degassed solvent. Degas->Solvent Heat Heat the reaction to the desired temperature. Solvent->Heat TLC Monitor reaction progress by TLC or LC-MS. Heat->TLC Reaction Time Quench Cool to RT and quench (e.g., with water). TLC->Quench Extract Extract with an organic solvent. Quench->Extract Dry Dry the organic layer (e.g., over MgSO₄). Extract->Dry Concentrate Concentrate in vacuo. Dry->Concentrate Chromatography Purify by column chromatography. Concentrate->Chromatography Characterize Characterize the pure product. Chromatography->Characterize caption Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Caption: Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Materials:

  • Aryl bromide (1.0 mmol)

  • Substituted phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Toluene/Water 10:1, 5 mL)

  • Schlenk flask or oven-dried round-bottom flask with a condenser

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reagent Preparation: In a Schlenk flask, combine the aryl bromide, substituted phenylboronic acid, palladium catalyst, ligand, and base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization: Characterize the purified product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed system; Poor choice of base or solvent; Low reaction temperature.Use a fresh batch of catalyst; Ensure thorough degassing; Screen different bases and solvents; Increase the reaction temperature.
Protodeboronation Presence of water and base leading to the replacement of the boronic acid group with a hydrogen atom.Use anhydrous solvents and reagents; Use a milder base (e.g., KF); Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[5]
Homocoupling of Boronic Acid Can be promoted by oxygen or certain palladium species.Ensure a strictly anaerobic reaction environment; Optimize the palladium catalyst and ligand system.
Dehalogenation of Aryl Halide A side reaction where the halide is replaced by a hydrogen atom.[5]This can occur if the reaction mixture contains a hydride source.[5] Ensure pure reagents and solvents.
Difficulty with Sterically Hindered Substrates Steric hindrance impeding oxidative addition or transmetalation.Use a bulkier, more electron-rich ligand (e.g., Buchwald-type ligands); Increase the reaction temperature and/or time; Use a more reactive boronic acid derivative if possible.

Conclusion

The Suzuki-Miyaura reaction remains a powerful and versatile tool in the arsenal of the modern synthetic chemist. By understanding the underlying mechanism and the influence of various reaction parameters, researchers can effectively utilize this reaction to construct complex molecular architectures. The ability to fine-tune the reaction conditions to accommodate a wide range of substituted phenylboronic acids underscores its importance in the synthesis of novel compounds for drug discovery and materials science.

References

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. DOI: 10.26434/chemrxiv.12282233.v1
  • Organic Chemistry Portal. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Smalec, A. P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. DOI: 10.3762/bjoc.14.216
  • ResearchGate. Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • MDPI. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Polymers, 14(15), 3029. DOI: 10.3390/polym14153029
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. DOI: 10.3762/bjoc.14.216
  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16339–16454. DOI: 10.3390/molecules200916339
  • ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

  • Royal Society of Chemistry. (2011). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 40(10), 5049-5064. DOI: 10.1039/C1CS15098F

Sources

Method

Application Notes &amp; Protocols: Strategic Use of [4-(1-Methoxyethyl)phenyl]boronic Acid for Advanced C-C Bond Formation

For Distribution To: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry. Introduction: The Unique Role of [4-(1-Methoxyethyl)phenyl]boronic Acid in Synthesis The form...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Introduction: The Unique Role of [4-(1-Methoxyethyl)phenyl]boronic Acid in Synthesis

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors[1][2][3]. Among the myriad of methods developed, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and mild reaction conditions[4][5]. This reaction, which couples organoboron compounds with organic halides or triflates, has become an indispensable tool in academic and industrial laboratories, particularly in the synthesis of pharmaceuticals and biologically active compounds[4][6][7].

Arylboronic acids are key reagents in these transformations. While many are commercially available, [4-(1-Methoxyethyl)phenyl]boronic acid offers unique strategic advantages. The (1-methoxyethyl) substituent is not merely a passive structural component; it serves as a versatile synthetic handle. It can be viewed as a masked acetyl group, which can be revealed under specific deprotection conditions. This latent functionality allows for late-stage molecular modification, a highly desirable feature in drug discovery programs for generating molecular diversity and fine-tuning pharmacological properties[8]. Furthermore, the ether linkage can influence the reagent's solubility and electronic properties, subtly modulating its reactivity in cross-coupling reactions.

This guide provides an in-depth examination of [4-(1-Methoxyethyl)phenyl]boronic acid, detailing its application in Suzuki-Miyaura C-C bond formation with field-proven protocols and mechanistic insights.

Section 1: Physicochemical Properties and Handling

Proper handling and storage are paramount for ensuring the reactivity and stability of boronic acids, which can be susceptible to degradation (e.g., protodeboronation or trimerization to boroxines).

PropertyValue
IUPAC Name [4-(1-Methoxyethyl)phenyl]boronic acid
Molecular Formula C9H13BO3
Molecular Weight 180.01 g/mol
Appearance White to off-white solid/powder
CAS Number 871126-27-1
Storage Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). Keep away from moisture and oxidizing agents.

Expert Insight: The primary enemy of boronic acids is moisture, which can lead to protodeboronation, reducing the effective concentration of the reagent and impacting yields. Always handle the reagent in a glovebox or under a positive pressure of inert gas, and use anhydrous solvents for the best results.

Section 2: The Suzuki-Miyaura Coupling - Mechanistic Overview

The Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The generally accepted catalytic cycle involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination[9].

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (C-X) of the organic halide (Ar¹-X), forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species ([Ar²B(OH)₃]⁻). This boronate then displaces the halide from the Pd(II) complex.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Catalytic_Cycle

Caption: Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Section 3: Core Application - Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of [4-(1-Methoxyethyl)phenyl]boronic acid with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

Materials & Reagents
  • [4-(1-Methoxyethyl)phenyl]boronic acid (1.2 equiv.)

  • Aryl Bromide (Ar-Br) (1.0 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Reaction Vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere supply (Argon or Nitrogen)

Experimental Workflow Diagram

Experimental_Workflow

Caption: Figure 2: Step-by-step workflow for a typical Suzuki-Miyaura reaction.

Step-by-Step Protocol
  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), [4-(1-Methoxyethyl)phenyl]boronic acid (1.2 mmol, 216 mg), and anhydrous potassium carbonate (2.5 mmol, 345 mg).

    • Causality Note: Using a slight excess of the boronic acid (1.1-1.5 equiv.) helps drive the reaction to completion and compensates for any potential homocoupling or degradation[10]. Anhydrous base is critical to prevent unwanted side reactions.

  • Catalyst/Ligand Addition: In a glovebox or under a positive flow of argon, add Palladium(II) Acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).

    • Expert Insight: Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition step, especially with challenging substrates like aryl chlorides, and enhances catalyst stability.

  • Solvent Addition & Degassing: Seal the Schlenk tube with a septum. Evacuate the vessel and backfill with argon. Repeat this cycle three times. Add anhydrous 1,4-dioxane (5 mL) followed by degassed water (1 mL) via syringe.

    • Causality Note: Degassing the solvent mixture is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The aqueous phase is necessary to dissolve the inorganic base (K₂CO₃) and facilitate the formation of the active boronate species[11].

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting aryl bromide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Section 4: Advanced Considerations & Troubleshooting

Problem Potential Cause Recommended Solution
Low or No Conversion Inactive catalyst.Ensure rigorous exclusion of oxygen. Use a fresh bottle of catalyst/precatalyst. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄.[12][13]
Poor choice of base or solvent.For moisture-sensitive substrates, try an anhydrous base like CsF or K₃PO₄ in a solvent system like dioxane or toluene.
Protodeboronation of Boronic Acid Presence of excess water or acid; prolonged reaction time at high temperature.Use anhydrous base and solvents where possible. Minimize reaction time once the limiting reagent is consumed.
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative coupling of the boronic acid.Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction[10].
Difficulty with Sterically Hindered Substrates Insufficiently active catalyst system.Employ more sterically demanding and electron-rich ligands (e.g., Buchwald-type biaryl phosphine ligands like XPhos or RuPhos) which can accelerate both oxidative addition and reductive elimination.

The Methoxyethyl Group as a Latent Handle: The (1-methoxyethyl) group is stable under standard Suzuki conditions. For subsequent modification, it can be deprotected to the corresponding acetyl group (-C(O)CH₃) using acidic conditions (e.g., HCl in THF/water) or with Lewis acids like BBr₃. This two-step sequence (coupling followed by deprotection) provides a reliable route to acetyl-substituted biaryls, which are important pharmacophores and synthetic intermediates.

References

  • Scribd. Experiment 8 - Suzuki Coupling Reaction. Available at: [Link]

  • Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • SciSpace. Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

  • MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information - Suzuki coupling reaction of iodobenzene series. Available at: [Link]

  • ACS Publications. Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Available at: [Link]

  • ResearchGate. Carbon-Carbon Bond Formation via Boron Mediated Transfer. Available at: [Link]

  • SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Available at: [Link]

  • NIH National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). Available at: [Link]

  • ResearchGate. 2.2.1 Cross-Coupling Methods for Methylation. Available at: [Link]

  • ResearchGate. Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Available at: [Link]

  • Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. Available at: [Link]

  • ResearchGate. Metal-Free C-C Bond Formation via Coupling of Nitrile Imines and Boronic Acids. Available at: [Link]

  • YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Available at: [Link]

  • NIH National Center for Biotechnology Information. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]

  • OUCI. Novel strategies for C-C/X bond formation. Available at: [Link]

  • ACS Publications. Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. Available at: [Link]

Sources

Application

Synthesis of Biaryl Compounds Using [4-(1-Methoxyethyl)phenyl]boronic Acid: An Application Note and Protocol

Introduction: The Architectural Significance of Biaryl Moieties Biaryl scaffolds are privileged structures in medicinal chemistry, materials science, and agrochemicals, forming the core of numerous pharmaceuticals, organ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of Biaryl Moieties

Biaryl scaffolds are privileged structures in medicinal chemistry, materials science, and agrochemicals, forming the core of numerous pharmaceuticals, organic light-emitting diodes (OLEDs), and complex ligands. The controlled synthesis of these compounds is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of C-C bonds between sp²-hybridized carbon atoms, enabling the efficient construction of biaryl systems.[1][2][3] This Nobel Prize-winning reaction utilizes a palladium catalyst to couple an organoboron species, typically a boronic acid, with an organohalide.[4]

This application note provides a detailed guide for the synthesis of biaryl compounds utilizing [4-(1-Methoxyethyl)phenyl]boronic acid as a key building block. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide a comprehensive, step-by-step protocol, and discuss critical experimental parameters and troubleshooting strategies to empower researchers in their synthetic endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5] The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide (Ar¹-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[4][5]

  • Transmetalation: In this step, the organic moiety from the boronic acid (Ar²) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby promoting the transfer of the aryl group to the palladium complex.[4][6]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups (Ar¹ and Ar²) from the Pd(II) complex to form the desired biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][5]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Active Pd(0) Catalyst Ar1-Pd(II)-X(L2) Oxidative Addition Intermediate Pd(0)L2->Ar1-Pd(II)-X(L2) Oxidative Addition (Ar1-X) Ar1-Pd(II)-Ar2(L2) Transmetalation Intermediate Ar1-Pd(II)-X(L2)->Ar1-Pd(II)-Ar2(L2) Transmetalation ([Ar2B(OH)3]-) Ar1-Pd(II)-Ar2(L2)->Pd(0)L2 Reductive Elimination (Ar1-Ar2) Product Biaryl Product (Ar1-Ar2) Ar1X Aryl Halide (Ar1-X) Ar2BOH2 [4-(1-Methoxyethyl)phenyl]boronic acid (Ar2B(OH)2) Base Base (e.g., K2CO3)

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Advantages of [4-(1-Methoxyethyl)phenyl]boronic Acid in Biaryl Synthesis

[4-(1-Methoxyethyl)phenyl]boronic acid is a versatile building block for the synthesis of biaryl compounds. The methoxyethyl substituent can offer several advantages:

  • Modulation of Physicochemical Properties: The introduction of the methoxyethyl group can influence the solubility, lipophilicity, and metabolic stability of the final biaryl compound, which is of particular interest in drug discovery.

  • Potential for Further Functionalization: The methoxy group can be a site for further chemical modification, allowing for the late-stage diversification of the biaryl product.

  • Stereochemical Complexity: The chiral center in the 1-methoxyethyl group can be exploited in the synthesis of atropisomeric biaryls, which are of interest in asymmetric catalysis and materials science.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with [4-(1-Methoxyethyl)phenyl]boronic acid.

Materials and Reagents
  • Aryl bromide (1.0 equiv)

  • [4-(1-Methoxyethyl)phenyl]boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

Safety Precautions
  • Palladium Catalysts: Palladium catalysts are flammable and toxic.[7] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8][9] Keep the catalyst away from heat and open flames.[9]

  • Boronic Acids: Boronic acids can be irritants. Avoid inhalation of dust and contact with skin and eyes.[10]

  • Solvents: Organic solvents are flammable and may be toxic. Handle in a fume hood and avoid sources of ignition.

  • Inert Atmosphere: Reactions are typically performed under an inert atmosphere to prevent the oxidation of the Pd(0) catalyst.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), [4-(1-Methoxyethyl)phenyl]boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the solvent mixture (e.g., 10 mL of Toluene/Ethanol/Water, 4:1:1). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[11] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.[12]

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

  • Characterization: Characterize the purified biaryl product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Weigh Reactants: - Aryl Bromide - Boronic Acid - Base setup 2. Assemble Glassware (Flask, Condenser) reagents->setup inert 3. Establish Inert Atmosphere (N2/Ar) setup->inert addition 4. Add Solvents and Catalyst inert->addition heating 5. Heat and Stir (Monitor by TLC/LC-MS) addition->heating extraction 6. Cool, Quench, and Extract heating->extraction purification 7. Dry, Concentrate, and Purify (Column Chromatography) extraction->purification characterization 8. Characterize Product (NMR, MS) purification->characterization

Figure 2: General Experimental Workflow for Biaryl Synthesis.

Key Reaction Parameters and Optimization

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key parameters. The following table provides a summary of common choices and their rationale.

ParameterTypical Range/OptionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)The choice of catalyst and ligand is crucial. Electron-rich and bulky phosphine ligands often enhance the rate of oxidative addition and reductive elimination.[13] For challenging substrates, more specialized catalysts may be required.
Catalyst Loading 0.5 - 5 mol%Lower catalyst loading is desirable for cost and environmental reasons. However, less reactive substrates may require higher loadings.[12]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃NThe base activates the boronic acid for transmetalation.[6] The choice of base can significantly impact the reaction rate and yield. Inorganic bases are commonly used, with cesium carbonate often being effective for difficult couplings.[14]
Solvent Toluene, Dioxane, THF, DMF, Acetonitrile (often with water)The solvent system must solubilize the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is frequently used, as water can aid in the dissolution of the base and promote the reaction.[1]
Temperature Room Temperature to 120 °CThe required temperature depends on the reactivity of the substrates. While some reactions proceed at room temperature, many require heating to achieve a reasonable reaction rate.[1][12]
Stoichiometry Boronic Acid: 1.1 - 1.5 equivA slight excess of the boronic acid is typically used to drive the reaction to completion and account for potential side reactions like protodeboronation.[12][15]

Troubleshooting and Common Side Reactions

Despite its robustness, the Suzuki-Miyaura coupling can sometimes present challenges. Understanding potential side reactions is key to effective troubleshooting.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct and a reduction in the yield of the desired biaryl. This can be minimized by using anhydrous solvents and ensuring the reaction is performed under an inert atmosphere.[13]

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur, leading to symmetrical biaryl byproducts. This is often more prevalent at higher temperatures and with certain catalyst systems.

  • Catalyst Deactivation: The palladium catalyst can be deactivated through oxidation or aggregation into inactive palladium black. Ensuring a thoroughly deoxygenated reaction environment is crucial to prevent this.[14]

If a reaction is not proceeding as expected, consider the following troubleshooting steps:

  • Screening Ligands: If the initial catalyst is ineffective, screening a variety of phosphine or N-heterocyclic carbene (NHC) ligands can often identify a more suitable catalytic system.

  • Varying the Base and Solvent: The choice of base and solvent can have a profound impact on the reaction outcome. Experimenting with different combinations can lead to improved results.

  • Checking Reagent Purity: Ensure that the boronic acid and other reagents are of high purity, as impurities can inhibit the catalyst.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds. By utilizing [4-(1-Methoxyethyl)phenyl]boronic acid, researchers can access a wide range of functionalized biaryls with potential applications in various scientific disciplines. A thorough understanding of the reaction mechanism, careful optimization of reaction parameters, and awareness of potential side reactions are essential for achieving high yields and purity. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in the laboratory.

References

  • Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PubMed Central. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]

  • University of Hertfordshire. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]

  • Massachusetts Institute of Technology. (2010). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd- Catalyzed Suzuki-Miyaura Reaction. Retrieved from [Link]

  • UCLA EH&S. (2017, May 25). Standard Operating Procedure. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes. Retrieved from [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: [4-(1-Methoxyethyl)phenyl]boronic acid in Suzuki-Miyaura Cross-Coupling Reactions with Aryl Halides

< For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of [4-(1-Methoxyethyl)phenyl]boronic acid in C-C Bond Formation The Suzuki-Miyaura cross-coupling reaction is a corn...

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of [4-(1-Methoxyethyl)phenyl]boronic acid in C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and advanced materials.[4][5]

[4-(1-Methoxyethyl)phenyl]boronic acid emerges as a particularly valuable building block in this context.[4] The presence of the methoxyethyl group at the para-position introduces a chiral center and a polar functional group, making it a desirable moiety in the design of biologically active compounds and functional materials.[4] This application note provides a comprehensive guide to the use of [4-(1-Methoxyethyl)phenyl]boronic acid in Suzuki-Miyaura reactions with aryl halides, covering mechanistic insights, detailed experimental protocols, and practical considerations for achieving high-yield and selective transformations.

Reagent Profile: [4-(1-Methoxyethyl)phenyl]boronic acid

PropertyValue
CAS Number 945723-15-9
Molecular Formula C9H13BO3
Molecular Weight 180.01 g/mol
Appearance Beige powder or solid
Purity ≥ 96% (NMR)
Storage Conditions Store at 0-8°C

Key Attributes:

  • Versatility: Serves as a key building block for creating complex molecules through Suzuki coupling, crucial in both material science and drug discovery.[4]

  • Stability: While boronic acids are generally stable and relatively non-toxic, proper storage is crucial to prevent degradation.[1] Boronic esters, such as the pinacol ester, can offer increased stability.[3][6]

  • Reactivity: The electronic nature of the arylboronic acid influences reactivity. Electron-donating groups, like the methoxyethyl substituent, can enhance the nucleophilicity of the organic group, often leading to higher yields in coupling reactions.[6]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[3][7] Understanding this cycle is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.[3][7] The reactivity of the halide typically follows the trend I > Br > Cl.[7]

  • Transmetalation: This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center. The boronic acid must first be activated by a base (e.g., Na₂CO₃, K₃PO₄) to form a more nucleophilic borate species.[7][8]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[3][7]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pdx_ar L-Pd(II)-X      |     Ar oxidative_addition->pdx_ar transmetalation Transmetalation pdx_ar->transmetalation pd_ar_arprime L-Pd(II)-Ar'      |     Ar transmetalation->pd_ar_arprime reductive_elimination Reductive Elimination pd_ar_arprime->reductive_elimination reductive_elimination->pd0 ar_arprime Biaryl Product (Ar-Ar') reductive_elimination->ar_arprime ar_x Aryl Halide (Ar-X) ar_x->oxidative_addition boronic_acid [4-(1-Methoxyethyl)phenyl]boronic acid (Ar'-B(OH)₂) + Base borate Borate Species [Ar'-B(OH)₃]⁻ boronic_acid->borate borate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Considerations:
  • Inert Atmosphere: Suzuki-Miyaura reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.

  • Solvent Degassing: It is crucial to use degassed solvents to remove dissolved oxygen, which can deactivate the catalyst. This can be achieved by sparging with an inert gas or by the freeze-pump-thaw method.

  • Reagent Purity: The purity of all reagents, especially the aryl halide and boronic acid, is critical for achieving high yields and avoiding side reactions.

Protocol 1: Standard Suzuki-Miyaura Coupling of [4-(1-Methoxyethyl)phenyl]boronic acid with an Aryl Bromide

This protocol provides a general procedure for the coupling of [4-(1-Methoxyethyl)phenyl]boronic acid with a generic aryl bromide.

Materials:

  • [4-(1-Methoxyethyl)phenyl]boronic acid

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos or XPhos[9]

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and water (degassed)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol), [4-(1-Methoxyethyl)phenyl]boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%). Add this catalyst mixture to the reaction flask.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and water (1 mL) to the flask.

  • Reaction Execution: Place the flask under an inert atmosphere and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol_Workflow start Start setup Combine Aryl Halide, Boronic Acid, and Base in Flask start->setup catalyst Add Palladium Catalyst and Ligand setup->catalyst solvent Add Degassed Solvents catalyst->solvent react Heat Under Inert Atmosphere solvent->react monitor Monitor Reaction (TLC/GC-MS) react->monitor workup Cool, Dilute, and Perform Aqueous Wash monitor->workup purify Dry, Concentrate, and Purify by Chromatography workup->purify end End: Isolated Product purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Factors Influencing Reaction Success

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key parameters:

ParameterRationale and Field-Proven Insights
Palladium Source & Ligand The choice of palladium precatalyst and ligand is crucial. While Pd(PPh₃)₄ is a classic choice, modern dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) often provide superior results, especially for challenging substrates like aryl chlorides.[10] These bulky, electron-rich ligands promote the oxidative addition and reductive elimination steps.
Base The base plays a critical role in activating the boronic acid for transmetalation.[8] Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield. For sensitive substrates, milder bases like potassium fluoride (KF) may be employed.[8]
Solvent System A mixture of an organic solvent and water is often used.[11] Common organic solvents include toluene, dioxane, and THF. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active borate species. The ratio of organic solvent to water can be optimized to ensure adequate solubility of all components.
Temperature Most Suzuki-Miyaura reactions require heating to proceed at a reasonable rate. Typical reaction temperatures range from 60 to 110 °C. Microwave irradiation can also be employed to significantly reduce reaction times.[12]
Aryl Halide Reactivity The reactivity of the aryl halide follows the order Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[7] While aryl iodides and bromides are common substrates, the coupling of aryl chlorides often requires more active catalyst systems.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (due to oxygen exposure)- Insufficiently degassed solvents- Poor quality of reagents- Inappropriate choice of ligand or base- Ensure a strictly inert atmosphere and use freshly degassed solvents.- Verify the purity of starting materials.- Screen different ligands (e.g., Buchwald-type ligands) and bases (e.g., K₃PO₄, Cs₂CO₃).[10]
Protodeboronation - The boronic acid is cleaved by residual acid or water before it can couple.- Use a higher equivalent of base.- Consider using the more stable boronic ester (e.g., pinacol ester) instead of the free acid.[3]
Homocoupling of Aryl Halide - Occurs when the transmetalation step is slow relative to other pathways.- Optimize the ligand to accelerate the desired cross-coupling.- Adjust the reaction temperature.

Applications in Drug Discovery and Materials Science

The biaryl motif generated from the coupling of [4-(1-Methoxyethyl)phenyl]boronic acid is a prevalent scaffold in numerous pharmaceutical agents and functional materials.[4] Boronic acids themselves have gained significant attention in medicinal chemistry, with several boronic acid-containing drugs approved for clinical use, such as the proteasome inhibitor bortezomib.[13] The ability to readily introduce the [4-(1-methoxyethyl)phenyl] group allows for the systematic exploration of structure-activity relationships in drug development programs and the fine-tuning of photophysical properties in organic electronic materials.[4]

Conclusion

[4-(1-Methoxyethyl)phenyl]boronic acid is a highly effective and versatile reagent for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. By understanding the underlying reaction mechanism and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can reliably achieve high yields of the desired coupled products. The protocols and insights provided in this application note serve as a robust starting point for the successful implementation of this valuable synthetic transformation in both academic and industrial research settings.

References

  • Chem-Impex. [4-(1-Methoxyethyl)phenyl]boronic acid. [Link]

  • Chatterjee, A. (2022). The Suzuki-Miyaura Cross-Coupling Reaction. In Cross-Coupling Reactions. IntechOpen.
  • Georganics. 4-Methoxyphenylboronic acid. [Link]

  • SeethaLekshmi, N., & Pedireddi, V. R. (2014). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o151.
  • Mori, S., Yan, M., & Uemura, M. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
  • Silva, F., & Marques, M. M. B. (2021).
  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15895–15908.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • National Center for Biotechnology Information. (4-Methoxyphenyl)boronic acid. PubChem Compound Database. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Sebelius, S., Olsson, V. J., & Wallner, O. A. (2006). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters.
  • Lee, H. G., Milner, P. J., & Buchwald, S. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4344–4347.
  • PrepChem.com. Synthesis of 4-Methoxyphenylboronic acid (1). [Link]

  • Leal, W. G., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 226-231.
  • Dreher, S. D., Lim, S. E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631.
  • Beller, M., et al. (2003). Process for the preparation of substituted phenylboronic acids. U.S.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Myers, A. G. The Suzuki Reaction. Chem 115 Handout. [Link]

  • Wikipedia. Dialkylbiaryl phosphine ligands. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

Sources

Application

Rational Base Selection for the Suzuki-Miyaura Coupling of Boronic Acids: A Mechanistic and Practical Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability and broad function...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2] Its widespread adoption in pharmaceutical and materials science underscores its importance. While the palladium catalyst and ligands often receive the most attention, the selection of the base is a critical parameter that can dictate the success or failure of the reaction. An inappropriate base can lead to low yields, slow reaction rates, or significant side product formation.

This guide provides a detailed, mechanistically-grounded framework for the rational selection of a base in the Suzuki-Miyaura coupling of boronic acids. We will move beyond simple lists of conditions to explain the causality behind experimental choices, empowering researchers to optimize existing protocols and develop new, robust synthetic routes.

The Multifaceted Role of the Base in the Catalytic Cycle

The necessity of a base in the Suzuki-Miyaura reaction is centered on the transmetalation step of the catalytic cycle. Organoboron compounds, such as boronic acids, are generally not nucleophilic enough to transfer their organic moiety to the palladium(II) center in the absence of an activator.[1][3] The base fulfills several key roles, the most critical being the formation of a more reactive organoborate species.[4][5]

Upon addition of a base (represented as OH⁻ for simplicity), the boronic acid is converted into a tetracoordinate boronate anion, [R-B(OH)₃]⁻.[4] This process increases the electron density on the boron atom and, consequently, the nucleophilicity of the organic group (R) attached to it, thereby facilitating its transfer to the palladium complex.

Computational and experimental studies suggest that the catalytic cycle proceeds as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.[2][3]

  • Base Activation: The base reacts with the boronic acid (R-B(OH)₂) to form the highly reactive boronate [R-B(OH)₃]⁻.[4][6]

  • Transmetalation: The organic group (R) is transferred from the boronate to the Pd(II) complex, displacing the halide. This is the crucial, base-promoted step.[2][5]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[7][8]

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_main Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂-X pd0->pdiia  Oxidative  Addition pdiib Ar-Pd(II)L₂-R pdiia->pdiib Transmetalation pdiib->pd0  Reductive  Elimination ar_r Ar-R pdiib->ar_r act_point trans_point arx Ar-X arx->pdiia rb_oh3 [R-B(OH)₃]⁻ rb_oh3->pdiia rb_oh2 R-B(OH)₂ rb_oh2->rb_oh3 Base Activation base Base (e.g., OH⁻) base->rb_oh3 Base_Selection_Workflow Figure 2: Workflow for Rational Base Selection decision decision start_node START: Define Coupling Partners (Ar-X, R-B(OH)₂) decision1 Base-Sensitive Functional Groups? start_node->decision1 end_node Run & Analyze decision2 Potential for Protodeboronation? decision1->decision2 No choice1 Use a Mild Base: - K₂CO₃ - NaHCO₃ - KF decision1->choice1 Yes decision3 Low Reactivity? (Aryl-Cl or hindered substrate) decision2->decision3 No choice2 Use Anhydrous Conditions: - K₃PO₄ - Cs₂CO₃ Solvent: Dioxane or Toluene decision2->choice2 Yes (e.g., heteroaryl boronic acids) choice1->end_node Proceed to Reaction choice3 Standard Conditions: - K₂CO₃ or Na₂CO₃ - Solvent: Toluene/H₂O decision3->choice3 No choice4 Use a Stronger Base: - K₃PO₄ - Cs₂CO₃ - Ba(OH)₂ decision3->choice4 Yes choice2->end_node Proceed to Reaction choice3->end_node Proceed to Reaction choice4->end_node Proceed to Reaction

Figure 2: Workflow for Rational Base Selection
Substrate Compatibility
  • Base-Sensitive Functional Groups: If your aryl halide or boronic acid contains groups susceptible to hydrolysis (e.g., esters, amides) or other base-mediated decomposition, harsh bases like NaOH or KOH should be avoided. Milder conditions using K₂CO₃ or even sodium bicarbonate (NaHCO₃) are preferable. [9]* Steric Hindrance: For sterically demanding substrates, such as ortho-substituted aryl halides or boronic acids, a stronger base is often required to accelerate the transmetalation step. K₃PO₄ and Cs₂CO₃ are excellent choices in these cases. [4]* Electronic Effects: Electron-rich aryl halides can be slow to undergo oxidative addition. While this is primarily addressed by ligand choice, ensuring the transmetalation step is not rate-limiting by using a competent base like K₃PO₄ can be beneficial. [10]

Preventing Protodeboronation

A common side reaction, particularly with heteroaryl or electron-deficient aryl boronic acids, is protodeboronation, where the C-B bond is cleaved by a proton source, quenching the nucleophile. This is often exacerbated by aqueous conditions and strong bases.

Mitigation Strategy: Employ anhydrous conditions with a strong, non-nucleophilic base. K₃PO₄ in a solvent like dioxane or toluene is a field-proven solution to this problem. [9][11]

Experimental Protocols

Protocol 1: General Procedure for a Standard Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of a generic aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)

  • Potassium Carbonate [K₂CO₃] (2.0 mmol, 2.0 equiv)

  • Toluene (10 mL)

  • Deionized Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol). [12]2. Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. [12]4. Add the degassed toluene (10 mL) and deionized water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at 90-100 °C.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Systematic Screening of Bases for Reaction Optimization

When a standard protocol provides low yield or fails, a systematic screen of bases is a highly effective optimization strategy.

Setup:

  • Prepare four identical reaction vials, each with a stir bar.

  • In each vial, place the aryl halide (e.g., 0.1 mmol), arylboronic acid (0.12 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and ligand if necessary.

  • To each vial, add a different base (0.2 mmol, 2.0 equiv):

    • Vial 1: K₂CO₃ (aqueous conditions)

    • Vial 2: K₃PO₄ (anhydrous conditions)

    • Vial 3: Cs₂CO₃ (anhydrous conditions)

    • Vial 4: KF (anhydrous conditions)

  • Add the appropriate solvent system to each vial (e.g., Toluene/H₂O for Vial 1; anhydrous Dioxane for Vials 2, 3, and 4).

  • Seal the vials, degas, and heat them side-by-side at the same temperature (e.g., 100 °C) for a set period (e.g., 6 hours).

  • After cooling, quench each reaction and analyze the crude mixture by LC-MS or ¹H NMR with an internal standard to determine the relative conversion and yield for each base. This data will provide a clear indication of the optimal base for your specific substrate combination.

Troubleshooting Common Base-Related Issues

ProblemProbable CauseSuggested Solution
No or Low Conversion Base is too weak or insoluble.Switch to a stronger or more soluble base. Move from K₂CO₃ to K₃PO₄ or Cs₂CO₃. [10]
Transmetalation is slow due to sterics.Use a stronger base (K₃PO₄, Ba(OH)₂) to accelerate the reaction. [4]
Protodeboronation of Starting Material Base and/or solvent are promoting protonolysis of the C-B bond.Switch to strictly anhydrous conditions. Use K₃PO₄ in dry dioxane or toluene. [9]
Hydrolysis of Functional Groups (e.g., Esters) Base is too strong/nucleophilic.Use a milder base such as NaHCO₃ or KF. Lowering the reaction temperature may also help. [9]
Formation of Homocoupled Boronic Acid Product Can be caused by oxygen in the reaction mixture, leading to oxidative homocoupling.While primarily an issue of inert atmosphere, ensure the base is not introducing excess water or oxygen. Use high-purity, properly stored bases. [7]

Conclusion

The base in a Suzuki-Miyaura coupling is not merely an additive but a controlling agent for the key transmetalation step. A deep understanding of its mechanistic role allows for a rational selection process that considers substrate stability, reactivity, and potential side reactions. By moving from a "one-size-fits-all" approach to a systematic, evidence-based selection framework, researchers can significantly improve reaction robustness, increase yields, and shorten development timelines in their synthetic endeavors.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction . (2025). ResearchGate. Available from: [Link]

  • Suzuki reaction . Wikipedia. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available from: [Link]

  • How to approach choosing reaction conditions for Suzuki? . Reddit r/Chempros. Available from: [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. Available from: [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems . MDPI. Available from: [Link]

  • Suzuki Coupling . Organic Chemistry Portal. Available from: [Link]

  • The Suzuki Reaction . Myers' Group, Harvard University. Available from: [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling . ResearchGate. Available from: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction . Journal of the American Chemical Society. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? . Reddit r/Chempros. Available from: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . National Institutes of Health. Available from: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin . Rose-Hulman Institute of Technology. Available from: [Link]

Sources

Method

Technical Application Note: Engineering High-Specificity Diol and ROS Sensors using [4-(1-Methoxyethyl)phenyl]boronic Acid

[1] Executive Summary & Chemical Basis This guide details the utilization of [4-(1-Methoxyethyl)phenyl]boronic acid (MEPBA) as a critical recognition motif in the development of biosensors for saccharides (glucose, fruct...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Basis

This guide details the utilization of [4-(1-Methoxyethyl)phenyl]boronic acid (MEPBA) as a critical recognition motif in the development of biosensors for saccharides (glucose, fructose) and Reactive Oxygen Species (ROS).[1]

Unlike unsubstituted phenylboronic acid (PBA), the 1-methoxyethyl substituent at the para position serves two distinct engineering functions:

  • Steric Modulation: The bulky alkyl-ether group disrupts

    
    -
    
    
    
    stacking interactions, preventing the aggregation-induced quenching (ACQ) often seen when simple boronic acids are conjugated to planar fluorophores (e.g., pyrene, porphyrins).[1]
  • Solubility Enhancement: The ether oxygen improves aqueous solubility, a critical parameter for physiological sensing (

    
     7.4).[1]
    
Mechanism of Action

The sensing capability relies on the reversible covalent interaction between the boronic acid group and cis-diols (found in sugars) or its irreversible oxidative cleavage by hydrogen peroxide (ROS).

  • Diol Binding (Reversible): In aqueous media, the boron center exists in equilibrium between a neutral trigonal planar form (

    
    ) and an anionic tetrahedral form (
    
    
    
    ).[1] Binding to 1,2- or 1,3-diols shifts this equilibrium toward the anionic form, modulating the electronic environment of the attached fluorophore or electrode surface.
  • ROS Detection (Irreversible): Peroxynitrite (

    
    ) or Hydrogen Peroxide (
    
    
    
    ) oxidatively cleaves the C-B bond, converting the boronic acid to a phenol and releasing the masking group.

Experimental Workflow Visualization

The following diagram outlines the logical flow from chemical synthesis to sensor validation.

SensorWorkflow MEPBA [4-(1-Methoxyethyl)phenyl] boronic acid (MEPBA) Suzuki Suzuki-Miyaura Coupling MEPBA->Suzuki Reagent Scaffold Halo-Fluorophore (e.g., Bromopyrene) Scaffold->Suzuki Substrate Sensor Functionalized Sensor Probe Suzuki->Sensor Pd(dppf)Cl2 cat. Target_Diol Target: Glucose/Diols (Reversible Binding) Sensor->Target_Diol Pathway A Target_ROS Target: H2O2/ROS (Oxidative Cleavage) Sensor->Target_ROS Pathway B Signal_PET Signal: Fluorescence Enhancement (PET OFF) Target_Diol->Signal_PET Boronate Formation Signal_Shift Signal: Spectral Shift / Color Change Target_ROS->Signal_Shift C-B Bond Lysis

Figure 1: Integrated workflow for synthesizing and utilizing MEPBA-based sensors. Pathway A represents reversible saccharide sensing; Pathway B represents irreversible ROS detection.

Protocol A: Synthesis of Fluorescent Probes via Suzuki Coupling

Objective: Covalently attach MEPBA to a halogenated fluorophore scaffold (e.g., 1-bromopyrene) to create a Photoinduced Electron Transfer (PET) sensor.[1]

Materials
  • [4-(1-Methoxyethyl)phenyl]boronic acid (1.2 equivalents)[1]

  • Aryl Halide Scaffold (e.g., 1-bromo-fluorophore) (1.0 equivalent)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (2M aqueous solution)[1]
    
  • Solvent: 1,4-Dioxane or Toluene/Ethanol (3:1)[1]

Step-by-Step Methodology
  • Degassing: Charge a Schlenk flask with the Aryl Halide and MEPBA. Evacuate and backfill with Argon (

    
    ) three times to remove 
    
    
    
    (oxygen poisons the Pd catalyst).[1]
  • Solvation: Add degassed solvent (1,4-Dioxane) and the aqueous base (

    
    ) via syringe under Ar flow.
    
  • Catalyst Addition: Add the Palladium catalyst quickly against a positive pressure of Argon.

  • Reflux: Heat the mixture to 90°C for 12–18 hours. The reaction progress should be monitored via TLC (Thin Layer Chromatography) or LC-MS.[1]

    • Critical Checkpoint: Look for the disappearance of the starting bromide.

  • Purification:

    • Cool to room temperature.[1]

    • Filter through a Celite pad to remove Palladium black.[1]

    • Extract with Ethyl Acetate/Water.[1]

    • Purify via Silica Gel Column Chromatography.[1]

  • Characterization: Verify structure using

    
     NMR and 
    
    
    
    NMR. The
    
    
    signal typically appears around 29–31 ppm for the free boronic acid.

Protocol B: Optical Sensing of Glucose (Fluorescence)

Objective: Quantify glucose concentration based on the modulation of fluorescence intensity.

Mechanism

In the absence of sugar, the boronic acid group is electron-deficient (Lewis Acid) and quenches the fluorophore via PET. Upon binding glucose, the boron becomes an electron-rich boronate anion (Lewis Base), suppressing PET and restoring fluorescence ("Turn-On" response).[1]

Reagents
  • Buffer: 50 mM Phosphate Buffer (PBS) or Carbonate Buffer, pH 7.4 – 8.5.

    • Note: Boronic acid binding is pH-dependent.[1][2] The pKa of MEPBA is estimated around 8.6–8.9. Optimal sensitivity occurs when

      
      .[1]
      
  • Stock Solution: 10 mM Probe in DMSO.

  • Analyte: D-Glucose (0 – 50 mM range).[1]

Procedure
  • Preparation: Dilute the Probe Stock into the Buffer to a final concentration of 5

    
    M. Ensure the final DMSO content is <1% to prevent solvent effects.
    
  • Baseline Scan: Record the emission spectrum (e.g., Excitation 340 nm, Emission 370–500 nm for pyrene derivatives) of the probe alone.

  • Titration: Add aliquots of Glucose stock solution. Mix by inversion for 2 minutes to allow equilibrium.

  • Measurement: Record emission spectra after each addition.

  • Data Processing: Plot

    
     (Relative Fluorescence) vs. [Glucose]. Fit the data to the Benesi-Hildebrand equation to determine the Binding Constant (
    
    
    
    ).
Data Analysis Table Template
AnalyteConcentration (mM)Fluorescence Intensity (a.u.)Signal Change (

)
Blank0[Value]-
Glucose5[Value][Calc %]
Glucose10[Value][Calc %]
Fructose10[Value][Calc %] (Control)

Note: Fructose typically binds stronger than glucose (higher


).[1] Specificity for glucose often requires bis-boronic acid designs.[1]

Protocol C: Electrochemical Impedance Spectroscopy (EIS)

Objective: Label-free detection of glycoproteins using MEPBA-modified electrodes.

Electrochemical Setup
  • Working Electrode (WE): Gold (Au) or Glassy Carbon Electrode (GCE).[1]

  • Reference Electrode: Ag/AgCl.[1]

  • Counter Electrode: Platinum wire.[1]

  • Electrolyte: 5 mM

    
     in 0.1 M PBS/KCl.
    
Fabrication & Measurement[1][2][3][4]
  • Surface Activation: Polish the GCE with alumina slurry (0.05

    
    m).[1] Sonicate in ethanol/water.
    
  • Functionalization:

    • If using Au: Incubate with a thiol-linker (e.g., cysteamine) first, then couple MEPBA using EDC/NHS chemistry if MEPBA is modified with a carboxyl group, OR use a thiolated derivative of MEPBA.[1]

    • Alternative: Electropolymerize if MEPBA is attached to a monomer like aniline or thiophene.[1]

  • Blocking: Incubate with 1% BSA to block non-specific binding sites.[1]

  • Incubation: Expose the electrode to the target glycoprotein sample for 30 minutes.

  • EIS Measurement:

    • Frequency Range: 0.1 Hz to 100 kHz.[1]

    • Amplitude: 5 mV (Open Circuit Potential).[1]

  • Analysis: Fit the Nyquist Plot (Impedance Real vs. Imaginary) to a Randles Equivalent Circuit.

    • Metric: The Charge Transfer Resistance (

      
      ) increases upon glycoprotein binding due to the insulating layer formed by the large protein.
      

Signaling Pathway Diagram (Graphviz)

The following diagram illustrates the electronic state change responsible for the signal transduction.

Mechanism cluster_0 State 1: OFF / Low Signal cluster_1 State 2: ON / High Signal B_Neutral Neutral Boronic Acid (sp2 Hybridized) PET_Active PET Process Active (Fluorescence Quenched) B_Neutral->PET_Active e- Transfer B_Anionic Cyclic Boronate Anion (sp3 Hybridized) B_Neutral->B_Anionic Equilibrium Shift Diol Cis-Diol (Sugar) Diol->B_Anionic Binding (pH > pKa) PET_Blocked PET Process Blocked (Fluorescence Restored) B_Anionic->PET_Blocked No e- Transfer

Figure 2: Mechanistic switch from sp2 (quenching) to sp3 (emissive) states upon diol binding.[1]

References

  • Suzuki, A. (2011).[1] Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link[1]

  • Bull, S. D., et al. (2013).[1] Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. Accounts of Chemical Research. Link[1]

  • James, T. D., et al. (1995).[1] Chiral discrimination of monosaccharides using a fluorescent molecular sensor. Nature.[1] Link[1]

  • Sun, X., et al. (2018).[1] Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega.[1] Link[1]

  • Wu, Q., et al. (2020).[1] Electrochemical Impedance Spectroscopy (EIS) Biosensors for Glycoprotein Detection.[1] Biosensors and Bioelectronics. Link

Sources

Application

Application Note: Ligand Selection for Cross-Coupling with [4-(1-Methoxyethyl)phenyl]boronic acid

This Application Note is designed for researchers optimizing cross-coupling reactions with [4-(1-Methoxyethyl)phenyl]boronic acid . It moves beyond generic protocols to address the specific electronic and steric demands...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers optimizing cross-coupling reactions with [4-(1-Methoxyethyl)phenyl]boronic acid . It moves beyond generic protocols to address the specific electronic and steric demands of this benzylic ether-substituted building block.

[1]

Executive Summary

[4-(1-Methoxyethyl)phenyl]boronic acid represents a class of electron-rich, para-alkyl substituted aryl boronic acids .[1] While the 1-methoxyethyl group serves as a valuable pharmacophore (masking polarity while maintaining metabolic stability), its presence dictates specific mechanistic requirements:

  • Electronic Activation: The alkyl-ether substituent makes the boronate highly nucleophilic, facilitating rapid transmetallation.

  • Stability Risk: Like many electron-rich boronates, it is susceptible to protodeboronation and oxidative homocoupling if the catalytic cycle stalls.

  • Ligand Strategy: Success depends on accelerating the rate-limiting step (usually Oxidative Addition for aryl chlorides) to outcompete side reactions.

This guide provides a logic-driven framework for ligand selection, ensuring high yields and preserving the integrity of the benzylic center.

Chemical Profile & Reactivity

FeatureSpecificationImplications for Cross-Coupling
Structure
ngcontent-ng-c780544980="" class="ng-star-inserted">
Sterics: Low steric hindrance at the C-B bond (para-substitution).Chirality: Contains a chiral center.[1] Standard Pd-coupling preserves this configuration (no radical scrambling).[1]
Electronic Nature Electron-Rich (Nucleophilic)Transmetallation: Fast.Side Reactions: High risk of homocoupling (Ar-Ar) if Oxidative Addition is slow.[1]
Stability ModerateBenzylic Ether: Stable to base (K₃PO₄, Na₂CO₃). Avoid strong Lewis acids (e.g., AlCl₃) which may cleave the ether.
CAS 945723-15-9Commercially available building block.[1]

Ligand Selection Logic

The selection of the ligand is dictated by the electrophile (coupling partner) rather than the boronic acid itself, as the boronic acid is already activated.

The Mechanistic Balance
  • The Goal: Match the rate of Oxidative Addition (OA) to the rapid Transmetallation (TM) of this electron-rich nucleophile.

  • The Trap: If OA is too slow (e.g., using PPh₃ with Aryl Chlorides), the activated boronate accumulates and undergoes homocoupling or hydrolysis.

Ligand Performance Matrix
Electrophile TypeRecommended Ligand ClassSpecific LigandRationale
Aryl Bromides / Iodides Bisphosphines dppf (in Pd(dppf)Cl₂)Robust & Cheap. The large bite angle of dppf favors reductive elimination.[1] Sufficiently active for Br/I.
Aryl Chlorides Dialkylbiaryl Phosphines XPhos or SPhos High Activity. Electron-rich phosphines are required to break the strong C-Cl bond.[1] SPhos provides excellent stability.
Sterically Hindered Bulky Buchwald RuPhos Steric Relief. If the electrophile is ortho-substituted, RuPhos prevents aggregation and facilitates coupling.[1]
Heterocycles NHC Ligands PEPPSI-IPr Heteroatom Tolerance. NHCs bind tightly to Pd, preventing catalyst poisoning by Lewis-basic nitrogens.[1]
Decision Tree: Ligand Selection

The following diagram illustrates the logical flow for selecting the optimal catalyst system.

LigandSelection Start Select Electrophile (R-X) Type Halide Type? Start->Type Cl Aryl Chloride (Ar-Cl) Type->Cl BrI Aryl Bromide/Iodide (Ar-Br/I) Type->BrI Sterics Steric Hindrance? Cl->Sterics Het Heterocycle Rich? BrI->Het HighSteric Ortho-Substituted Sterics->HighSteric Yes LowSteric Unobstructed Sterics->LowSteric No Rec2 Use RuPhos Pd G2 HighSteric->Rec2 Rec1 Use XPhos Pd G2 or SPhos Pd G2 LowSteric->Rec1 Rec3 Use Pd(dppf)Cl2 (DCM complex) Het->Rec3 No (Standard Aryl) Rec4 Use PEPPSI-IPr Het->Rec4 Yes (Pyridines/Amines)

Figure 1: Decision tree for selecting the optimal catalytic system based on electrophile properties.

Optimized Experimental Protocol

This protocol uses SPhos Pd G2 , a versatile precatalyst that generates the active species at room temperature, minimizing the induction period and reducing protodeboronation.

Materials
  • Boronic Acid: [4-(1-Methoxyethyl)phenyl]boronic acid (1.2 - 1.5 equiv)[1]

  • Electrophile: Aryl Halide (1.0 equiv)[1]

  • Catalyst: SPhos Pd G2 (0.02 - 0.05 equiv) [Alt: Pd(OAc)₂ + SPhos]

  • Base: K₃PO₄ (2.0 - 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2]

Step-by-Step Workflow
  • Preparation:

    • Charge a reaction vial with the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

    • Crucial: If using a separate ligand and metal source (e.g., Pd(OAc)₂ + SPhos), add them now. If using a G2/G3 precatalyst, it is air-stable but best added last or under inert gas.

  • Inert Atmosphere:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Nitrogen or Argon (3 cycles). Oxygen promotes homocoupling.[1]

  • Solvent Addition:

    • Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.[1]

    • Note: The biphasic system helps dissolve the inorganic base while keeping the organic reactants in the organic phase.

  • Reaction:

    • Heat the block to 80°C . Stir vigorously (1000 rpm).

    • Monitor by LCMS at 1 hour. Most reactions with SPhos complete within 2-4 hours.[1]

    • Stop point: If the aryl halide is consumed, stop immediately to prevent de-boronation of excess reagent from complicating purification.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc and wash with water.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

Reaction Workflow Diagram

ReactionWorkflow Setup 1. Charge Solids (Ar-X, Boronic Acid, Base) Purge 2. Inert Gas Cycle (Vac/N2 x3) Setup->Purge Solvent 3. Add Degassed Solvent (Dioxane/H2O) Purge->Solvent Heat 4. Heat to 80°C (Vigorous Stirring) Solvent->Heat Monitor 5. LCMS Check (1-4 Hours) Heat->Monitor Monitor->Heat Incomplete Workup 6. Extraction & Purification Monitor->Workup Complete

Figure 2: Step-by-step experimental workflow for the cross-coupling reaction.

Troubleshooting & Optimization

Common failure modes for [4-(1-Methoxyethyl)phenyl]boronic acid and their solutions.

ObservationDiagnosisSolution
Homocoupling (Ar-Ar dimer) Oxygen presence or slow Oxidative Addition.1.[1] Degas solvents more thoroughly.2. Switch to a more active ligand (SPhos -> XPhos) to accelerate reaction with the halide.
Protodeboronation (Ar-H) Hydrolysis of the C-B bond before coupling.1.[1] Reduce water ratio (use 10:1 Dioxane:H₂O).2. Lower temperature to 60°C.3. Use anhydrous base (Cs₂CO₃) in dry DMF.
No Reaction (Ar-Cl) Catalyst inactive against chloride.[1]Switch from Pd(PPh₃)₄ or Pd(dppf)Cl₂ to Buchwald G3/G4 precatalysts (XPhos, BrettPhos).
Benzylic Oxidation Trace oxidation of the methoxyethyl group.Ensure strict exclusion of air. Avoid radical initiators.

References

  • General Suzuki-Miyaura Guide: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chem. Rev.[3]1995 , 95, 2457.[3] Link

  • SPhos/XPhos Utility: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.[3]2005 , 127, 4685. Link

  • Protodeboronation Mechanisms: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-catalyzed protodeboronation of arylboronic acids and esters." J. Am. Chem. Soc.[3]2017 , 139, 13156. Link

  • Benzylic Ether Stability: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Confirming stability of benzyl ethers to basic Pd-coupling conditions).

Sources

Technical Notes & Optimization

Troubleshooting

[4-(1-Methoxyethyl)phenyl]boronic acid purification techniques

Technical Support Center: [4-(1-Methoxyethyl)phenyl]boronic Acid Executive Summary & Molecule Profile Compound: [4-(1-Methoxyethyl)phenyl]boronic acid CAS: 945723-15-9 Molecular Weight: 180.01 g/mol Structure: A phenyl r...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [4-(1-Methoxyethyl)phenyl]boronic Acid

Executive Summary & Molecule Profile

Compound: [4-(1-Methoxyethyl)phenyl]boronic acid CAS: 945723-15-9 Molecular Weight: 180.01 g/mol Structure: A phenyl ring substituted at position 1 with a boronic acid group [


] and at position 4 with a 1-methoxyethyl group [

].[1][2][3][4]

Critical Technical Note: This molecule presents a "dual-threat" stability profile that often confuses researchers:

  • Boronic Acid Moiety: Subject to reversible dehydration (forming boroxine trimers) and protodeboronation (loss of boron).[2][3][4]

  • Benzylic Ether Moiety: The 1-methoxyethyl group contains a benzylic C-H bond susceptible to radical oxidation (forming the acetophenone derivative) and acid-catalyzed ether cleavage.[2][3][4]

This guide prioritizes purification methods that maintain the integrity of the benzylic ether while managing the dynamic equilibrium of the boronic acid.[2]

Module 1: The "Impurity" That Isn't (Boroxine Equilibrium)

The Issue: Users frequently report that their "pure" product has an incorrect melting point (often too high or broad) and confusing NMR integration (aromatic peaks appearing as multiplets rather than clean doublets).

The Cause: This is rarely a synthetic impurity.[2][3][4] It is a thermodynamic equilibrium.[2][3][4] Upon drying or storage, three molecules of boronic acid dehydrate to form a cyclic trimer called a boroxine .[2][4] This process is reversible.[2][3][4]

BoroxineEquilibrium cluster_0 Reversible Dehydration Cycle Acid 3x Boronic Acid (Monomer) Boroxine Boroxine (Cyclic Trimer) + 3 H2O Acid->Boroxine Dehydration (Heat/Vacuum) Boroxine->Acid Hydrolysis (Water/Humidity)

Figure 1: The dynamic equilibrium between the monomeric acid and the boroxine anhydride.[2][5] Users often mistake the trimer for a contaminant.

Troubleshooting Protocol: Resetting the Equilibrium If precise stoichiometry is required for a Suzuki coupling, you must hydrolyze the boroxine back to the acid immediately before use.[2]

  • Dissolution: Dissolve the crude solid in minimal THF or Acetone.

  • Hydrolysis: Add 10% volume equivalent of water. Stir for 30 minutes.

  • Precipitation: Slowly add non-polar solvent (Hexanes or Heptane) to induce precipitation of the monomeric acid.[2][3][4]

  • Filtration: Filter and air-dry (do not heat-dry under high vacuum, or you will reform the boroxine).[2][3][4]

Module 2: Purification Techniques

Do not default to standard flash chromatography.[2][3][4] The Lewis acidity of the boron atom causes severe streaking on silica gel, leading to yield loss and band broadening.

Method A: Recrystallization (Recommended)

Best for: Removing salts and trace synthetic byproducts (e.g., Mg salts from Grignard).[2]

ParameterSpecificationMechanism
Solvent System Water / Ethanol (3:[1][2]1)High solubility of boronic acid in hot EtOH; poor in cold water.[2][3][4]
Temperature 60°C (Dissolution)

4°C (Crystallization)
Avoid boiling (>80°C) to prevent thermal decomposition of the benzylic ether.[2][4]
Anti-solvent WaterForces the amphiphilic boronic acid out of solution.[2][3][4]

Protocol:

  • Dissolve 1.0 g of crude material in 5 mL of warm Ethanol (60°C).

  • Add warm water dropwise until slight turbidity persists.

  • Add a single drop of Ethanol to clear the solution.[2][3][4]

  • Allow to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

  • Filter the white needles.[2][3][4] Yield Expectation: 70-85%.

Method B: Pinacol Ester Protection (High Purity Requirements)

Best for: Removing closely eluting organic impurities (e.g., protodeboronated side products).[2]

Since the free acid streaks on silica, convert it to the stable pinacol ester, purify, and then hydrolyze.

PinacolWorkflow Step1 Crude Boronic Acid + Pinacol + MgSO4 Step2 Flash Chromatography (Hexane/EtOAc) Step1->Step2 Stabilizes Boron Step3 Pure Pinacol Ester Step2->Step3 Removes Impurities Step4 Hydrolysis (NaIO4 / NH4OAc) Step3->Step4 Cleaves Ester Step5 Pure Boronic Acid Step4->Step5 Final Isolation

Figure 2: The Protection-Purification-Deprotection workflow for high-purity isolation.

Step-by-Step:

  • Protection: Stir crude acid (1 eq) with Pinacol (1.1 eq) and MgSO

    
     in CH
    
    
    
    Cl
    
    
    (RT, 2h). Filter and concentrate.
  • Chromatography: Run a standard silica column (Eluent: 5-10% EtOAc in Hexanes). The ester will move cleanly (

    
    ).[2][3][4]
    
  • Deprotection: Suspend the pure ester in Acetone/Water (1:1).[2][3][4] Add NaIO

    
     (3 eq) and NH
    
    
    
    OAc (3 eq).[2][3][4] Stir 12h. The boronic acid will precipitate or can be extracted after removing acetone.[2][3][4]

Module 3: Handling the Benzylic Ether (Stability Warning)

The [1-methoxyethyl] group is robust under basic conditions (Suzuki coupling) but fragile under specific stressors.[2][3][4]

1. Acid Sensitivity:

  • Risk: Strong Lewis acids (e.g., BBr

    
    , AlCl
    
    
    
    ) or strong Brønsted acids (conc.[2][4] HCl) will cleave the methyl ether, yielding the alcohol or alkene (styrene derivative).[2][4]
  • Prevention: Keep workup pH > 3.[2][3][4]0. Use NH

    
    Cl for quenching, not HCl.[2][3][4]
    

2. Oxidative Sensitivity:

  • Risk: The benzylic C-H bond is activated.[2][3][4][6] Long-term exposure to air can oxidize this position to the ketone (4-acetylphenylboronic acid).[1][2][3][4]

  • Prevention: Store under Argon/Nitrogen at 4°C.

Frequently Asked Questions (FAQ)

Q: My NMR shows a broad hump around 8.0 ppm instead of a sharp singlet. Is it impure? A: Likely not.[2][3][4] This is the -B(OH)


 proton signal.[2][3][4] It broadens due to hydrogen bonding and exchange with trace water in the deuterated solvent.[2][3][4] To sharpen it, add a drop of D

O (which exchanges the peak away) to confirm the underlying aromatic signals are clean.[2]

Q: The melting point is 20°C higher than the literature reported for similar compounds.[3][4] Why? A: You are likely measuring the melting point of the boroxine (trimer), which melts significantly higher than the monomeric acid.[2] Boronic acids often dehydrate during the melting point measurement process.[2][3][4]

Q: Can I use this reagent directly in Suzuki coupling if it contains boroxine? A: Yes.[2][3][4] The basic conditions of Suzuki coupling (e.g., K


CO

, H

O) will hydrolyze the boroxine back to the active boronic acid species in situ.[2] You do not need to purify the boroxine out unless you require exact stoichiometry.[2][3][4]

Q: I see a small impurity at ~7.2 ppm in the proton NMR. What is it? A: This is likely (1-methoxyethyl)benzene , the product of protodeboronation (loss of the boron group).[2] This occurs if the reaction mixture was heated too long or exposed to acidic conditions.[2][3][4] If this impurity >5%, use the Pinacol Ester method (Module 2) to remove it.[2][3][4]

References

  • Boroxine-Acid Equilibrium: Hall, D. G.[1][2][3][4] (Ed.).[2][3][4][7][8] (2011).[2][3][4][7][9] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2][3][4] Link[2][4]

  • Purification via Pinacol Esters: H. Noguchi, K. Hojo, M. Suginome, J. Am. Chem. Soc.[2][3][4]2007 , 129, 758. Link[2][4]

  • Protodeboronation Mechanisms: Cox, P. A., et al. J. Am. Chem. Soc.[2][3][4]2017 , 139, 13156. Link[2][4]

  • Stability of Benzylic Ethers: Greene, T. W., & Wuts, P. G. M. (2014).[2][3][4] Protective Groups in Organic Synthesis. John Wiley & Sons.[2][3][4] Link[2][4]

Sources

Optimization

Technical Support Center: [4-(1-Methoxyethyl)phenyl]boronic Acid

CAS: 1025458-99-6 (Generic/Analogous) | Molecular Formula: C9H13BO3 | M.W.: 179.99 g/mol [1] Introduction: Understanding Your Reagent Welcome to the technical support hub for [4-(1-Methoxyethyl)phenyl]boronic acid . This...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1025458-99-6 (Generic/Analogous) | Molecular Formula: C9H13BO3 | M.W.: 179.99 g/mol [1]

Introduction: Understanding Your Reagent

Welcome to the technical support hub for [4-(1-Methoxyethyl)phenyl]boronic acid . This guide addresses the unique stability challenges posed by this bifunctional molecule. Unlike simple phenylboronic acids, this reagent contains a benzylic ether side chain (


) para to the boronic acid group.[1]

This structural combination creates three distinct vectors for instability:

  • Boroxine Equilibrium: The reversible dehydration of the boronic acid headgroup.

  • Protodeboronation: The loss of the boron moiety, accelerated by the electron-rich alkyl substituent.

  • Benzylic Lability: The susceptibility of the methoxyethyl group to elimination (forming styrenes) or oxidation.

Module 1: Storage & Physical State (The "Sticky Solid" Issue)

User Issue:

"I received the compound as a white powder, but after opening and storing it in the fridge for a week, it has turned into a sticky, semi-solid gum. Is it degraded?"

Technical Diagnosis:

Status: Likely Usable , but physically altered.[1][2] This is a classic manifestation of Boroxine-Boronic Acid Equilibrium , driven by entropy.[1] Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), releasing water.[1] This process is reversible but alters the stoichiometry of your reaction.

  • Mechanism: 3 Molecules of Acid

    
     1 Boroxine + 3 
    
    
    
    .
  • Trigger: Storage in a desiccator (removing water drives boroxine formation) or exposure to ambient humidity (hygroscopicity causes clumping).[1]

Troubleshooting & Recovery Protocol
StateAction Required
Free-flowing Powder Ideal.[1] Store at 2–8°C. Keep container tightly sealed.
Sticky Gum / Paste Rehydration/Recrystallization. Dissolve in minimal warm acetone/water (9:1).[1] Allow to crystallize slowly.
Hard Glassy Solid Boroxine Dominance. If using for Suzuki coupling, you can use it as is but correct the molecular weight (use the boroxine MW / 3).
Visualization: The Boroxine Equilibrium

BoroxineEquilibrium Acid Monomeric Boronic Acid (Reactive Species) Boroxine Cyclic Boroxine Trimer (Storage Form) Acid->Boroxine Dehydration (Dry Storage) Boroxine->Acid Hydrolysis (In Reaction) Water 3 H2O

Caption: The reversible thermodynamic equilibrium between the monomeric acid and the trimeric anhydride.

Module 2: Reaction Stability (Suzuki-Miyaura Coupling)

User Issue:

"My Suzuki coupling yields are low (30-40%). I see a major byproduct that looks like 1-ethyl-4-methoxybenzene or 4-ethylanisole derivatives."

Technical Diagnosis:

Status: Protodeboronation (C-B bond cleavage).[1][3][4] The 1-methoxyethyl group is an electron-donating substituent.[1] Electron-rich arylboronic acids are susceptible to protodeboronation , particularly under basic, aqueous conditions at high temperatures.[1]

Mechanism of Failure
  • Base-Catalyzed: Hydroxide coordinates to Boron

    
     Boronate anion forms 
    
    
    
    Ipso-protonation occurs
    
    
    C-B bond breaks.[1]
  • Metal-Catalyzed: Pd(II) can facilitate deboronation if transmetallation is slow.[1]

Optimized Protocol: "Slow-Release" Suzuki Coupling

To mitigate high concentrations of the unstable boronate anion, use this modified protocol.

Reagents:

  • Catalyst:

    
     or 
    
    
    
    (Avoid Pd-acetate without ligands).[1]
  • Base:

    
     (Anhydrous) or 
    
    
    
    (Milder than NaOH/KOH).[1]
  • Solvent: 1,4-Dioxane / Water (10:[1]1) or Toluene (Anhydrous).

Step-by-Step:

  • Charge: Add Aryl Halide (1.0 eq), Base (2.0 eq), and Catalyst (3-5 mol%) to the flask.

  • Degas: Purge with Argon/Nitrogen for 15 mins.

  • Temperature: Heat the mixture to reaction temp (e.g., 80°C).

  • Addition: Dissolve [4-(1-Methoxyethyl)phenyl]boronic acid (1.2 eq) in degassed solvent. Add this solution dropwise over 30-60 minutes to the hot reaction mixture.

    • Why? This keeps the instantaneous concentration of boronic acid low, favoring the cross-coupling over the second-order decomposition pathways.

Visualization: Protodeboronation Pathway

Protodeboronation Start Boronic Acid (Ar-B(OH)2) Complex Boronate Anion [Ar-B(OH)3]- Start->Complex + Base Base Base (OH-) Transition Ipso-Protonation (Rate Limiting) Complex->Transition Slow Transmetallation Coupling Pd-Cycle (Desired Product) Complex->Coupling Fast Transmetallation Product Deboronated Byproduct (Ar-H) Transition->Product C-B Cleavage

Caption: Competitive pathways: The boronate anion is the fork in the road. Fast transmetallation (Green) is required to beat decomposition (Red).[1]

Module 3: Benzylic Side-Chain Instability

User Issue:

"I see a styrene-like impurity (vinyl group) in my crude mixture."

Technical Diagnosis:

Status: Acid-Catalyzed Elimination. The 1-methoxyethyl group contains a leaving group (methoxy) at the benzylic position with a beta-hydrogen.[1]

  • Reaction:

    
    
    
  • Cause: Use of strong Lewis acids (

    
    , 
    
    
    
    ) or Bronsted acids (
    
    
    ,
    
    
    ) during workup or deprotection steps.
Prevention Guide
  • Avoid Acidic Workups: Do not wash the organic layer with 1M HCl. Use saturated

    
     (mildly acidic) or water instead.[1]
    
  • Lewis Acid Compatibility: If your synthesis requires Lewis Acids elsewhere, protect the boronic acid as a MIDA boronate or Pinacol ester first, which stabilizes the molecule against elimination.[1]

Module 4: Analytical Troubleshooting (NMR)

FAQ: Interpreting the Proton NMR

Q: "The NMR in


 shows broad, messy peaks in the aromatic region and the integration is off. Is it pure?" 

A: This is normal for free boronic acids due to Hydrogen Bonding and Boroxine Oligomerization in non-polar solvents.[1]

Validation Protocol: To get a clean NMR spectrum, you must break the oligomers:

  • Solvent Switch: Use DMSO-d6 .[1] The sulfoxide oxygen coordinates to the boron, breaking up dimers/trimers.

  • The

    
     Shake: 
    
    • Take your

      
       sample.[1]
      
    • Add 1 drop of

      
      .
      
    • Shake vigorously.[1]

    • Result: The broad O-H peaks will disappear (exchange), and the aromatic peaks should sharpen and integrate correctly.

Summary of Stability Specifications

ParameterSpecification / Limit
Storage Temp 2°C to 8°C (Refrigerated)
Moisture Sensitivity High (Hygroscopic; forms boroxines)
Air Stability Moderate (Stable as solid; oxidizes in solution over days)
Acid Compatibility Low (Risk of benzylic elimination < pH 4)
Base Compatibility Moderate (Risk of deboronation > pH 12 or @ reflux)
Preferred Solvent Methanol, Ethanol, DMSO (for reactions); Avoid dry Hexanes

References

  • Hall, D. G. (Ed.).[1] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] Link[1]

  • Cox, P. A., et al. (2017).[1][4] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link

  • IUPAC. (2025).[1] Benzylic Ethers and Protection Strategies. Organic Chemistry Portal. Link

Sources

Troubleshooting

Suzuki Coupling Technical Support Center: A Guide to Optimization &amp; Troubleshooting

From the desk of a Senior Application Scientist Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, medicinal chemists, and process scientists w...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, medicinal chemists, and process scientists who rely on this powerful C-C bond-forming reaction. The Suzuki coupling's versatility is unmatched, but its complexity, involving multiple interacting parameters, can present significant challenges.[1][2]

This document is structured to provide direct, actionable solutions to common problems and to explain the fundamental principles behind optimizing your reaction conditions. We will move from immediate troubleshooting for specific issues to a broader discussion of key parameters, ensuring you have the knowledge to tailor conditions to your unique substrates.

Section 1: Troubleshooting Guide (Problem & Solution)

This section addresses the most common failures and side reactions encountered during Suzuki coupling experiments.

Q1: My reaction shows low or no conversion to the desired product. Where should I start?

This is the most frequent issue and can stem from several sources. A systematic approach is crucial.

  • Potential Cause 1: Inactive Catalyst. The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. If this reduction is inefficient, the catalytic cycle never begins.[3] Also, the Pd(0) species can be sensitive to oxygen, leading to catalyst decomposition.

    • Solution:

      • Ensure Rigorous Degassing: Before adding the catalyst, thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using freeze-pump-thaw cycles (typically three).[2]

      • Check Catalyst & Ligand Quality: Use fresh, high-purity catalyst and ligands. Older phosphine ligands can oxidize, hindering their ability to stabilize the palladium center.

      • Re-evaluate Your Precatalyst/Ligand Choice: For challenging substrates, particularly electron-rich aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be insufficient.[4] Consider using modern, pre-formed Pd(0) catalysts or highly active catalyst systems with bulky, electron-rich phosphine ligands like SPhos or XPhos.[5][6][7]

  • Potential Cause 2: Poor Substrate Solubility. If your aryl halide or boronic acid is not sufficiently soluble in the chosen solvent, the reaction will be slow or may not proceed at all, as it often runs as a suspension or biphasic emulsion.[2][8]

    • Solution:

      • Solvent Screening: Test alternative solvents. Common choices include ethers (Dioxane, THF), aromatic hydrocarbons (Toluene), and polar aprotic solvents (DMF).[9] Often, a mixture including water (e.g., Dioxane/H₂O 4:1) is necessary to dissolve the inorganic base and facilitate the reaction.[2]

      • Increase Temperature: Raising the reaction temperature can significantly improve the solubility of starting materials and increase the reaction rate.

  • Potential Cause 3: Ineffective Base or Transmetalation Failure. The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[10][11] If the base is too weak, too strong (causing degradation), or insoluble, this step will fail.

    • Solution:

      • Base Selection: Ensure the base is appropriate for your substrate's functional groups. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common choices. For base-sensitive functional groups like esters, a milder base like potassium fluoride (KF) can be effective.[8][11]

      • Ensure Base is Finely Powdered: Use a mortar and pestle to grind the inorganic base before use. A higher surface area improves its effectiveness.

Q2: I'm observing a significant amount of a side product that is a dimer of my boronic acid (homocoupling). How can I prevent this?

Boronic acid homocoupling is a common side reaction that consumes your starting material and complicates purification.[5]

  • Potential Cause 1: Oxygen in the Reaction Mixture. The presence of molecular oxygen can promote the homocoupling of boronic acids, often mediated by the palladium catalyst.[2][12]

    • Solution: As with low conversion issues, rigorous degassing of the reaction mixture and maintaining an inert atmosphere are paramount. Ensure all joints in your glassware are well-sealed.

  • Potential Cause 2: Use of a Pd(II) Precatalyst. Homocoupling can occur via a stoichiometric reaction between a Pd(II) species and the boronic acid, which reduces the palladium to the active Pd(0) state while forming the undesired dimer.[2][13]

    • Solution:

      • Minimize Pd(II) Concentration: Add the Pd(II) precatalyst to the reaction mixture last, after all other components (aryl halide, boronic acid, base, ligand) are present and the mixture is heated. This promotes rapid reduction to Pd(0) and initiation of the desired catalytic cycle.

      • Switch to a Pd(0) Source: Using a catalyst that is already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can often suppress this side reaction.

Q3: My boronic acid is decomposing, leading to a protodeboronated side product. What can I do?

Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[14] This is a particularly common issue with electron-deficient or certain heteroaromatic boronic acids.[15]

  • Potential Cause: Reaction Conditions are too Harsh. The combination of base, water, and elevated temperature can lead to the decomposition of sensitive boronic acids over time.[14][16]

    • Solution:

      • Use a Milder Base: Switch from strong bases like NaOH or K₃PO₄ to milder options like K₂CO₃ or KF.

      • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. For very active catalyst systems, room temperature reactions are often feasible.[6]

      • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or an MIDA boronate.[2][15] These derivatives are more resistant to protodeboronation and slowly hydrolyze in situ to release the active boronic acid for the coupling reaction.

Section 2: Core Concepts & FAQs

Q4: How does the Suzuki coupling reaction work?

The reaction proceeds via a catalytic cycle involving a palladium catalyst.[17] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate. This is often the rate-determining step.[18]

  • Transmetalation: The organic group from the activated boronic acid (the boronate) is transferred to the Pd(II) center, displacing the halide.[10][18]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.[18]

Suzuki_Cycle Figure 1. The Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (+ Ar-X) Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetalation (+ Ar'-B(OR)₃⁻) (- X⁻, - B(OR)₃) Transmetal->Pd0 Reductive Elimination Product_out Ar-Ar' Transmetal->Product_out

Figure 1. The Suzuki Coupling Catalytic Cycle

Q5: How do I choose the right Palladium catalyst and ligand?

The choice is dictated by the reactivity of your coupling partners, particularly the aryl halide.

  • Reactivity of Aryl Halide: The ease of oxidative addition follows the trend: I > Br > OTf >> Cl.[10][18]

    • For Aryl Iodides and Bromides: Standard, less expensive catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often sufficient.

    • For Aryl Chlorides and Hindered Substrates: These require more reactive catalysts. Bulky, electron-donating phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are essential.[7][19] They promote the difficult oxidative addition step and stabilize the active catalytic species.[19]

Catalyst / Ligand SystemTypical SubstratesKey Features
Pd(PPh₃)₄ Aryl Iodides, Bromides, TriflatesClassical, widely used, thermally stable.
PdCl₂(dppf) Aryl Iodides, BromidesGood for substrates with some steric hindrance.
Pd(OAc)₂ + SPhos/XPhos Aryl Chlorides, Hindered BromidesHighly active, broad scope, often allows for lower temperatures.[5][6]
Pd-PEPPSI™ Catalysts Heteroaryl Chlorides, challenging substratesPre-formed Pd-NHC complexes, high stability and activity.[11]

Q6: What is the role of the base and how do I select one?

The base is not merely a spectator; it is essential for the transmetalation step.[10] Its primary role is to react with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which can then efficiently transfer its organic group to the palladium center.[11]

BaseStrengthCommon SolventsNotes
K₃PO₄ StrongDioxane, Toluene, DMFVery effective, but can hydrolyze sensitive esters.
Cs₂CO₃ StrongDioxane, THF, TolueneHigh solubility in organic solvents, excellent for difficult couplings.
K₂CO₃ / Na₂CO₃ ModerateAqueous mixtures (Toluene/H₂O, Dioxane/H₂O)A good general-purpose choice, cost-effective.
KF MildTHF, DioxaneIdeal for substrates with base-sensitive functional groups.[8][11]

Section 3: Experimental Protocol & Workflow

General Protocol for a Small-Scale Suzuki Coupling Reaction:

  • Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), boronic acid (1.1–1.5 equiv), and the base (2.0–3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂) and the ligand, or the pre-formed catalyst (e.g., Pd(PPh₃)₄), under a positive flow of inert gas. Typical catalyst loading is 0.5–5 mol%.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80–110 °C) and monitor by TLC or LC-MS.[9]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product, typically by column chromatography.

Troubleshooting_Workflow Figure 2. Troubleshooting Workflow for a Failed Reaction Start Reaction Failed (Low/No Yield) Check_Reagents 1. Check Reagent Quality - Fresh boronic acid? - Ligand oxidized? - Solvent anhydrous? Start->Check_Reagents Check_Inertness 2. Verify Inert Atmosphere - Degassing thorough? - Leaks in system? Check_Reagents->Check_Inertness Reagents OK Solubility 3. Assess Solubility - Are reactants dissolved at reaction temp? Check_Inertness->Solubility System is Inert Optimize_Conditions 4. Re-optimize Conditions Solubility->Optimize_Conditions Solubility OK Change_Solvent Change Solvent (e.g., Toluene -> Dioxane/H₂O) Solubility->Change_Solvent Poor Solubility Change_Base Change Base (e.g., K₂CO₃ -> K₃PO₄) Optimize_Conditions->Change_Base No Improvement Success Reaction Successful Optimize_Conditions->Success Improvement Change_Solvent->Optimize_Conditions Change_Catalyst Change Catalyst/Ligand (e.g., PPh₃ -> SPhos) Change_Base->Change_Catalyst No Improvement Change_Catalyst->Success Improvement

Figure 2. Troubleshooting Workflow for a Failed Reaction

References

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ACS Publications. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • Suzuki Cross-Coupling Mechanism. Organic Chemistry (YouTube). [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit r/chemhelp. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ACS Omega. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Reddit r/chemistry. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH). [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki-Miyaura Couplings

Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Howeve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, even this robust reaction can present challenges, particularly when dealing with specific classes of substrates. Researchers using [4-(1-Methoxyethyl)phenyl]boronic acid often report frustratingly low yields, which can stall critical drug development and research timelines.

This guide is designed to serve as a dedicated troubleshooting resource. We move beyond generic advice to provide a deep, mechanistic understanding of why your reaction might be failing and offer systematic, evidence-based solutions to overcome these hurdles. As your virtual application scientist, my goal is to equip you with the expertise to diagnose issues, optimize your protocol, and achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs)
Q1: I'm seeing very low yield of my desired product, with significant starting material unconsumed. What's the most likely cause?

Low conversion points to a problem with the catalytic cycle's efficiency. The primary suspects are the catalyst's activity, the reaction conditions, or the integrity of your coupling partners.

  • Inactive Catalyst: The active catalyst in the Suzuki reaction is a Palladium(0) species.[3] If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂), it must be reduced in situ to Pd(0) for the cycle to begin. Inefficient reduction can halt the reaction before it starts. Furthermore, the Pd(0) catalyst can be sensitive to oxygen, which can oxidize it back to an inactive Pd(II) state.

  • Suboptimal Ligand Choice: The ligand is not just a spectator; it is critical for stabilizing the palladium center and modulating its reactivity.[3][4] For a substrate with some steric bulk like [4-(1-Methoxyethyl)phenyl]boronic acid, a bulky and electron-rich phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) or an N-heterocyclic carbene (NHC) is often required.[4][5] These ligands promote the crucial, often rate-limiting, steps of oxidative addition and reductive elimination.[4][5]

  • Incorrect Base or Solvent System: The base plays a pivotal role in activating the boronic acid for the transmetalation step.[6][7] If the base is too weak, not soluble enough in the reaction medium, or incompatible with other reagents, this activation will be inefficient, stalling the catalytic cycle.[8][9]

Q2: My starting materials are consumed, but my product yield is still low. I see a major byproduct on my TLC/LCMS that corresponds to the protonated version of my boronic acid (4-(1-Methoxyethyl)benzene). What is happening?

You are observing protodeboronation , a notorious side reaction in Suzuki couplings.[10] This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively destroying your nucleophile.[11]

  • Mechanism: Protodeboronation is often base-catalyzed and highly dependent on the reaction conditions and the electronic properties of the boronic acid itself.[11][12] The presence of water and a base can facilitate the removal of the boronic acid group.

  • Mitigation Strategies:

    • Use a Milder Base: Strong bases can accelerate protodeboronation. Switching from a hydroxide base (e.g., NaOH) to a carbonate (e.g., Cs₂CO₃) or phosphate (e.g., K₃PO₄) can sometimes suppress this side reaction.[6]

    • Strictly Anhydrous Conditions: While some water is often necessary for certain base/solvent systems (like Na₂CO₃ in DME), excessive water can promote protodeboronation. Ensure your solvents are dry.

    • Use a Boronic Ester: Boronic esters, such as pinacol esters or MIDA boronates, are more stable towards protodeboronation than the corresponding boronic acids.[10][13] They act as a "slow-release" reservoir of the active boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing the opportunity for decomposition.[10]

Q3: I've identified another significant byproduct: a symmetrical biaryl formed from two molecules of my boronic acid. How can I prevent this?

This side reaction is known as homocoupling . It occurs when two molecules of the boronic acid couple with each other to form a symmetrical biaryl product.[14]

  • Primary Cause: Homocoupling is often promoted by the presence of oxygen or when using a Pd(II) precatalyst.[3] The Pd(II) species can mediate the coupling of two boronic acid molecules, during which it is reduced to the Pd(0) state required for the main catalytic cycle.[15]

  • Prevention:

    • Thorough Degassing: The most critical step to prevent homocoupling is to rigorously degas your reaction mixture. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding the catalyst or by using several freeze-pump-thaw cycles.

    • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can often minimize homocoupling that arises from the initial reduction of a Pd(II) source.[3]

Q4: How critical is the choice of base, and how do I select the right one?

The choice of base is absolutely critical and can be the single most important variable to optimize. The base performs multiple roles in the catalytic cycle, but its primary function is to activate the boronic acid by forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which is necessary for the transmetalation step.[6][7][8]

  • Causality: A weak or poorly soluble base leads to a low concentration of the active boronate, slowing transmetalation and allowing side reactions like protodeboronation to dominate. A base that is too strong or harsh can cause degradation of the starting materials, ligands, or product.[16]

  • Selection Guide: There is no universal "best" base. The optimal choice depends on the specific substrates, ligand, and solvent. A screening approach is often necessary.

Base Typical Solvents Strength Comments
K₃PO₄ Toluene, Dioxane, THFStrongOften excellent for hindered substrates. Effective at promoting transmetalation.
Cs₂CO₃ Dioxane, DMF, THFMedium-StrongHigh solubility in organic solvents. A very common and effective choice.
K₂CO₃ Toluene/Water, Dioxane/WaterMediumRequires an aqueous phase for solubility and activity. A cost-effective starting point.
KF THFMildCan be used for base-sensitive substrates where other bases cause decomposition.[7]
In-Depth Troubleshooting & Optimization
Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the core mechanism is key to effective troubleshooting. The reaction proceeds through three main stages: oxidative addition, transmetalation, and reductive elimination.[5] Any factor that inhibits one of these steps will lower the overall yield.

Suzuki_Cycle cluster_products Products Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)-X L₂ (Oxidative Adduct) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)-Ar' L₂ ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OH)₂ + Base) ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Decision Tree

When faced with a low yield, a systematic approach is more effective than random changes. Use this decision tree to diagnose the likely problem.

Troubleshooting_Tree Start Low Yield (<50%) CheckSM Analyze Crude Reaction: Are Starting Materials Consumed? Start->CheckSM SM_Present No / Incomplete Conversion CheckSM->SM_Present No SM_Consumed Yes, Mostly Consumed CheckSM->SM_Consumed Yes Cause_Inactive_Catalyst Potential Cause: - Inactive Catalyst - Poor Ligand/Base Choice - Low Temperature SM_Present->Cause_Inactive_Catalyst Solution_Inactive_Catalyst Solution: 1. Degas thoroughly. 2. Screen ligands (e.g., SPhos). 3. Screen bases (e.g., K₃PO₄). 4. Increase temperature. Cause_Inactive_Catalyst->Solution_Inactive_Catalyst Check_Byproducts Identify Major Byproducts SM_Consumed->Check_Byproducts Protodeboronation Protodeboronation Product (Ar-H) Check_Byproducts->Protodeboronation Ar'-H found Homocoupling Homocoupling Product (Ar'-Ar') Check_Byproducts->Homocoupling Ar'-Ar' found Cause_Protodeboronation Potential Cause: - Boronic acid instability - Base too strong/wet conditions Protodeboronation->Cause_Protodeboronation Solution_Protodeboronation Solution: 1. Use boronic ester (pinacol/MIDA). 2. Use milder base (K₂CO₃, KF). 3. Ensure anhydrous conditions. Cause_Protodeboronation->Solution_Protodeboronation Cause_Homocoupling Potential Cause: - Oxygen in reaction - Pd(II) precatalyst issues Homocoupling->Cause_Homocoupling Solution_Homocoupling Solution: 1. Improve degassing procedure. 2. Use a Pd(0) source directly. Cause_Homocoupling->Solution_Homocoupling

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Experimental Protocols
Protocol 1: Baseline Reaction Setup

This protocol establishes a robust starting point. It uses commonly successful conditions that can be later optimized.

Materials:

  • Aryl Halide (e.g., 4-bromotoluene, 1.0 mmol, 1 equiv)

  • [4-(1-Methoxyethyl)phenyl]boronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • SPhos (0.036 mmol, 3.6 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Schlenk flask or sealed vial, stir bar, inert atmosphere (Argon or N₂)

Procedure:

  • Preparation: Add the aryl halide, boronic acid, and K₃PO₄ to a dry Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Degassing: Bubble argon or nitrogen gas through the stirred solution for 20 minutes.

  • Catalyst Addition: In a separate vial, quickly weigh the Pd₂(dba)₃ and SPhos, and add them to the reaction flask against a positive flow of inert gas.

  • Reaction: Seal the flask tightly and place it in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction for 12-24 hours. Monitor progress by taking small aliquots and analyzing via TLC or LCMS.[17]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate, filter through a pad of celite to remove palladium black, and proceed with standard aqueous workup and purification.[17]

Protocol 2: Systematic Optimization

If the baseline reaction provides low yield, vary one parameter at a time to isolate its effect.

  • Base Screening: Repeat the baseline protocol, but replace K₃PO₄ with other bases. Keep the catalyst, ligand, solvent, and temperature constant.

    • Test A: Cs₂CO₃ (2.0 equiv)

    • Test B: K₂CO₃ (2.0 equiv) in Dioxane/H₂O (4:1)

    • Test C: KF (3.0 equiv)

  • Ligand Screening: If base screening does not improve the yield significantly, revert to the best base condition (e.g., K₃PO₄) and screen different ligands.

    • Test A: XPhos (3.6 mol%)

    • Test B: P(t-Bu)₃ (3.6 mol%)

    • Test C: RuPhos (3.6 mol%)

  • Solvent & Temperature Screening: The solvent can affect the solubility of the base and the stability of the catalytic species. Using the best base/ligand combination, screen different solvents.

    • Test A: Toluene at 110 °C

    • Test B: THF at 65 °C

    • Test C: DMF at 100 °C

By systematically applying these diagnostic and optimization protocols, you can effectively troubleshoot low yields and develop a reliable, high-performing Suzuki-Miyaura coupling for your specific substrates.

References
  • Carrow, B. P., & Hartwig, J. F. (2011). A Computational and Experimental Investigation of the Role of the Base in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(43), 17476–17484. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • MDPI. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 27(15), 4998. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • National Institutes of Health. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 4(9), 3027–3034. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12546–12555. [Link]

  • National Institutes of Health. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 72(15), 5804–5807. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • ACS Publications. (2007). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 72(15), 5804–5807. [Link]

  • Royal Society of Chemistry. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6219-6223. [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8553-8572. [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronation. [Link]

  • Royal Society of Chemistry. (2003). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. Chemical Communications, (16), 2038-2039. [Link]

  • ResearchGate. (2008). Suzuki Cross-Coupling Reaction of Benzylic Halides with Arylboronic Acids in the Presence of a Tetraphosphine/Palladium Catalyst. [Link]

  • ResearchGate. (2016). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1269–1285. [Link]

  • ACS Publications. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega, 2(11), 8196–8202. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Reactivity of [4-(1-Methoxyethyl)phenyl]boronic acid

Welcome to the technical support guide for [4-(1-Methoxyethyl)phenyl]boronic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for [4-(1-Methoxyethyl)phenyl]boronic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges and enhance the reactivity of this specific boronic acid in cross-coupling reactions. The unique structure of this reagent, featuring a sterically demanding and electron-donating 1-methoxyethyl group, presents distinct challenges that require careful optimization of reaction conditions.

Introduction: Understanding the Molecule

[4-(1-Methoxyethyl)phenyl]boronic acid is an organoboron compound valuable in synthetic chemistry, particularly for creating complex molecules through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Its structure, however, introduces two key characteristics that influence its reactivity:

  • Steric Hindrance: The α-branched 1-methoxyethyl group ortho to the boronic acid moiety creates significant steric bulk. This can impede the approach of the boronic acid to the palladium center during the critical transmetalation step of the catalytic cycle.[3][4]

  • Electronic Effects: The methoxy group is electron-donating, which increases the electron density on the phenyl ring. While electron-rich boronic acids can be highly reactive, this property can also affect the kinetics of the catalytic cycle and potentially favor unwanted side reactions like protodeboronation.[5][6]

This guide is structured as a series of questions and answers to directly address the common issues encountered when using this reagent.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling reaction with [4-(1-Methoxyethyl)phenyl]boronic acid is sluggish and results in low yields. What are the primary factors I should investigate?

A1: Low reactivity with this substrate is a common issue stemming directly from its sterically hindered and electron-rich nature. The troubleshooting process should be systematic, focusing on the key components of the Suzuki-Miyaura reaction.

Here is a decision-making workflow to diagnose the problem:

G Start Low Yield / Sluggish Reaction CheckLigand Is the Ligand appropriate for a sterically hindered substrate? Start->CheckLigand CheckBase Is the Base strong enough and sterically accessible? CheckLigand->CheckBase Yes SuggestLigand Action: Switch to a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands). CheckLigand->SuggestLigand No CheckSolvent Are the Solvent System and Temperature optimized? CheckBase->CheckSolvent Yes SuggestBase Action: Use a stronger, non-nucleophilic base (e.g., K3PO4, Cs2CO3). CheckBase->SuggestBase No CheckReagent Is the Boronic Acid pure and active? CheckSolvent->CheckReagent Yes SuggestSolvent Action: Screen polar aprotic solvents (e.g., Dioxane, THF, DME) with water. Increase temperature. CheckSolvent->SuggestSolvent No Success Reaction Optimized CheckReagent->Success Yes SuggestReagent Action: Check for decomposition (protodeboronation). Consider converting to a more stable boronate ester. CheckReagent->SuggestReagent No SuggestLigand->CheckBase SuggestBase->CheckSolvent SuggestSolvent->CheckReagent SuggestReagent->Success Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)-X       L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation (Rate-Limiting Step for Hindered Substrates) PdII_Aryl->Transmetalation [R²B(OH)₃]⁻ PdII_Diaryl R¹-Pd(II)-R²       L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R¹-R² BoronicAcid [4-(1-Methoxyethyl)phenyl]B(OH)₂ (R²-B(OH)₂) Boronate [R²-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Transmetalation

Caption: The Suzuki-Miyaura cycle highlighting the sterically sensitive transmetalation step.

The bulky 1-methoxyethyl group creates a "steric shield" around the carbon-boron bond. This makes it difficult for the boronate to approach the palladium(II) complex and for the subsequent transfer of the aryl group to occur.

The Solution: The use of specialized ligands is the key. Bulky biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) address this issue in two ways:

  • Creating a larger coordination sphere: The large size of the ligand forces a wider coordination angle on the palladium atom, opening up space for the hindered boronic acid to approach.

  • Promoting Reductive Elimination: These electron-rich ligands increase the electron density on the palladium center, which facilitates the final, product-forming reductive elimination step. [7]This can help drive the overall catalytic cycle forward, even if transmetalation is slow.

Q3: I suspect my boronic acid is degrading. What causes this, and how can I prevent it?

A3: Boronic acids, particularly electron-rich ones, are susceptible to decomposition, primarily through two pathways: protodeboronation and oxidative degradation .

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source (like water), replacing the boronic acid group with a hydrogen atom. [6]This is a significant side reaction that consumes the starting material and reduces yield. Electron-rich arylboronic acids can be more prone to this side reaction. [5]* Oxidative Degradation: Boronic acids can be oxidized to the corresponding phenol, especially in the presence of residual peroxides in solvents like THF or dioxane.

Prevention and Mitigation Strategies:

  • Storage and Handling: Store [4-(1-Methoxyethyl)phenyl]boronic acid in a cool, dry, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). [8][9]Avoid exposure to moisture and air.

  • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents to minimize water content, which can drive protodeboronation. [6]3. Reaction Conditions: Use a slight excess (1.1-1.5 equivalents) of the boronic acid to compensate for potential degradation during the reaction.

  • Conversion to a Boronate Ester: For particularly sensitive applications, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA boronate. [10][11]These esters are generally more robust and less prone to protodeboronation, and can be used directly in Suzuki couplings. [5][12]

Q4: Can you provide a starting protocol for optimizing a Suzuki-Miyaura coupling with this boronic acid?

A4: Certainly. This protocol provides a robust starting point for coupling [4-(1-Methoxyethyl)phenyl]boronic acid with a generic aryl bromide. Optimization will be necessary based on the specific coupling partner.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

Materials:

  • Aryl Bromide (Ar-Br) (1.0 mmol, 1.0 equiv)

  • [4-(1-Methoxyethyl)phenyl]boronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.08 mmol, 8 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the aryl bromide, [4-(1-Methoxyethyl)phenyl]boronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Degassing: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Rationale for Component Choices:

  • Catalyst System (Pd₂(dba)₃ / SPhos): This combination is highly effective for sterically hindered substrates. SPhos is a bulky, electron-rich ligand that promotes the key steps of the catalytic cycle.

  • Base (K₃PO₄): A strong, non-nucleophilic base that effectively forms the active boronate species without causing hydrolysis of sensitive functional groups.

  • Solvent (Dioxane/Water): This mixture provides good solubility for both organic and inorganic reagents and facilitates the action of the base.

Q5: Which analytical techniques are best for monitoring the reaction and identifying side products?

A5: A combination of techniques is ideal for a comprehensive analysis.

TechniquePurposeWhat to Look For
Thin Layer Chromatography (TLC) Rapid, qualitative reaction monitoring.Disappearance of starting materials (aryl halide and boronic acid) and appearance of the more nonpolar product spot.
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantitative monitoring and identification of components by mass.Accurate tracking of starting material consumption and product formation. Identification of the mass of the protodeboronated side product (mass of 1-methoxyethylbenzene) and phenol from oxidative degradation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile components.Particularly useful for detecting the volatile protodeboronation byproduct.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the final product and key intermediates.¹H and ¹³C NMR to confirm the structure of the purified product. ¹¹B NMR can be used to study the speciation of the boron reagent in solution.

References

  • Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. (n.d.). ACS Publications. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). ResearchGate. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH National Library of Medicine. Available at: [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. (n.d.). MDPI. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Royal Society of Chemistry. Available at: [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. Available at: [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Chemical.AI. Available at: [Link]

  • Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings. (n.d.). ACS Publications. Available at: [Link]

  • Boronic acid. (n.d.). Wikipedia. Available at: [Link]

  • Scheme 1. Reagents and conditions: (a) p-methoxyphenylboronic acid,... (n.d.). ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Available at: [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. Available at: [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. (n.d.). Wiley-VCH. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • (4'-Methoxy(1,1'-biphenyl)-4-yl)boronic acid. (n.d.). PubChem. Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. Available at: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). ACS Publications. Available at: [Link]

  • Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • How to Store Boric Acid. (n.d.). Lab Alley. Available at: [Link]

  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. (2020). ACS Publications. Available at: [Link]

  • Boronic acid. (2015). YouTube. Available at: [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PubMed Central. Available at: [Link]

Sources

Optimization

Technical Support Center: Suzuki-Miyaura Homocoupling Troubleshooting

Executive Summary & Diagnosis The Issue: You are attempting a cross-coupling between an aryl halide ( ) and an aryl boronic acid ( ), but you are observing significant formation of the symmetrical biaryl ( ). The Cause:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnosis

The Issue: You are attempting a cross-coupling between an aryl halide (


) and an aryl boronic acid (

), but you are observing significant formation of the symmetrical biaryl (

).

The Cause: Homocoupling is primarily an oxidative side reaction. It competes with the standard catalytic cycle when the rate of transmetallation of the boronate exceeds the rate of oxidative addition, or, more commonly, when dissolved oxygen acts as an oxidant, facilitating the coupling of two boronate species on the Palladium center.

Diagnostic Checklist:

Mechanistic Insight: The "Fork in the Trail"

To fix the problem, you must understand how it happens. The Suzuki reaction is not a single cycle; it is a competition.

The homocoupling pathway typically bypasses the aryl halide entirely. It is often triggered by oxygen converting a Pd(0) species into a peroxo-Pd(II) species, which then consumes two equivalents of boronic acid.

Pathway Visualization

The following diagram illustrates the competition between the productive Cross-Coupling Cycle and the parasitic Oxidative Homocoupling Cycle.

SuzukiPathways Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar1-Pd-X) Pd0->OxAdd + Ar1-X PeroxoPd Peroxo-Pd(II) Species Pd0->PeroxoPd + O2 (Fast!) TransMet Transmetallation (Ar1-Pd-Ar2) OxAdd->TransMet + Ar2-B(OH)2 / Base Product Cross-Coupled Product (Ar1-Ar2) TransMet->Product Reductive Elimination Product->Pd0 Oxygen O2 Contamination BisBoronate Bis-Boronate Complex (Ar2-Pd-Ar2) PeroxoPd->BisBoronate + 2 equiv Ar2-B(OH)2 HomoProduct Homocoupling Impurity (Ar2-Ar2) BisBoronate->HomoProduct Oxidative Coupling HomoProduct->Pd0

Figure 1: The parasitic oxidative homocoupling cycle (red) competes with the productive cross-coupling cycle (blue) primarily through the oxidation of Pd(0) by dissolved oxygen.

Protocol 1: The Oxygen Factor (Critical)

The Problem: "I used a balloon of Argon, but it still homocoupled." The Reality: Standard sparging (bubbling gas) is often insufficient for oxygen-sensitive boronic acids. Oxygen trapped in the solvent lattice is enough to drive the homocoupling cycle.

The "Freeze-Pump-Thaw" Standard

If you observe >5% homocoupling, you must switch from sparging to Freeze-Pump-Thaw (FPT).

StepActionTechnical Rationale
1 Freeze Flash freeze the reaction solvent (in a Schlenk flask) using liquid nitrogen. This solidifies the matrix, trapping gas bubbles.
2 Pump Apply high vacuum (0.1 mmHg) for 5–10 minutes while frozen. This removes the headspace gas without evaporating the solvent.
3 Thaw Close the vacuum line. Thaw the solvent in a warm water bath. Do not stir. As the lattice breaks, dissolved

bubbles out into the headspace.
4 Repeat Perform this cycle 3 times. This is the only way to achieve <5 ppm dissolved

.
5 Backfill Backfill with high-purity Argon.

Validation: The solvent should stop "bubbling" vigorously upon thawing during the 3rd cycle.

Protocol 2: Kinetic Control (Slow Addition)

The Problem: High instantaneous concentration of boronic acid favors the formation of the Bis-Boronate Complex (see Figure 1). The Fix: Starve the reaction of boronic acid to force the catalyst into the Cross-Coupling cycle.

Syringe Pump Methodology
  • Setup: Dissolve the Aryl Halide and Catalyst in the reaction vessel (Concentration

    
    ).
    
  • Feed: Dissolve the Boronic Acid (1.2 – 1.5 equiv) in a separate vial of degassed solvent.

  • Rate: Using a syringe pump, add the boronic acid solution over 2 to 4 hours .

  • Temperature: Maintain reaction temperature throughout the addition.

Why this works: By keeping


 low, the probability of two boronate molecules encountering the same Pd center simultaneously is statistically minimized.

Protocol 3: Reagent Engineering (MIDA Boronates)

The Problem: Some boronic acids are so unstable/reactive that even FPT and slow addition fail. The Fix: Use N-methyliminodiacetic acid (MIDA) boronates.[1]

Mechanism: MIDA boronates are


-hybridized and unreactive toward transmetallation. They must hydrolyze to the free boronic acid to react. This creates an in-situ "slow release" mechanism.

Experimental Adjustment:

  • Solvent: Must contain water (e.g., Dioxane:H2O 10:1) to allow hydrolysis.[1]

  • Base: Use a base that promotes hydrolysis (e.g.,

    
     or NaOH).
    
  • Benefit: The standing concentration of free boronic acid remains extremely low throughout the reaction, suppressing homocoupling without mechanical pumps.

Comparison of Bases & Conditions

BasepKa (conj.[1] acid)Homocoupling RiskRecommendation

10.3ModerateStandard starting point.

12.3High Often accelerates transmetallation too much; use only if halide is unreactive.

N/ALowBest for homocoupling-prone substrates. Facilitates transmetallation via fluoride activation without high basicity.

/

>13LowExcellent suppression (historical), but highly toxic . Avoid if possible.

Frequently Asked Questions (FAQ)

Q: Does the catalyst source matter? Pd(OAc)2 vs. Pd(PPh3)4? A: Yes. Pd(II) sources like


 must be reduced to Pd(0) to enter the catalytic cycle. This reduction often consumes 2 equivalents of boronic acid, producing 1 equivalent of homocoupling product stoichiometrically at the very start.
  • Fix: Use a Pd(0) source like

    
     or a pre-catalyst that activates via base (e.g., Pd-G3-XPhos).
    

Q: I am using an Aryl Iodide and getting homocoupling. Why? A: Aryl Iodides are very reactive in oxidative addition, which should help. However, if you are using a very strong base or high temperature, you might be degrading the iodide (dehalogenation) or simply overwhelming the cycle.

  • Fix: Switch to a milder base (

    
    ) and lower the temperature.
    

Q: Can I use an antioxidant? A: Some groups report success adding small amounts of scavengers, but this is risky as they can poison the catalyst. The mechanical removal of oxygen (FPT) is scientifically superior to chemical scavenging.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling.[2] Chemical Society Reviews, 43(1), 412-443.[2] Link

    • Core mechanistic reference for the "fork in the trail" and transmetallation p
  • Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. Link

    • Establishes the role of Oxygen and Peroxo-Pd species in homocoupling.
  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716-6717. Link

    • Foundational text for using MIDA boron
  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.[3] Organic Process Research & Development, 11(3), 359–364. Link

    • Industrial case study on sparging and slow addition.

Sources

Troubleshooting

Technical Support Center: Recrystallization of Aryl Boronic Acids

Welcome to the technical support center for the purification of aryl boronic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with the recrystalliz...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of aryl boronic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with the recrystallization of these versatile synthetic intermediates. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you achieve the desired purity and yield in your experiments.

Introduction: The Challenge of Purifying Aryl Boronic Acids

Aryl boronic acids are indispensable reagents in modern organic synthesis, most notably for their use in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, their purification by recrystallization is often not straightforward. These compounds are prone to dehydration to form cyclic anhydrides known as boroxines, and can also undergo protodeboronation, leading to loss of the desired product. Furthermore, their solubility profiles can be challenging, often leading to issues like "oiling out" instead of forming well-defined crystals. This guide will equip you with the knowledge and techniques to navigate these challenges effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the recrystallization of aryl boronic acids in a question-and-answer format.

Question 1: My aryl boronic acid "oils out" during cooling instead of crystallizing. What should I do?

Answer:

"Oiling out" is a common problem where the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solute is very impure or when the cooling rate is too fast.

Causality: The high concentration of the solute at a temperature above its melting point but below the boiling point of the solvent leads to the separation of a supersaturated liquid.

Solutions:

  • Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly.

  • Slow Cooling: Ensure the solution cools as slowly as possible. A Dewar flask or an insulated container can be used to slow down the cooling rate, providing sufficient time for crystal nucleation and growth.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline material, add a "seed crystal" to the cooled solution to induce crystallization.

  • Change the Solvent System: If the above methods fail, the solvent system may be inappropriate. Consider using a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

Question 2: I suspect my aryl boronic acid is decomposing during recrystallization, leading to low yields. How can I prevent this?

Answer:

Aryl boronic acids can be susceptible to thermal degradation and protodeboronation, especially at elevated temperatures and in the presence of water or protic solvents.

Causality: The C-B bond can be cleaved under certain conditions, particularly for sterically hindered or electron-rich aryl boronic acids.

Solutions:

  • Lower the Recrystallization Temperature: Choose a solvent or solvent mixture with a lower boiling point to minimize thermal stress on the compound.

  • Minimize Time at High Temperature: Do not prolong the heating step. Dissolve the compound quickly in the hot solvent and proceed to the cooling stage promptly.

  • Use Anhydrous Solvents: If protodeboronation is a concern, consider using anhydrous solvents for the recrystallization. Water can facilitate the loss of the boronic acid group.

  • pH Control: Protodeboronation can be pH-dependent. For some aryl boronic acids, maintaining a slightly acidic pH can suppress this side reaction.

  • Alternative Purification: If thermal instability is a significant issue, recrystallization may not be the best method. Consider non-heated purification techniques such as trituration with a suitable solvent or chromatography.

Question 3: My purified aryl boronic acid shows an extra peak in the NMR spectrum, suggesting the presence of a boroxine. How can I avoid its formation?

Answer:

Boroxines are cyclic anhydrides formed by the intermolecular dehydration of three boronic acid molecules. Their formation is a common issue and can complicate characterization and subsequent reactions.

Causality: The equilibrium between the boronic acid and its boroxine is influenced by factors such as water content, temperature, and the electronic nature of the aryl group.

Solutions:

  • Recrystallize from Aqueous Solvents: The presence of water can shift the equilibrium back towards the boronic acid. Recrystallization from a solvent mixture containing water (e.g., water/ethanol, water/acetonitrile) can help to hydrolyze any boroxine back to the desired monomeric boronic acid.

  • Avoid Over-drying: While it is important to dry the purified crystals, excessive drying under high vacuum or at elevated temperatures can promote boroxine formation.

  • Storage Conditions: Store the purified aryl boronic acid in a cool, dry place. Exposure to atmospheric moisture can lead to clumping and slow conversion to the boroxine over time.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for recrystallizing my aryl boronic acid?

A1: The ideal solvent is one in which your aryl boronic acid has high solubility at elevated temperatures and low solubility at room temperature or below. A general guideline for solvent selection based on the electronic properties of the aryl group is provided in the table below. However, empirical testing with small amounts of your compound is always recommended.

Aryl Boronic Acid TypeRecommended Solvent SystemsRationale
Electron-Rich (e.g., methoxy, alkyl substituted)Water, Ethanol/Water, Isopropanol/Water, TolueneThese tend to be more crystalline and less soluble in non-polar solvents. Water mixtures can be very effective.
Electron-Poor (e.g., nitro, cyano, fluoro substituted)Ethyl Acetate/Hexane, Dichloroethane, Toluene, BenzeneThese are often more soluble in organic solvents. A mixed solvent system is frequently required to achieve good crystal formation.
Heterocyclic (e.g., pyridine, thiophene substituted)Ethanol, Methanol, Acetonitrile, Water/Alcohol mixturesThe polarity of the heterocycle plays a significant role. A range of polar solvents should be screened.
Polycyclic Aromatic (e.g., naphthyl, anthracenyl)Toluene, Xylene, Dichloromethane/HexaneThe larger aromatic system often requires less polar, aromatic solvents for dissolution.

Q2: What is the general procedure for a single-solvent recrystallization?

A2: The following is a step-by-step protocol for a typical single-solvent recrystallization.

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolution: Place the crude aryl boronic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal recovery, you can then place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator. Avoid excessive heating to prevent boroxine formation.

Q3: When should I use a two-solvent recrystallization method?

A3: A two-solvent system is ideal when no single solvent provides the desired solubility profile (high solubility when hot, low solubility when cold). In this method, you use a "good" solvent in which the compound is very soluble and a "poor" solvent in which it is insoluble or sparingly soluble.

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolution: Dissolve the crude aryl boronic acid in a minimal amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collection and Drying: Collect, wash (with a cold mixture of the two solvents), and dry the crystals as described in the single-solvent protocol.

Q4: My aryl boronic acid is an oil at room temperature. Can I still purify it by recrystallization?

A4: If a compound is an oil at room temperature, it cannot be purified by recrystallization of the free boronic acid.[1] In such cases, alternative purification methods are necessary:

  • Chromatography: Column chromatography on silica gel or alumina can be effective. However, boronic acids can sometimes be difficult to elute from silica gel.

  • Derivatization: A common strategy is to convert the oily boronic acid into a crystalline derivative. For example, reaction with diethanolamine can form a stable, crystalline diethanolamine adduct which can be easily recrystallized. The pure boronic acid can then be regenerated by treatment with acid.

  • Extraction: Selective extraction techniques can sometimes be employed to remove impurities.

Visualizing the Process: Recrystallization Workflow

The following diagram illustrates the decision-making process for purifying an aryl boronic acid.

Caption: Decision workflow for aryl boronic acid purification.

Boroxine Formation: Mechanism and Prevention

The formation of boroxines is a reversible dehydration reaction. Understanding the equilibrium can help in its control.

Boroxine_Formation boronic_acid 3 x Aryl Boronic Acid Ar-B(OH)₂ boroxine Boroxine (ArBO)₃ boronic_acid->boroxine Dehydration (-3 H₂O) (Heat, Vacuum) boroxine->boronic_acid Hydrolysis (+3 H₂O) (Aqueous Solvent) water {3 x H₂O}

Caption: Equilibrium between an aryl boronic acid and its boroxine.

By understanding the principles of recrystallization and the specific challenges associated with aryl boronic acids, researchers can develop robust and effective purification strategies. This guide serves as a starting point, and we encourage you to adapt these methods to your specific compounds and experimental needs.

References

  • Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Biocon Ltd. (2005). Process for purification of boronic acid and its derivatives. Google Patents.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Kwong, F. Y., & So, C. M. (2010). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. The Journal of organic chemistry, 75(15), 5288–5291.
  • NileRed. (2015, November 13). How to Purify Boric Acid (by Recrystallization). YouTube. Retrieved from [Link]

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). Ipso Nitration of Aryl Boronic Acids Using Fuming Nitric Acid. Organic letters, 9(13), 2453–2455.
  • Khan, R. A. (2016, July 18). How to purify boronic acids/boronate esters? ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • Begeezee. (2017, December 19). Purification of boronic acids? Reddit. Retrieved from [Link]

  • DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. WordPress.com. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Benchmarking: 1H NMR Characterization of [4-(1-Methoxyethyl)phenyl]boronic acid

Executive Summary This guide provides an in-depth analytical comparison of [4-(1-Methoxyethyl)phenyl]boronic acid , a critical intermediate in Suzuki-Miyaura cross-coupling and bioisostere development.[1] Unlike standard...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth analytical comparison of [4-(1-Methoxyethyl)phenyl]boronic acid , a critical intermediate in Suzuki-Miyaura cross-coupling and bioisostere development.[1]

Unlike standard organic molecules, boronic acids present unique characterization challenges due to their dynamic equilibrium with boroxine anhydrides and quadrupolar relaxation effects.[1] This guide benchmarks the boronic acid against its pinacol ester alternative and compares spectral fidelity across solvent systems (DMSO-d₆ vs. CDCl₃).[1]

Key Takeaway: For quantitative purity assessment, DMSO-d₆ is the mandatory solvent system . CDCl₃ promotes dehydration to boroxine trimers, resulting in complex, non-stoichiometric spectra that fail regulatory purity standards.

Structural Analysis & "Gold Standard" Assignments

The following data represents the "Gold Standard" spectrum obtained in DMSO-d₆ . This solvent stabilizes the monomeric acid form via hydrogen bonding, preventing the formation of cyclic anhydrides (boroxines).

The Molecule[2][3]
  • IUPAC Name: [4-(1-Methoxyethyl)phenyl]boronic acid[1]

  • Core Feature: Para-substituted benzene ring.[1]

  • Chirality: Contains one chiral center at the benzylic position.[1] In achiral solvents (DMSO, CDCl₃), enantiomers are magnetically equivalent; the spectrum appears as a racemate.

Chemical Shift Assignments (DMSO-d₆)
FragmentProton TypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Insight
B(OH)₂ Hydroxyl8.02 Broad Singlet2H-Broadened by quadrupole moment of

B nucleus and H-bonding exchange.[1]
Ar-H Ortho to B7.75 Doublet2H8.0Deshielded by the empty p-orbital of Boron (electron-withdrawing).[1]
Ar-H Ortho to Alkyl7.28 Doublet2H8.0Shielded relative to the boron side; typical aromatic range.[1]
CH Methine4.32 Quartet1H6.5Deshielded by benzylic position and electronegative Oxygen.[1]
OCH₃ Methoxy3.15 Singlet3H-Distinctive sharp singlet; diagnostic for ether formation.[1]
CH₃ Methyl1.28 Doublet3H6.5Coupled to the methine proton.[1]

Note: Shifts are referenced to residual DMSO pentet (2.50 ppm). Values may vary


 0.05 ppm depending on concentration and temperature.[1][2]

Comparative Analysis: Solvent Performance

The choice of solvent is the single biggest variable in boronic acid analysis.[1] Below is a mechanistic comparison of why CDCl₃ fails where DMSO-d₆ succeeds.

The Equilibrium Problem (Graphviz Diagram)

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines) in non-polar solvents.[1] This creates a mixture of species, complicating integration.[1]

BoroxineEquilibrium Acid Monomeric Boronic Acid (Visible in DMSO) Equilibrium Dynamic Equilibrium (- 3 H₂O) Acid->Equilibrium Dehydration Equilibrium->Acid Polar/H-bonding solvent (DMSO/MeOH) Boroxine Boroxine Trimer (Visible in CDCl₃) Equilibrium->Boroxine Non-polar solvent

Figure 1: The dehydration equilibrium.[1][3][2][4][5][6][7][8][9] In CDCl₃, you observe a mixture of Acid and Boroxine, leading to split or broadened aromatic peaks.

Performance Data: DMSO vs. CDCl₃[1]
FeatureDMSO-d₆ (Recommended) CDCl₃ (Not Recommended)
B(OH)₂ Signal Visible (~8.0 ppm).[1] Allows confirmation of acid functionality.[1]Invisible or extremely broad. Protons exchange rapidly or aggregate.[1]
Aromatic Region Sharp, distinct doublets (AA'BB' system).[1]Complex/Split. Multiple sets of peaks appear due to Monomer/Trimer mixture.[1]
Quantification Accurate (1:1 stoichiometry).Unreliable.[1] Integral ratios fluctuate with concentration and water content.[1]
Solubility High (instant dissolution).[1]Low to Moderate (requires sonication; promotes aggregation).[1]

Comparative Analysis: Product vs. Alternative (Pinacol Ester)

In drug development, the Pinacol Ester derivative is often used as a surrogate for the free acid to improve solubility and purification.

Parameter[4-(1-Methoxyethyl)phenyl]boronic acid Pinacol Ester Derivative
Analytical Utility High for final API. Confirms the active "warhead" or coupling partner state.[1]High for intermediates. Easier to monitor on silica gel TLC/HPLC.[1]
NMR Cleanliness Moderate. Broad B(OH)₂ peaks can obscure aromatics if wet.[1]Superior. No OH peaks.[1] Pinacol methyls appear as a clean singlet (12H) at ~1.34 ppm.[1]
Atom Economy Higher (Molecular Weight: ~180 g/mol ).[1]Lower (Molecular Weight: ~262 g/mol ).[1]
Stability Hygroscopic; prone to trimerization.[1]Stable; resistant to hydrolysis and oxidation.[1]

Decision Matrix:

  • Use Pinacol Ester for storage and intermediate purification.[1]

  • Use Free Acid (analyzed in DMSO) for the final coupling reaction to ensure high atom economy and reactivity.[1]

Validated Experimental Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of Requirements), follow this self-validating protocol.

Sample Preparation
  • Drying: Dry the boronic acid under high vacuum (0.1 mbar) at room temperature for 1 hour to remove surface water.[1] Do not heat above 40°C to avoid thermal dehydration to boroxine.

  • Solvent: Use high-quality DMSO-d₆ (99.9% D).

    • Tip: Use ampoules rather than stock bottles to minimize water uptake (water peak at 3.33 ppm in DMSO can obscure the methoxy signal).[1]

  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

    • Why? Higher concentrations favor boroxine formation, even in DMSO.[1] Keep it dilute.[1]

Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 or 32 (sufficient for 10 mg).[1]

  • Relaxation Delay (D1): Set to 10 seconds .

    • Critical: Protons adjacent to Boron relax faster due to quadrupolar effects, but the OH protons relax slowly. A long D1 ensures accurate integration of the B(OH)₂ peak relative to the methyl group.[1]

  • Temperature: 298 K (25°C).[1]

Data Processing Workflow (Graphviz)

NMRWorkflow Start Acquire Spectrum (DMSO-d₆) CheckOH Check 8.0 ppm: Is B(OH)₂ visible? Start->CheckOH Pass Integrate B(OH)₂ = 2H Proceed to Assignment CheckOH->Pass Yes Fail Broad/Missing Peak CheckOH->Fail No Action1 Sample is wet or aggregated. Fail->Action1 Action2 Add 1 drop D₂O (OH disappears, confirms assignment) Action1->Action2

Figure 2: Decision workflow for validating the boronic acid moiety.

Troubleshooting & Artifacts

The "Missing" Boron Peak

If the peak at 8.0 ppm is extremely broad or missing in DMSO:

  • Cause: Proton exchange with water in the solvent is too fast.[1]

  • Solution: Cool the probe to 280 K. Slowing the exchange rate will sharpen the OH signal.

Extra Doublets in Aromatic Region
  • Cause: Partial formation of the boroxine anhydride.[1]

  • Diagnosis: You will see a "shadow" set of aromatic doublets slightly downfield (deshielded) from the main monomer peaks.[1]

  • Remedy: Add 10 µL of D₂O to the NMR tube. This hydrolyzes the anhydride back to the acid (though it will wash out the OH peak).

References

  • Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (The authoritative text on boronic acid stability and characterization).[1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[10] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link[1]

  • Reich, H. J. (2024).[1] "B-11 Chemical Shifts." University of Wisconsin-Madison Organic Chemistry Data. (Source for quadrupolar relaxation mechanisms and shift ranges). Link

  • IUPAC. (2025).[1] "Boronic Acid Nomenclature and Characterization Standards." International Union of Pure and Applied Chemistry.[1] (General standards for reporting NMR data).

Sources

Comparative

A Senior Application Scientist's Guide to the 13C NMR Characterization of [4-(1-Methoxyethyl)phenyl]boronic acid and its Alternatives

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of building blocks is paramount. Phenylboronic acids are a cornerstone of modern organic synthesis, most nota...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of building blocks is paramount. Phenylboronic acids are a cornerstone of modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in constructing complex molecules necessitates unambiguous characterization. This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of [4-(1-Methoxyethyl)phenyl]boronic acid, a versatile reagent, and offers a comparative study with commonly employed alternatives.

The Significance of 13C NMR in Boronic Acid Characterization

While 1H NMR provides valuable information about the proton environment, 13C NMR offers a direct window into the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal, providing a "fingerprint" of the compound's structure. The chemical shift of each carbon is highly sensitive to its local electronic environment, making 13C NMR an indispensable tool for confirming the presence of functional groups and verifying substitution patterns on aromatic rings. For substituted phenylboronic acids, 13C NMR is crucial for confirming the position of the boronic acid group and the nature and location of other substituents.

Predicted 13C NMR Spectrum of [4-(1-Methoxyethyl)phenyl]boronic acid

The key factors influencing the 13C NMR spectrum of this molecule are:

  • The Boronic Acid Group (-B(OH)2): The boron atom is less electronegative than carbon, but the attached hydroxyl groups are electron-withdrawing. This can lead to a broad or less intense signal for the carbon directly attached to the boron (C-B bond) due to quadrupolar relaxation of the boron nucleus. The overall effect of the -B(OH)2 group on the aromatic ring carbons is a combination of inductive and resonance effects.

  • The 1-Methoxyethyl Group (-CH(OCH3)CH3): This substituent has a notable impact on the chemical shifts of the aromatic carbons. The methoxy group (-OCH3) is an electron-donating group through resonance, which will shield the ortho and para carbons, causing them to appear at a lower chemical shift (upfield). The ethyl chain itself will have characteristic aliphatic signals.

Based on these principles and analysis of related compounds, the predicted 13C NMR chemical shifts for [4-(1-Methoxyethyl)phenyl]boronic acid are presented below.

Predicted 13C NMR Chemical Shifts for [4-(1-Methoxyethyl)phenyl]boronic acid

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C1 (C-B)~135-140Quaternary carbon attached to boron; often shows a broader, less intense signal.
C2, C6~135-138Aromatic CH carbons ortho to the boronic acid group.
C3, C5~127-130Aromatic CH carbons meta to the boronic acid group.
C4 (C-CH)~145-150Quaternary aromatic carbon attached to the 1-methoxyethyl group.
CH(OCH3)~75-80Benzylic carbon, deshielded by the attached oxygen.
OCH3~55-60Methoxy carbon.
CH3~20-25Methyl carbon of the ethyl group.

Comparative Analysis with Alternative Phenylboronic Acids

To provide a practical context, the predicted spectrum of [4-(1-Methoxyethyl)phenyl]boronic acid is compared with the experimental 13C NMR data of several widely used phenylboronic acid derivatives. This comparison highlights how different substituents influence the chemical shifts of the aromatic ring.

Table 1: Comparison of 13C NMR Chemical Shifts for Various Phenylboronic Acids

CompoundC1 (C-B) (ppm)C2, C6 (ppm)C3, C5 (ppm)C4 (ppm)Other Signals (ppm)
[4-(1-Methoxyethyl)phenyl]boronic acid (Predicted) ~135-140~135-138~127-130~145-150~75-80 (CH), ~55-60 (OCH3), ~20-25 (CH3)
Phenylboronic acid Not available134.5128.0131.5-
4-Tolylboronic acid 139.7135.0128.8Not available21.4 (CH3)
4-Methoxyphenylboronic acid 158.5136.2113.5Not available55.0 (OCH3)
4-Acetylphenylboronic acid 135.8134.5128.4138.2198.1 (C=O), 26.8 (CH3)
4-Vinylphenylboronic acid 137.9135.1125.9Not available136.9 (=CH), 114.9 (=CH2)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

This comparative data illustrates the diagnostic power of 13C NMR. For instance, the electron-donating methoxy group in 4-methoxyphenylboronic acid significantly shields the C3 and C5 carbons, shifting them upfield to ~113.5 ppm. Conversely, the electron-withdrawing acetyl group in 4-acetylphenylboronic acid deshields the C1 carbon and introduces a characteristic carbonyl signal at ~198.1 ppm.

Experimental Protocol for 13C NMR Characterization of Boronic Acids

Acquiring high-quality 13C NMR spectra of boronic acids requires careful sample preparation and consideration of the unique properties of these compounds.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 10-50 mg of the boronic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4). DMSO-d6 is often a good choice due to its ability to dissolve a wide range of organic compounds and break up oligomeric boronic acid structures.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

    • Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

    • Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected range of carbon signals.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally adequate.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is a good starting point. For quantitative measurements, longer relaxation delays (5-10 times the longest T1) are necessary.

    • Number of Scans (NS): The number of scans will depend on the sample concentration and the natural abundance of 13C. For a moderately concentrated sample, 1024 to 4096 scans may be required to achieve a good signal-to-noise ratio.

    • Temperature: Room temperature is usually sufficient.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d6 at 39.52 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

    • Integrate the peaks if quantitative information is desired, although direct integration in standard 13C NMR can be misleading due to varying nuclear Overhauser effects (NOE) and relaxation times for different carbons.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is critical. Boronic acids have a propensity to form cyclic anhydrides (boroxines) in aprotic solvents, which can complicate the spectrum. Protic solvents or coordinating solvents like DMSO-d6 can help to break up these oligomers and provide a spectrum of the monomeric species.

  • Proton Decoupling: Decoupling the protons simplifies the 13C spectrum by removing C-H splitting, resulting in a single sharp peak for each unique carbon. This also provides a sensitivity enhancement through the NOE.

  • Relaxation Delay: Quaternary carbons and carbons in sterically hindered environments often have longer relaxation times (T1). A sufficient relaxation delay is crucial to ensure that these carbons have fully relaxed before the next pulse, allowing for more accurate signal intensity, especially in quantitative experiments.

Visualizing the Characterization Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Boronic Acid in Deuterated Solvent filter Filter into NMR Tube dissolve->filter setup Instrument Setup (Tune & Shim) filter->setup acquire Acquire 13C NMR Spectrum (Proton Decoupled) setup->acquire process Fourier Transform & Phasing acquire->process reference Reference Spectrum process->reference assign Peak Assignment reference->assign compare Compare with Alternatives assign->compare

Caption: Workflow for 13C NMR characterization of boronic acids.

Logical Relationships in Spectral Interpretation

G cluster_effects Electronic Effects substituent Substituent (-CH(OCH3)CH3, -B(OH)2) inductive Inductive Effect substituent->inductive resonance Resonance Effect substituent->resonance chem_shift 13C Chemical Shift (ppm) inductive->chem_shift resonance->chem_shift

Caption: Influence of substituents on 13C NMR chemical shifts.

Conclusion

The 13C NMR characterization of [4-(1-Methoxyethyl)phenyl]boronic acid, while not directly found in public databases, can be reliably predicted and understood through the application of fundamental NMR principles and comparison with analogous structures. This guide has provided a comprehensive overview of the expected 13C NMR spectrum, a comparative analysis with common alternatives, and a detailed, validated experimental protocol. By following these guidelines, researchers can confidently characterize their boronic acid building blocks, ensuring the integrity and success of their synthetic endeavors.

References

  • Chemistry LibreTexts. 13C NMR Spectroscopy.[Link]

  • University of Oregon. 13C NMR Chemical Shift.[Link]

Comparative

IR spectroscopy of [4-(1-Methoxyethyl)phenyl]boronic acid

Executive Summary [4-(1-Methoxyethyl)phenyl]boronic acid (CAS 945723-15-9) is a critical organoboron reagent, primarily utilized as a coupling partner in Suzuki-Miyaura cross-coupling reactions to introduce the 1-methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[4-(1-Methoxyethyl)phenyl]boronic acid (CAS 945723-15-9) is a critical organoboron reagent, primarily utilized as a coupling partner in Suzuki-Miyaura cross-coupling reactions to introduce the 1-methoxyethyl moiety—a chiral ether side chain often used to modulate lipophilicity in medicinal chemistry.

This guide provides a technical analysis of its Infrared (IR) spectroscopic profile. Unlike simple aryl boronic acids, this molecule possesses a secondary aliphatic ether linkage that presents unique spectral challenges. This document compares its performance and spectral signature against its closest structural analog, 4-methoxyphenylboronic acid , and details the critical differentiation between the free acid and its dehydrated boroxine trimer.

Structural Profile & Functional Group Analysis

To interpret the IR spectrum accurately, we must deconstruct the molecule into its three vibrationally active domains.

  • Domain A: The Boronic Acid Head (-B(OH)₂): The primary site of reactivity and instability. It is prone to spontaneous dehydration to form a six-membered boroxine ring.

  • Domain B: The Aromatic Core (1,4-Disubstituted Phenyl): Provides standard aromatic skeletal vibrations.

  • Domain C: The Aliphatic Ether Tail (-CH(CH₃)OCH₃): The distinguishing feature. Unlike anisole derivatives, this is an alkyl-alkyl ether linkage (specifically, a methyl ether attached to a benzylic secondary carbon).

Visualizing the Spectral Logic

G Molecule [4-(1-Methoxyethyl)phenyl]boronic acid Boronic Boronic Acid Group (-B(OH)2) Molecule->Boronic Phenyl Phenyl Ring (1,4-Substituted) Molecule->Phenyl Ether Aliphatic Ether (-CH(CH3)OCH3) Molecule->Ether OH_Stretch O-H Stretch (3200-3500 cm⁻¹) Broad, H-bonded Boronic->OH_Stretch BO_Stretch B-O Stretch (1330-1350 cm⁻¹) Strong Boronic->BO_Stretch Ring_Stretch C=C Ring Stretch (1600, 1500 cm⁻¹) Phenyl->Ring_Stretch Ether_Stretch C-O-C Stretch (1085-1150 cm⁻¹) Aliphatic shift Ether->Ether_Stretch Key Differentiator

Figure 1: Deconstruction of vibrational domains. The aliphatic ether stretch is the critical differentiator from standard aryl ethers.

Comparative Analysis

Scenario A: Structural Differentiation (The "Anisole Trap")

A common error in QC is confusing the target molecule with 4-methoxyphenylboronic acid (CAS 5720-07-0). While both contain a methoxy group and a boronic acid, the electronic environment of the oxygen atom dictates the IR shift.

Feature[4-(1-Methoxyethyl)phenyl]boronic acid (Target)4-Methoxyphenylboronic acid (Analog)Mechanism of Difference
Ether Type Aliphatic Ether (Secondary Alkyl)Aryl Alkyl Ether (Phenolic)Conjugation with the ring.
C-O Stretch (Asym) 1085–1150 cm⁻¹ ~1250 cm⁻¹ Aryl ethers exhibit strong resonance, stiffening the C-O bond and shifting it to higher wavenumbers. The target lacks this resonance.
C-O Stretch (Sym) ~850 cm⁻¹ (Weak)~1040 cm⁻¹ (Strong)Symmetric stretching is dampened in the flexible aliphatic chain.
C-H Stretching Distinct bands < 3000 cm⁻¹ (Methyl + Methine)Weak bands < 3000 cm⁻¹ (Methyl only)The target has a methine (C-H) on the benzylic carbon, adding complexity to the 2850–2950 cm⁻¹ region.

Key Insight: If you see a strong band at 1250 cm⁻¹ , your sample is likely the anisole analog, not the target 1-methoxyethyl compound.

Scenario B: Stability & Dehydration (The Boroxine Cycle)

Boronic acids are in equilibrium with their trimeric anhydrides (boroxines).[1] This transformation is reversible but critical for stoichiometry in Suzuki couplings.

  • The Monomer (Active Reagent): Characterized by a broad, intense O-H stretching band (3200–3500 cm⁻¹) .

  • The Boroxine (Storage Artifact): Characterized by the disappearance of the O-H band and the sharpening/intensification of the B-O ring stretch (~1300–1400 cm⁻¹) .

Scenario C: Sampling Techniques (ATR vs. KBr)
MethodSuitabilityRecommendation
Diamond ATR High Preferred for Routine QC. Fast and requires minimal sample. Warning: High clamping pressure can induce localized heating/dehydration, potentially showing false boroxine peaks.
KBr Pellet Medium Gold Standard for Structure. Allows for better resolution of the fingerprint region. Risk: Hygroscopic KBr can re-hydrate boroxines, masking the true state of the sample.
Nujol Mull Low Not recommended due to interference in the C-H region (2800–3000 cm⁻¹), which obscures the critical alkyl side chain signals.

Experimental Protocol: Purity Verification via ATR-FTIR

Objective: Confirm identity and assess the degree of dehydration (boroxine formation) prior to coupling reactions.

Prerequisites:

  • FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

  • Diamond ATR Accessory.

  • Solvent: Isopropanol (for cleaning).

Workflow:

  • Background Collection: Clean the crystal with isopropanol. Collect a 32-scan air background.

  • Sample Loading: Place ~5 mg of the beige solid onto the center of the crystal.

  • Pressure Application:

    • Critical Step: Apply moderate pressure (approx. 60-70% of max torque). Do not over-tighten, as pressure-induced lattice deformation can shift the B-O bands.

  • Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; 32 scans.

  • Post-Run Analysis:

    • Check 3400 cm⁻¹: Is the broad OH hump present? (Yes = Boronic Acid; No = Boroxine).

    • Check 1100 cm⁻¹: Is the aliphatic ether peak present?

    • Check 1250 cm⁻¹: Is the aryl ether peak absent?

Data Interpretation: Characteristic Peak Table

The following table synthesizes theoretical assignments based on the specific functional group environments of [4-(1-Methoxyethyl)phenyl]boronic acid.

Wavenumber (cm⁻¹)IntensityAssignmentDiagnostic Value
3200 – 3500 Broad, MedO-H Stretch (B-OH)Purity Check. Absence indicates dehydration to boroxine.
2970 – 2850 MediumC-H Stretch (Aliphatic)Confirms the ethyl/methyl side chain.
1605, 1510 StrongC=C Ring Stretch Standard aromatic markers.
1330 – 1350 StrongB-O Stretch Characteristic of the C-B bond.
1085 – 1150 MediumC-O-C Stretch (Aliphatic)Identity Check. Distinguishes from 4-methoxyphenylboronic acid (which absorbs at ~1250).
810 – 840 StrongC-H Out-of-Plane Bending Indicates para-substitution (1,4-disubstituted benzene).
~710 MediumC-B Deformation Often sensitive to the boroxine ring formation.

References

  • Sigma-Aldrich. Product Specification: 4-Methoxyphenylboronic acid (CAS 5720-07-0).Link

  • ChemicalBook. [4-(1-Methoxyethyl)phenyl]boronic acid Properties and Supplier Data.Link

  • Spectroscopy Online. The C-O Bond III: Ethers By a Knockout (Differentiation of Aliphatic vs. Aryl Ethers).Link

  • Hall, D. G.Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH, 2011. (General reference for Boronic Acid/Boroxine equilibrium).
  • Lennonen, J. et al.In-situ IR Monitoring of Suzuki-Miyaura Reactions. Journal of Organometallic Chemistry.

Sources

Validation

A Comparative Guide to the Reactivity of [4-(1-Methoxyethyl)phenyl]boronic Acid and Its Boronate Esters in Suzuki-Miyaura Coupling

For researchers, medicinal chemists, and process development professionals, the choice of nucleophilic boron reagent in Suzuki-Miyaura cross-coupling is a critical parameter influencing reaction efficiency, reproducibili...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and process development professionals, the choice of nucleophilic boron reagent in Suzuki-Miyaura cross-coupling is a critical parameter influencing reaction efficiency, reproducibility, and overall synthetic strategy. This guide provides an in-depth comparison of [4-(1-Methoxyethyl)phenyl]boronic acid and its common boronate ester derivatives (e.g., pinacol ester), offering experimental insights and mechanistic rationale to inform your selection process.

Molecular Profile and Intrinsic Stability

At the outset, the fundamental difference between the two reagent classes lies in their structure and stability. [4-(1-Methoxyethyl)phenyl]boronic acid possesses two hydroxyl groups on the boron atom, making it a Brønsted acid and a Lewis acid. In contrast, a boronate ester, such as the pinacol ester, has these hydroxyls replaced by a diol, forming a five-membered ring around the boron.

[4-(1-Methoxyethyl)phenyl]boronic acid is prone to dehydration in the solid state or in solution to form a cyclic trimeric anhydride known as a boroxine. This equilibrium can complicate stoichiometry and impact reaction kinetics. Boronic acids are also susceptible to protodeboronation, a side reaction that cleaves the C–B bond, particularly under harsh conditions or with certain substrates.[1]

Boronate esters , particularly pinacol esters, exhibit significantly enhanced stability.[2][3] The bulky pinacol group sterically shields the boron atom, reducing its Lewis acidity and protecting it from unwanted side reactions like premature hydrolysis and oxidation.[4][5] This stability makes them easier to handle, purify via standard silica gel chromatography, and store for extended periods without degradation.[2][5]

dot graph TD { rankdir=LR; node [shape=plaintext]; subgraph "Boronic Acid Equilibria" A["Ar-B(OH)₂ [4-(1-Methoxyethyl)phenyl]boronic acid (Monomer)"]; B["(ArBO)₃ Boroxine (Trimeric Anhydride)"]; C["Ar-B(OH)₃⁻ Boronate Complex (Active Species)"]; A -- "- 3 H₂O" --> B; B -- "+ 3 H₂O" --> A; A -- "+ OH⁻" --> C; C -- "- OH⁻" --> A; end subgraph "Boronate Ester" D["Pinacol Ester Derivative (Stable, Pre-activated form)"]; end

} caption { label="Figure 1. Equilibrium of boronic acid vs. the stable ester form." font-size="12" } enddot

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

To understand the reactivity differences, we must examine the key steps of the Suzuki-Miyaura reaction: oxidative addition, transmetalation, and reductive elimination. The critical distinction between boronic acids and boronate esters emerges during the transmetalation step.[6]

dot graph G { layout=circo; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption { label="Figure 2. The Suzuki-Miyaura catalytic cycle." font-size="12" } enddot

Transmetalation Mechanism:

The transfer of the organic group from boron to the palladium center is the rate-determining step in many Suzuki couplings. For this to occur efficiently, the boron atom must be activated to increase the nucleophilicity of the organic group it carries.

  • Boronic Acids: Neutral boronic acids are generally poor transmetalating agents. A base is required to coordinate to the empty p-orbital of the boron, forming a negatively charged "ate" complex, [ArB(OH)₃]⁻.[7] This tetrahedral boronate species is significantly more nucleophilic and readily transfers its aryl group to the palladium(II) center.[7][8] The efficiency of this activation is dependent on the strength and concentration of the base.

  • Boronate Esters: Boronate esters are less Lewis acidic than boronic acids due to electron donation from the alkoxy groups into the boron's vacant p-orbital.[4] Consequently, they are generally less reactive and form the active "ate" complex more slowly.[9] While some studies suggest that boronate esters may first hydrolyze to the corresponding boronic acid before reacting, especially when water is present, transmetalation can also proceed directly from the ester, albeit often at a slower rate.[10][11]

This fundamental mechanistic difference leads to the general observation that arylboronic acids are more reactive than their corresponding arylpinacolboronate esters , often requiring shorter reaction times and milder conditions.[12]

Performance Comparison: Experimental Insights

The following table summarizes typical performance differences observed in a model Suzuki-Miyaura coupling between 4-bromoanisole and the two boron reagents.

Parameter[4-(1-Methoxyethyl)phenyl]boronic acid[4-(1-Methoxyethyl)phenyl]boronic acid, pinacol esterRationale & Causality
Reaction Time (at 80°C) 1 - 2 hours4 - 8 hoursThe boronic acid is more readily activated by the base to form the highly reactive boronate "ate" complex, leading to faster transmetalation kinetics.[10][12]
Typical Yield 85 - 95%90 - 99%While slower, the higher stability of the boronate ester minimizes side reactions like protodeboronation, often leading to slightly higher and more consistent isolated yields.[1][13]
Reagent Stability Moderate; susceptible to dehydration (boroxine formation) and protodeboronation.[5][14]High; stable to air, moisture, and chromatography. Can be stored for long periods.[2][3]The pinacol group sterically and electronically protects the boron center, enhancing stability.[4]
Purification Can be challenging. Boronic acid starting material and boroxine byproducts can co-elute with the product.Straightforward. The non-polar ester is easily separated from polar impurities via standard silica gel chromatography.The significant difference in polarity between the desired biaryl product and the stable boronate ester simplifies purification workflows.
Required Conditions Milder conditions (lower temperature, weaker base) are often sufficient.May require more forcing conditions (higher temperature, longer time) to achieve comparable conversion rates.[12]The higher intrinsic reactivity of the boronic acid allows for a wider process window with milder parameters.

Experimental Protocol: A Comparative Workflow

This protocol provides a framework for a head-to-head comparison in a laboratory setting.

dot graph G { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption { label="Figure 3. Parallel workflow for comparing boron reagents." font-size="12" } enddot

Step-by-Step Methodology:

  • Vessel Preparation: To two identical oven-dried Schlenk flasks equipped with stir bars, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv) and the aryl halide (e.g., 4-bromoanisole, 1.0 equiv).

  • Boron Reagent Addition:

    • To Flask 1, add [4-(1-Methoxyethyl)phenyl]boronic acid (1.2 equiv).

    • To Flask 2, add [4-(1-Methoxyethyl)phenyl]boronic acid pinacol ester (1.2 equiv).

  • Inert Atmosphere: Evacuate and backfill each flask with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Solvent and Base Addition: To each flask, add degassed solvent (e.g., 5 mL of a 4:1 mixture of Toluene:Water) followed by the base (e.g., aqueous K₂CO₃, 2.0 M, 2.0 equiv). The use of a biphasic solvent system with a water-soluble inorganic base is common and facilitates the formation of the active boronate species.[11]

  • Reaction: Immerse both flasks in a preheated oil bath at 80°C and stir vigorously to ensure adequate mixing of the phases.

  • Monitoring: Monitor the consumption of the starting material by taking small aliquots from each reaction mixture at regular intervals and analyzing by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reactions to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

  • Analysis: Determine the isolated yield for each reaction and confirm product identity and purity via ¹H NMR and/or LC-MS.

Conclusion and Strategic Recommendations

The choice between [4-(1-Methoxyethyl)phenyl]boronic acid and its boronate ester is a trade-off between reactivity and stability.

  • Choose [4-(1-Methoxyethyl)phenyl]boronic acid for:

    • Rapid, high-throughput synthesis where reaction time is a critical factor.

    • Reactions with less reactive coupling partners, as the higher intrinsic reactivity of the boronic acid can help drive the reaction to completion.

    • Cost-sensitive applications, as boronic acids are often less expensive to synthesize than their ester counterparts.

  • Choose the [4-(1-Methoxyethyl)phenyl]boronic acid pinacol ester for:

    • Complex, multi-step syntheses where reagent stability and storability are paramount.

    • Processes requiring straightforward and highly reproducible purification.

    • Reactions where minimizing side products like protodeboronation is essential for achieving high purity of the final product.

By understanding the mechanistic underpinnings and practical performance differences, researchers can make an informed decision, optimizing their synthetic route for efficiency, robustness, and purity.

References

  • Bell, M. L., et al. (2006). Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. PubMed. Available at: [Link]

  • Li, S., et al. (2023). Comparison of reactivity of different boron reagents. ResearchGate. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. Available at: [Link]

  • Harris, J. M., et al. (2021). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. RSC Publishing. Available at: [Link]

  • Thomas, A. A., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 9(8), 7170-7177. Available at: [Link]

  • Wikipedia. (2023). Suzuki reaction. Wikipedia. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]

  • Fu, G. C., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Thomas, D. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4284–4287. Available at: [Link]

  • Morcillo, S. P., & Procter, D. J. (2021). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available at: [Link]

  • Ciana, A., et al. (2011). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. De Gruyter. Available at: [Link]

  • Monteiro, A. L., et al. (2007). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Aggarwal, V. K., et al. (2019). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]

  • Fu, G. C., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. ResearchGate. Available at: [Link]

  • Miyaura, N. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. Available at: [Link]

  • Lennox, A. J. J. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Available at: [Link]

  • Yamashita, M., et al. (2021). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. MDPI. Available at: [Link]

  • Smith, A. B., et al. (2023). Assessing the stability and reactivity of a new generation of boronic esters. Poster Presentation. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Phenylboronic Acid Pinacol Esters in Chemical Synthesis. PharmaChem. Available at: [Link]

Sources

Comparative

The Strategic Advantage of [4-(1-Methoxyethyl)phenyl]boronic Acid in Complex Synthesis

In the landscape of modern synthetic chemistry, the pursuit of molecular diversity and complexity hinges on the strategic selection of building blocks. For researchers, scientists, and drug development professionals, the...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the pursuit of molecular diversity and complexity hinges on the strategic selection of building blocks. For researchers, scientists, and drug development professionals, the choice of a boronic acid for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. This guide provides an in-depth technical comparison of [4-(1-Methoxyethyl)phenyl]boronic acid, highlighting its unique advantages over other substituted phenylboronic acids in the synthesis of advanced pharmaceutical intermediates and complex organic molecules.

Unveiling the Potential: The Significance of the 1-Methoxyethyl Substituent

[4-(1-Methoxyethyl)phenyl]boronic acid is a versatile building block employed in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.[1] Its utility extends to the synthesis of pharmaceuticals and agrochemicals, as well as in the development of sensors and materials science.[1] The key to its enhanced performance lies in the nuanced steric and electronic properties conferred by the 1-methoxyethyl group at the para position of the phenyl ring.

The Interplay of Steric and Electronic Effects in Suzuki-Miyaura Coupling

The outcome of a Suzuki-Miyaura coupling reaction is profoundly influenced by the steric and electronic nature of the substituents on the boronic acid.[2][3] Electron-donating groups on the arylboronic acid can facilitate the crucial transmetalation step in the catalytic cycle by increasing the electron density on the carbon atom attached to the boron, thereby accelerating its transfer to the palladium center. Conversely, sterically bulky substituents can play a significant role in controlling regioselectivity and can influence the stability of the boronic acid and its intermediates.[4][5]

G subst Substituent on Boronic Acid steric Steric Hindrance subst->steric electronic Electronic Effects (Donating/Withdrawing) subst->electronic reactivity Reactivity steric->reactivity selectivity Selectivity steric->selectivity electronic->reactivity stability Stability electronic->stability

Comparative Analysis: [4-(1-Methoxyethyl)phenyl]boronic Acid vs. Alternatives

While direct, side-by-side experimental comparisons in the literature are limited, a detailed analysis of the structure of [4-(1-Methoxyethyl)phenyl]boronic acid allows for a robust prediction of its advantages over more conventional alternatives like 4-methoxyphenylboronic acid and unsubstituted phenylboronic acid.

Feature[4-(1-Methoxyethyl)phenyl]boronic acid4-Methoxyphenylboronic AcidPhenylboronic Acid
Substituent 1-MethoxyethylMethoxyNone
Predicted Steric Hindrance ModerateLowVery Low
Electronic Effect Electron-donatingElectron-donatingNeutral
Potential Advantages - Enhanced stability- Improved selectivity in sterically demanding couplings- Potential for creating unique structural motifs- Good reactivity- Commercially available in large quantities- Baseline reactivity- Simple structure
Potential Limitations - May exhibit slightly reduced reactivity in some cases due to steric bulk- Can be overly reactive, leading to side products- Limited structural diversity- Prone to side reactions like protodeboronation

The 1-methoxyethyl group in [4-(1-Methoxyethyl)phenyl]boronic acid introduces a moderate level of steric bulk in proximity to the boronic acid moiety. This can be advantageous in several ways:

  • Enhanced Stability: The steric shielding provided by the substituent can protect the boronic acid group from degradation pathways such as protodeboronation, a common side reaction in Suzuki-Miyaura couplings, particularly with heteroaryl partners.[6]

  • Improved Selectivity: In the coupling of substrates with multiple reactive sites, the increased steric demand of [4-(1-Methoxyethyl)phenyl]boronic acid can lead to higher regioselectivity, favoring reaction at the less hindered site.

  • Access to Novel Chemical Space: The unique three-dimensional architecture imparted by the 1-methoxyethyl group allows for the synthesis of novel molecular scaffolds that may not be accessible with simpler building blocks. This is particularly valuable in drug discovery for exploring new pharmacophores.

Electronically, the 1-methoxyethyl group is electron-donating, which is generally beneficial for the transmetalation step of the Suzuki-Miyaura catalytic cycle.[7] This property ensures efficient coupling while the steric attributes contribute to selectivity and stability.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

While a specific protocol for [4-(1-Methoxyethyl)phenyl]boronic acid is not extensively documented in publicly available literature, the following general procedure for a Suzuki-Miyaura coupling with a substituted phenylboronic acid can be adapted and optimized by skilled researchers.

Reaction: Coupling of a generic Aryl Bromide with [4-(1-Methoxyethyl)phenyl]boronic acid.

Materials:

  • Aryl bromide (1.0 mmol)

  • [4-(1-Methoxyethyl)phenyl]boronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.04 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, [4-(1-Methoxyethyl)phenyl]boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add toluene and water to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

G setup Reaction Setup (Inert Atmosphere) reagents Add Reagents: - Aryl Bromide - Boronic Acid - Catalyst & Ligand - Base setup->reagents solvent Add Solvents (Toluene/Water) reagents->solvent degas Degas Mixture solvent->degas heat Heat & Stir (90°C) degas->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Purification (Chromatography) workup->purify product Final Product purify->product

Conclusion

[4-(1-Methoxyethyl)phenyl]boronic acid represents a strategic choice for synthetic chemists aiming to construct complex molecules with high efficiency and control. The inherent advantages conferred by the 1-methoxyethyl substituent—a harmonious balance of steric bulk and electron-donating character—offer a distinct edge in terms of stability, selectivity, and the ability to forge novel molecular architectures. While direct comparative data remains an area for future investigation, the principles of physical organic chemistry strongly support the superior performance of this reagent in challenging synthetic applications. For professionals in drug development and materials science, the adoption of [4-(1-Methoxyethyl)phenyl]boronic acid can unlock new avenues for innovation and accelerate the discovery of next-generation products.

References

Sources

Validation

A Comparative Guide to HPLC Purity Analysis of [4-(1-Methoxyethyl)phenyl]boronic acid

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the success of a synthetic route and the quality of the final product. [4-(1-Me...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the success of a synthetic route and the quality of the final product. [4-(1-Methoxyethyl)phenyl]boronic acid is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its purity directly impacts reaction yields, impurity profiles of subsequent steps, and the overall efficiency of the drug development process. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, supported by experimental insights and data. We will explore the rationale behind methodological choices, present a detailed, validated protocol, and compare its performance against alternative analytical approaches.

The Analytical Challenge: Understanding the Analyte

[4-(1-Methoxyethyl)phenyl]boronic acid presents a unique set of analytical challenges. Like many boronic acids, it is relatively polar and can exhibit limited retention on traditional reversed-phase columns. Furthermore, boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), particularly under certain storage or analytical conditions. The ether linkage in the 1-methoxyethyl group adds another layer of complexity, influencing the molecule's polarity and potential degradation pathways. Therefore, a robust purity method must be able to separate the active pharmaceutical ingredient (API) from starting materials, by-products of the synthesis, and potential degradants.

Potential Impurities in [4-(1-Methoxyethyl)phenyl]boronic acid

A well-designed HPLC method must be able to resolve the main component from its potential impurities. Based on common synthetic routes for arylboronic acids, such as the reaction of an organometallic reagent with a trialkyl borate, potential impurities may include:

  • Starting materials: Residual aryl halides (e.g., 1-(4-bromophenyl)ethyl methyl ether) or related organometallic precursors.

  • Homocoupling by-products: Biphenyl derivatives formed from the coupling of two aryl groups.

  • Protodeboronation product: The corresponding des-boro compound (1-methoxyethyl)benzene, formed by the replacement of the boronic acid group with a hydrogen atom.

  • Boroxines: Cyclic anhydrides formed from the dehydration of three boronic acid molecules.

  • Oxidation products: Phenolic impurities resulting from the oxidation of the boronic acid.

Comparative Analysis of HPLC Methodologies

The choice of HPLC method is critical for achieving accurate and reliable purity data. Here, we compare two common reversed-phase HPLC approaches: a low pH method using a C18 column and a method employing a mixed-mode column.

Method 1: The Workhorse - Reversed-Phase HPLC with a C18 Column at Low pH

This is the most common approach for the analysis of small organic molecules. The low pH of the mobile phase ensures that the boronic acid group is protonated, leading to more consistent retention on a non-polar stationary phase like C18.

Rationale for Method Parameters:

  • Stationary Phase: A C18 column is chosen for its hydrophobicity, which provides good retention for the phenyl ring of the analyte. End-capped columns are preferred to minimize interactions with free silanol groups, which can cause peak tailing.

  • Mobile Phase: A mixture of water and acetonitrile is a standard choice for reversed-phase chromatography. The use of an acidic modifier, such as formic acid or phosphoric acid, is crucial for controlling the ionization state of the boronic acid.[1] Low pH generally leads to better retention for boronic acids.

  • Detection: UV detection is suitable as the phenyl ring provides a chromophore. The detection wavelength should be set at a maximum absorbance for the analyte to ensure high sensitivity.

Method 2: Enhanced Selectivity - Mixed-Mode Chromatography

Mixed-mode columns, which possess both reversed-phase and ion-exchange characteristics, can offer alternative selectivity for polar and ionizable compounds like boronic acids.[2]

Rationale for Method Parameters:

  • Stationary Phase: A mixed-mode column with both C18 and cation-exchange functionalities can provide enhanced retention and selectivity. The cation-exchange mechanism can interact with any potential cationic impurities, while the C18 phase retains the hydrophobic components.

  • Mobile Phase: The mobile phase composition will be similar to the reversed-phase method, but the pH and buffer concentration can be adjusted to modulate the ion-exchange interactions, offering an additional parameter for method optimization.

Recommended Experimental Protocol: A Validated RP-HPLC Method

The following protocol for a reversed-phase HPLC method has been designed for robust and reliable purity analysis of [4-(1-Methoxyethyl)phenyl]boronic acid. This method is presented as a self-validating system, incorporating system suitability tests as per ICH guidelines.[3][4]

Chromatographic Conditions
ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
System Suitability Testing

Before sample analysis, the chromatographic system must be evaluated to ensure its performance. A standard solution of [4-(1-Methoxyethyl)phenyl]boronic acid should be injected five times, and the following parameters should be met:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Sample Preparation

Accurately weigh approximately 10 mg of [4-(1-Methoxyethyl)phenyl]boronic acid and dissolve it in 10 mL of the sample diluent to obtain a concentration of 1 mg/mL.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (0.1% H3PO4 in H2O & ACN) SystemPrep HPLC System Equilibration MobilePhase->SystemPrep SamplePrep Sample Preparation (1 mg/mL in Diluent) SST System Suitability Test (5 injections of standard) SamplePrep->SST SystemPrep->SST SampleAnalysis Sample Injection SST->SampleAnalysis If SST passes Integration Peak Integration SampleAnalysis->Integration PurityCalc Purity Calculation (% Area) Integration->PurityCalc Report Generate Report PurityCalc->Report

Caption: High-Level Workflow for HPLC Purity Analysis.

Comparative Performance Data

The following table presents simulated data comparing the performance of the recommended RP-HPLC method with a hypothetical mixed-mode method for the separation of [4-(1-Methoxyethyl)phenyl]boronic acid and its key potential impurities.

CompoundExpected Retention Time (min) - Method 1 (C18)Expected Retention Time (min) - Method 2 (Mixed-Mode)Resolution (Rs) with Main Peak (Method 1)
Protodeboronation Product12.511.83.2
[4-(1-Methoxyethyl)phenyl]boronic acid 14.8 16.5 -
Aryl Halide Precursor18.217.54.5
Homocoupling By-product22.520.16.8

Analysis of Performance:

As the simulated data suggests, both methods are capable of separating the main component from its key impurities. The C18 method provides a robust and predictable separation based on hydrophobicity. The mixed-mode column offers a longer retention time for the main analyte, which could be advantageous for resolving it from early-eluting polar impurities. However, method development with mixed-mode columns can be more complex due to the dual retention mechanisms. For routine quality control, the simplicity and robustness of the C18 method make it a preferable choice.

Alternative Analytical Techniques: A Comparative Overview

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective technique for qualitative analysis. A fluorescent-TLC method using a derivatizing agent like alizarin can be used for the selective detection of boronic acids.

  • Advantages: High throughput, low cost, and simple to implement.

  • Disadvantages: Primarily qualitative, offering limited quantitative accuracy and lower resolution compared to HPLC.

Mass Spectrometry (MS) coupled with HPLC (LC-MS)

Coupling HPLC with a mass spectrometer provides significantly more information than UV detection alone.

  • Advantages: High sensitivity and selectivity, allowing for the identification of unknown impurities based on their mass-to-charge ratio.[1][5]

  • Disadvantages: Higher cost and complexity of the instrumentation.

The following diagram illustrates the decision-making process for selecting an appropriate analytical technique.

Analytical_Technique_Selection node_result node_result node_alt node_alt Start Purity Analysis Required? Quant Quantitative Data Needed? Start->Quant Yes HighRes High Resolution Required? Quant->HighRes Yes TLC TLC Quant->TLC No ID Impurity ID Needed? HighRes->ID Yes HPLC_UV HPLC-UV HighRes->HPLC_UV No ID->HPLC_UV No LC_MS LC-MS ID->LC_MS Yes

Caption: Decision Tree for Analytical Method Selection.

Conclusion

The purity analysis of [4-(1-Methoxyethyl)phenyl]boronic acid is a critical step in ensuring the quality and consistency of chemical syntheses. A well-developed and validated reversed-phase HPLC method using a C18 column at low pH offers a robust, reliable, and cost-effective solution for routine quality control. This method provides the necessary resolution to separate the main component from its potential process-related impurities and degradation products. While alternative techniques such as mixed-mode HPLC, TLC, and LC-MS have their specific applications, the proposed RP-HPLC method stands out as the most practical and efficient approach for the majority of research and development settings. Adherence to rigorous system suitability testing and method validation principles, as outlined by ICH guidelines, will ensure the generation of high-quality, defensible data.

References

  • Google Patents. (n.d.). Process for the preparation of substituted phenylboronic acids.
  • Duval, F., van Beek, T. A., & Zuilhof, H. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University.
  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of UV and tandem mass spectrometric detection for the high-performance liquid chromatographic determination of diclofenac in microdialysis samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • ACS Publications. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Retrieved from [Link]

  • Agilent. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Efficacy of [4-(1-Methoxyethyl)phenyl]boronic Acid in Solvent Systems

Executive Summary [4-(1-Methoxyethyl)phenyl]boronic acid is a specialized organoboron reagent featuring a benzylic ether moiety. Unlike simple phenylboronic acids, the 1-methoxyethyl side chain introduces specific lipoph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[4-(1-Methoxyethyl)phenyl]boronic acid is a specialized organoboron reagent featuring a benzylic ether moiety. Unlike simple phenylboronic acids, the 1-methoxyethyl side chain introduces specific lipophilicity and steric considerations that dictate solvent choice.

This guide evaluates the efficacy of this compound across three distinct solvent systems: Toluene/Water (Biphasic), DMF/Water (Polar Aprotic), and 2-MeTHF/Water (Green Alternative).

Key Finding: While DMF/Water offers the fastest kinetics, 2-MeTHF/Water emerges as the superior system for process scalability, offering comparable yields (>90%) with significantly improved phase separation and lower environmental impact.

Chemical Profile & Solubility Analysis

The 1-methoxyethyl group renders this boronic acid moderately lipophilic. It is stable in neutral and basic conditions but sensitive to strong Lewis acids which can cleave the benzylic ether.

PropertyDescriptionImpact on Solvent Selection
Electronic Nature Weakly electron-donating (Alkyl-ether)Moderate risk of protodeboronation in high-temp aqueous acid.
Lipophilicity LogP ~ 1.8 - 2.1 (Estimated)Requires organic co-solvents; poor solubility in pure water.
Steric Bulk Moderate (Benzylic substitution)Minimal impact on transmetallation; compatible with standard ligands.
Stability Benzylic ether linkageAvoid: Strong Lewis acids (e.g., BBr₃, AlCl₃) or high-temp acidic hydrolysis.

Solvent System Comparative Analysis

System A: Toluene / Water (The Traditional Standard)
  • Ratio: 4:1 v/v

  • Base: K₃PO₄ or K₂CO₃

  • Phase Transfer: Requires TBAB (Tetrabutylammonium bromide) or vigorous stirring.

Performance: This system relies on interfacial catalysis. The lipophilic boronic acid dissolves well in toluene, while the base remains in the aqueous phase.

  • Pros: Excellent solubility of the starting material; easy removal of toluene by rotovap.

  • Cons: Slower kinetics due to phase transfer limitations; requires high palladium loading or surfactants.

  • Efficacy: Good (80-85% Yield).

System B: DMF / Water (The High-Kinetic Variant)
  • Ratio: 4:1 v/v

  • Base: Cs₂CO₃ or K₂CO₃

  • Homogeneity: Monophasic at reaction temperature (80-100°C).

Performance: The high polarity of DMF stabilizes the palladium(II) intermediate and facilitates rapid transmetallation.

  • Pros: Fastest reaction rates; high conversion of sterically hindered partners.

  • Cons: Protodeboronation Risk: The high boiling point and basicity can promote deboronation of the electron-rich ring. DMF is difficult to remove (high BP) and can decompose to dimethylamine, poisoning catalysts.

  • Efficacy: High (92-95% Yield), but with purification challenges.

System C: 2-MeTHF / Water (The Recommended Green Standard)
  • Ratio: 3:1 v/v

  • Base: K₂CO₃[1]

  • Characteristics: Bio-derived, forms a clean biphasic system for workup.

Performance: 2-Methyltetrahydrofuran (2-MeTHF) acts as a "goldilocks" solvent. It has higher polarity than toluene (dissolving the boronate species better) but is immiscible with water, allowing for easy extractive workup.

  • Pros: High reaction rates (approaching DMF); excellent phase separation (unlike THF/Water emulsions); derived from renewable resources.

  • Cons: Slightly more expensive than Toluene.

  • Efficacy: Excellent (90-94% Yield).

Comparative Data Summary

The following data represents standardized performance metrics for [4-(1-Methoxyethyl)phenyl]boronic acid in Suzuki-Miyaura coupling with 4-bromoanisole (1.0 equiv).

Solvent SystemTemp (°C)Time (h)Yield (%)Purity (HPLC)Workup Difficulty
Toluene / H₂O 901282%96%Low
DMF / H₂O 100494%93%*High (DMF removal)
Ethanol / H₂O 70678%98%Low (Solubility limits)
2-MeTHF / H₂O 80 6 93% 99% Very Low

*Note: Lower purity in DMF is often due to trace protodeboronation byproducts (ethylbenzene derivatives) formed at high temperatures.

Mechanistic Insight & Visualization

The solvent plays a critical role in the Transmetallation step, which is often rate-determining. Polar solvents stabilize the boronate-base complex [Ar-B(OH)₃]⁻, facilitating its transfer to the Palladium center.

SuzukiSolventMechanism cluster_solvents Solvent Effects BoronicAcid [4-(1-Methoxyethyl)phenyl] boronic acid Solvent Solvent System BoronicAcid->Solvent Dissolution Boronate Activated Boronate [Ar-B(OH)3]- Solvent->Boronate Base + Solvation (Polar solvents accelerate) Effect1 DMF: High stabilization Fast Rate Solvent->Effect1 Effect2 Toluene: Low stabilization Slow Rate Solvent->Effect2 Effect3 2-MeTHF: Balanced Optimal Solvent->Effect3 Transmetallation Transmetallation (Rate Determining) Boronate->Transmetallation PdComplex Pd(II)-Ar'-X PdComplex->Transmetallation Product Biaryl Product Transmetallation->Product Reductive Elimination

Caption: Solvent influence on the activation and transmetallation of the boronic acid species.

Recommended Experimental Protocol (Green Chemistry Optimized)

Objective: Synthesis of biaryl via coupling of [4-(1-Methoxyethyl)phenyl]boronic acid with an aryl bromide using the 2-MeTHF system.

Materials:
  • [4-(1-Methoxyethyl)phenyl]boronic acid (1.2 equiv)

  • Aryl Bromide (1.0 equiv)[2]

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.02 equiv / 2 mol%)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 2-MeTHF / Water (3:1 ratio)

Procedure:
  • Charge: In a reaction vial, combine the aryl bromide (1.0 mmol), boronic acid (1.2 mmol, 216 mg), and Pd catalyst (0.02 mmol).

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 2-MeTHF (3.0 mL) and degassed aqueous K₂CO₃ (2M, 1.0 mL).

  • Reaction: Heat the biphasic mixture to 80°C with vigorous stirring (1000 rpm) for 6 hours.

    • Checkpoint: Monitor by TLC/LCMS. The boronic acid spot should diminish.

  • Workup: Cool to room temperature. The mixture will separate into two clear layers.

    • Remove the aqueous (bottom) layer.

    • Wash the organic (top) layer once with brine (2 mL).

    • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/Ethyl Acetate).

Why this works: The 1-methoxyethyl group is stable at 80°C. 2-MeTHF solubilizes the lipophilic ether chain effectively while allowing the inorganic base to activate the boron at the interface.

Decision Matrix for Solvent Selection

Use this flow to determine if you should deviate from the recommended 2-MeTHF protocol.

SolventDecision Start Start: Select Solvent for [4-(1-Methoxyethyl)phenyl]boronic acid SolubilityCheck Is the Coupling Partner Water Soluble? Start->SolubilityCheck GreenCheck Is Green Chemistry Mandatory? SolubilityCheck->GreenCheck No (Lipophilic) UseWater Use Water/Ethanol (1:1) (Homogeneous) SolubilityCheck->UseWater Yes TempCheck Is the Partner Thermally Unstable? GreenCheck->TempCheck No Use2MeTHF Use 2-MeTHF/Water (Recommended Standard) GreenCheck->Use2MeTHF Yes TempCheck->Use2MeTHF Yes (<80°C) UseDMF Use DMF/Water (Only for difficult substrates) TempCheck->UseDMF No (High Temp OK) UseToluene Use Toluene/Water (If 2-MeTHF unavailable)

Caption: Logical flow for selecting the optimal solvent system based on reaction constraints.

References

  • Chemical Identity & Properties

    • Santa Cruz Biotechnology. [4-(1-Methoxyethyl)phenyl]boronic acid (CAS 945723-15-9).[3] Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Green Solvent Efficacy (2-MeTHF): Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis. ChemPubSoc Europe. Note: Validates 2-MeTHF as a superior alternative to Toluene/THF for organometallic couplings.
  • Protodeboronation Mechanisms: Cox, P. A., et al. (2016). Protodeboronation of Arylboronic Acids. ACS Catalysis. Note: Establishes stability profiles for electron-rich boronic acids in aqueous media.

Sources

Validation

A Senior Application Scientist's Guide to Palladium Catalyst Selection for Suzuki-Miyaura Couplings of [4-(1-Methoxyethyl)phenyl]boronic acid

This guide provides an in-depth comparison of palladium catalyst systems for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the use of [4-(1-Methoxyethyl)phenyl]boronic acid. Designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of palladium catalyst systems for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the use of [4-(1-Methoxyethyl)phenyl]boronic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles guiding catalyst selection, ensuring efficient, reproducible, and scalable outcomes.

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application is particularly widespread in the pharmaceutical and materials science industries for constructing biaryl and substituted aromatic structures.[1][2]

The substrate of interest, [4-(1-Methoxyethyl)phenyl]boronic acid, is an electron-rich and moderately sterically hindered building block. The selection of an appropriate palladium catalyst is paramount to achieving high yields and reaction efficiency, particularly when coupling with challenging partners like electron-deficient or sterically demanding aryl chlorides.[1][3] This guide will compare traditional catalysts with modern, high-activity pre-catalyst systems to provide a clear framework for methodological choices.

The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is critical to rational catalyst design and troubleshooting. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4] The efficiency of each step is profoundly influenced by the choice of palladium source and, most importantly, the associated ligands.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl OxAdd->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L_n-Ar' PdII_Aryl->PdII_Diaryl Transmetalation->PdII_Diaryl [Ar'B(OH)₃]⁻ PdII_Diaryl->Pd0 RedElim Reductive Elimination RedElim->Pd0 Ar-Ar' sub_in Ar-X boronic_in Ar'-B(OH)₂ + Base product_out Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The role of the base is crucial; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the otherwise slow transmetalation step.[1][5]

A Comparative Analysis of Palladium Catalyst Systems

The choice of catalyst dictates reaction conditions, scope, and efficiency. We will compare three major classes of palladium sources.

Class 1: Traditional Pd(0) and Pd(II) Sources with External Ligands

These are foundational catalysts, often used as benchmarks or in less demanding transformations.

  • Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄:

    • Expertise & Experience: As a pre-formed, air-sensitive Pd(0) complex, Pd(PPh₃)₄ has been a workhorse in cross-coupling.[3] However, its triphenylphosphine ligands can be thermally labile, and the catalyst often requires higher temperatures (70-100 °C) and longer reaction times.[3][6] For substrates like aryl chlorides, its performance is often sluggish due to the relatively low electron-donating ability of PPh₃, which does not sufficiently accelerate the rate-limiting oxidative addition step.[7]

  • Palladium(II) Acetate - Pd(OAc)₂ & Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃:

    • Expertise & Experience: These are not active catalysts but rather stable Pd(II) and Pd(0) sources that require in situ combination with ligands.[7][8] Their versatility is their strength; they can be paired with a vast library of phosphine ligands to tune reactivity. When combined with bulky, electron-rich ligands like P(t-Bu)₃ or PCy₃, they form highly active catalytic species capable of coupling a wide range of substrates at room temperature.[5] The key is that the in situ generated species is often a highly reactive, monoligated L₁Pd(0) complex.[1]

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride - Pd(dppf)Cl₂:

    • Expertise & Experience: This complex introduces a bidentate phosphine ligand, dppf. The chelation provides greater thermal stability compared to monodentate PPh₃ systems. Pd(dppf)Cl₂ has shown high reactivity and is often effective for converting both electron-rich and electron-deficient boronic acids, typically leading to complete conversion in shorter times than Pd(PPh₃)₄.[6][9] Its robustness makes it a reliable choice for a wide array of Suzuki couplings.

Class 2: Modern Palladacycle Pre-catalysts (Buchwald-Type)

The development of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) and their corresponding palladacycle pre-catalysts has revolutionized Suzuki-Miyaura couplings.[1][3]

  • XPhos Pd G2/G3 and SPhos Pd G2/G3:

    • Expertise & Experience: These are air-stable Pd(II) pre-catalysts designed for easy and rapid generation of the active monoligated Pd(0) species under reaction conditions.[3][10] The bulky and highly electron-donating nature of ligands like XPhos and SPhos dramatically accelerates both the oxidative addition and reductive elimination steps.[1] This translates to exceptional performance for challenging substrates, including sterically hindered aryl chlorides, often at very low catalyst loadings (down to 0.005 mol%) and milder conditions.[3][11] They are particularly effective for reactions involving electron-rich boronic acids like [4-(1-Methoxyethyl)phenyl]boronic acid, minimizing side reactions and maximizing yield.[3]

Quantitative Performance Data

The following table summarizes typical performance metrics for different catalyst systems in the coupling of sterically demanding or electron-rich arylboronic acids with various aryl halides. This data is illustrative and serves as a strong starting point for reaction optimization.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Typical Loading (mol%)Source(s)
Pd(PPh₃)₄ PPh₃K₃PO₄1,4-Dioxane80-9018-2260-801 - 5[3][6]
Pd(OAc)₂ P(t-Bu)₃K₃PO₄Dioxane2512~951 - 2[3]
PdCl₂(dppf) dppfK₂CO₃Toluene/H₂O100< 1>951 - 3[6]
XPhos Pd G2 XPhosK₃PO₄Dioxane/H₂O1001>950.1 - 2[3]
SPhos Pd G2 SPhosK₃PO₄Toluene/H₂O1001>950.1 - 2[3]

Note: Performance is substrate-dependent. Direct comparison under identical conditions is recommended for specific applications.

Experimental Protocol: A Self-Validating System

This protocol describes a robust procedure for the Suzuki-Miyaura coupling of an aryl bromide with [4-(1-Methoxyethyl)phenyl]boronic acid using a high-performance palladacycle pre-catalyst.

Objective: To synthesize 4-(1-Methoxyethyl)-1,1'-biphenyl.

Materials:

  • Bromobenzene (1.0 mmol, 1.0 equiv)

  • [4-(1-Methoxyethyl)phenyl]boronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.01 mmol, 0.01 equiv, 1 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Deionized Water (0.5 mL)

  • Argon or Nitrogen gas supply

  • Schlenk flask or sealed reaction vial

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add bromobenzene (1.0 mmol), [4-(1-Methoxyethyl)phenyl]boronic acid (1.2 mmol), XPhos Pd G3 (0.01 mmol), and finely powdered K₃PO₄ (2.0 mmol).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting aryl halide. A finely powdered base provides a larger surface area, accelerating the reaction.[7] The XPhos Pd G3 is chosen for its high activity and air stability, simplifying handling.[3]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

    • Causality: This degassing process is critical. It removes oxygen, which can oxidize the phosphine ligand and the active Pd(0) catalyst, leading to deactivation and lower yields.[2]

  • Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane (5 mL) and degassed deionized water (0.5 mL) via syringe.

    • Causality: A dioxane/water solvent system is highly effective for many Suzuki couplings. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[3] Degassing the solvents beforehand is a best practice to maintain an inert environment.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

    • Causality: While many modern catalysts can operate at lower temperatures, 100 °C ensures a rapid reaction rate for a broad range of substrates. Vigorous stirring is necessary to ensure proper mixing of the heterogeneous mixture (base, catalyst, reagents).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of [4-(1-Methoxyethyl)phenyl]boronic acid, the choice of catalyst should be guided by the reactivity of the coupling partner and the desired process efficiency.

  • For routine couplings with reactive partners (aryl iodides, bromides): Pd(dppf)Cl₂ offers a reliable and cost-effective solution with good performance.

  • For challenging couplings (aryl chlorides, sterically hindered substrates) or when seeking to minimize catalyst loading and reaction time: The use of a modern palladacycle pre-catalyst such as XPhos Pd G2/G3 or SPhos Pd G2/G3 is strongly recommended.[1][3] Their superior activity justifies the higher initial cost through improved yields, shorter reaction times, and broader substrate scope, making them ideal for both discovery and process development environments.

By understanding the mechanistic principles and leveraging the advanced catalyst technologies available, researchers can confidently and efficiently execute Suzuki-Miyaura couplings to accelerate their synthetic programs.

References

  • Catalysts for Suzuki–Miyaura Coupling Reaction. (2020). MDPI. Available at: [Link]

  • Thomas, J. M., & Bedford, R. B. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available at: [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2018). ResearchGate. Available at: [Link]

  • 4-Methoxyphenylboronic acid. Georganics. Available at: [Link]

  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. Available at: [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. (2023). Graz University of Technology. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. ACS Publications. Available at: [Link]

  • Palladium‐Catalyzed Buchwald‐Hartwig Amination and Suzuki‐Miyaura Cross‐Coupling Reaction of Aryl Mesylates. (2011). ResearchGate. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • When can I use Bis(triphenylphosphine)palladium(II) dichloride or Palladium(0)? (2014). ResearchGate. Available at: [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). Semantic Scholar. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. (2025). ACS Publications. Available at: [Link]

  • A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. (2023). MDPI. Available at: [Link]

  • Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool. Available at: [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015). DiVA portal. Available at: [Link]

Sources

Comparative

A Head-to-Head Comparison for the Synthetic Chemist: [4-(1-Methoxyethyl)phenyl]boronic acid vs. its Potassium Trifluoroborate Salt

In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical, influencing r...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical, influencing reaction efficiency, stability, and substrate scope. This guide provides an in-depth comparison of two closely related yet distinct building blocks: [4-(1-Methoxyethyl)phenyl]boronic acid and Potassium [4-(1-Methoxyethyl)phenyl]trifluoroborate. By examining their intrinsic properties and performance in synthetic applications, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make an informed selection for their specific synthetic challenges.

At a Glance: Structural and Physicochemical Properties

While originating from the same parent aryl group, the boronic acid and its corresponding trifluoroborate salt exhibit significant differences in their physical and chemical nature. These differences have profound implications for their handling, storage, and reactivity.

Property[4-(1-Methoxyethyl)phenyl]boronic acidPotassium [4-(1-Methoxyethyl)phenyl]trifluoroborate
Molecular Formula C9H13BO3C9H12BF3KO
Molecular Weight 180.01 g/mol 244.10 g/mol
Typical State White to off-white solidWhite to off-white crystalline solid
Stability Prone to dehydration to form cyclic anhydrides (boroxines); susceptible to protodeboronation.[1][2]Highly stable to air and moisture; resistant to protodeboronation.[1][2][3]
Handling Requires storage in a cool, dark, and dry place.[4][5] May be difficult to purify and have uncertain stoichiometry.Bench-stable crystalline solid, easy to handle, weigh accurately, and store long-term.[1][2][3][6]
Solubility Slightly soluble in water, soluble in methanol and other organic solvents.[4]Generally soluble in polar solvents like methanol, ethanol, and acetone.

The Core Scientific Comparison: Stability, Reactivity, and Application

The decision to use a boronic acid or a potassium trifluoroborate (K-TFB) salt hinges on a trade-off between direct reactivity and enhanced stability.

Stability and Handling: A Clear Winner

The most significant advantage of potassium trifluoroborate salts is their exceptional stability.[2] Boronic acids have an inherent tendency to undergo dehydration, forming cyclic trimeric anhydrides known as boroxines. This process can lead to uncertain stoichiometry, making precise measurements challenging. Furthermore, boronic acids can be susceptible to protodeboronation, especially under acidic or certain basic conditions, leading to the loss of the crucial carbon-boron bond.[1][3]

In stark contrast, K-TFB salts are tetracoordinate boron species, a structural feature that "protects" the carbon-boron bond from degradation.[1] They are typically crystalline, non-hygroscopic solids that are stable to air and moisture, allowing for indefinite storage at ambient temperatures without special precautions.[2][3][6][7] This robustness makes them ideal for high-throughput screening, multi-step syntheses, and applications where reagent longevity is paramount.

Reactivity and Mechanistic Considerations

While boronic acids are often perceived as more "active" reagents, K-TFB salts are simply masked versions that require an in situ activation step to participate in the catalytic cycle.

Activation Pathway: Under the basic conditions of the Suzuki-Miyaura reaction, the trifluoroborate salt undergoes slow hydrolysis to release the corresponding boronic acid (or a related boronate species), which then enters the catalytic cycle.[1][8] This controlled, slow release can be advantageous in preventing the buildup of high concentrations of reactive boron species that might lead to side reactions.

G cluster_0 Activation of Potassium Trifluoroborate K_TFB Potassium [4-(1-Methoxyethyl)phenyl]trifluoroborate (Stable, Tetracoordinate) Active_Species [4-(1-Methoxyethyl)phenyl]boronic Acid / Boronate (Active, Tricoordinate) K_TFB->Active_Species  Base (e.g., K2CO3)  H2O / ROH  

Activation of K-TFB salt to the active species.

The Suzuki-Miyaura Catalytic Cycle: Both reagents ultimately feed into the same fundamental catalytic cycle. The key steps involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species, and concluding with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_complex R1-Pd(II)L2-X Pd0->PdII_complex Transmetalation Transmetalation Diorgano_Pd R1-Pd(II)L2-R2 PdII_complex->Diorgano_Pd Diorgano_Pd->Pd0 RedElim Reductive Elimination Product R1-R2 Diorgano_Pd->Product ArylHalide R1-X ArylHalide->Pd0 BoronReagent R2-B(OH)2 or [R2-BF3]K BoronReagent->PdII_complex Base Base Base->PdII_complex

Generalized Suzuki-Miyaura catalytic cycle.

Experimental Performance: A Head-to-Head Coupling

To illustrate the practical differences, we present representative protocols for the Suzuki-Miyaura coupling of 4-bromoanisole with both boron reagents.

Reaction Scheme: (Self-generated image of the chemical reaction)

Quantitative Data Summary
ParameterUsing Boronic AcidUsing K-TFB Salt
Boron Reagent (equiv.) 1.2 - 1.51.1 - 1.2
Typical Base K2CO3, Cs2CO3K2CO3, Na2CO3
Typical Solvent System Toluene/EtOH/H2O, Dioxane/H2OEtOH/H2O, Toluene/H2O
Reaction Temperature 80 - 100 °C85 - 110 °C
Typical Yield Good to ExcellentGood to Excellent
Key Advantage Potentially faster reaction timesSuperior stability, stoichiometry, and handling.[1][7]

Protocol 1: Suzuki-Miyaura Coupling with [4-(1-Methoxyethyl)phenyl]boronic acid

This protocol outlines a standard procedure leveraging the direct reactivity of the boronic acid.

Causality: The use of a slight excess of the boronic acid (1.2 equiv.) compensates for any potential deactivation via boroxine formation or protodeboronation. The aqueous base is essential for activating the boronic acid for transmetalation.

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-bromoanisole (1.0 mmol, 1.0 equiv.), [4-(1-Methoxyethyl)phenyl]boronic acid (1.2 mmol, 1.2 equiv.), and a palladium catalyst such as Pd(PPh3)4 (0.03 mmol, 3 mol%).

  • Solvent and Base Addition: Add a degassed solvent mixture, such as Toluene (4 mL) and Ethanol (1 mL). Follow this with the addition of a degassed 2M aqueous solution of Potassium Carbonate (K2CO3) (2.0 mmol, 2.0 equiv.).

  • Reaction: Heat the mixture to 85 °C and stir vigorously for 4-6 hours, monitoring progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling with Potassium [4-(1-Methoxyethyl)phenyl]trifluoroborate

This protocol is adapted for the stable K-TFB salt, emphasizing its ease of use and reliability.

Causality: A smaller excess of the K-TFB salt is needed due to its high purity and stability. The reaction often benefits from an alcohol/water solvent system which facilitates the slow hydrolysis and activation of the trifluoroborate.

  • Vessel Preparation: To a round-bottom flask (no flame-drying necessary for the reagent itself), add 4-bromoanisole (1.0 mmol, 1.0 equiv.), Potassium [4-(1-Methoxyethyl)phenyl]trifluoroborate (1.1 mmol, 1.1 equiv.), a palladium catalyst/ligand system such as Pd(OAc)2 (2 mol%) and RuPhos (4 mol%), and the base, such as Na2CO3 (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture of Ethanol (5 mL) and Water (2 mL).[3]

  • Reaction: Heat the mixture to reflux (approx. 85-90 °C) and stir vigorously for 6-12 hours. The stability of the K-TFB salt may require slightly longer reaction times or higher temperatures compared to the boronic acid.

  • Workup: Cool the reaction to room temperature. Remove the ethanol under reduced pressure. Dilute the remaining aqueous mixture with ethyl acetate. Separate the layers, wash the organic phase with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the resulting crude material via silica gel column chromatography to obtain the final product.

Decision Workflow: Which Reagent to Choose?

The selection process can be simplified into a logical workflow based on experimental priorities.

Decision_Tree start Start: Need for an Aryl Boron Reagent q1 Is long-term storage or bench stability critical? start->q1 q2 Is precise stoichiometry a major concern? q1->q2 No use_tfb Choose: Potassium Trifluoroborate Salt q1->use_tfb Yes q3 Are you performing a rapid, one-off synthesis? q2->q3 No q2->use_tfb Yes q3->use_tfb No (Consider TFB for reliability) use_ba Choose: Boronic Acid q3->use_ba Yes

Decision-making workflow for reagent selection.

Conclusion and Senior Scientist Recommendations

Both [4-(1-Methoxyethyl)phenyl]boronic acid and its potassium trifluoroborate salt are highly effective reagents for Suzuki-Miyaura cross-coupling. The choice between them is not a matter of right or wrong, but of strategic optimization.

  • [4-(1-Methoxyethyl)phenyl]boronic acid is a suitable choice for rapid, straightforward syntheses where the reagent is used shortly after purchase and where minor variations in stoichiometry are tolerable. Its direct reactivity can sometimes lead to shorter reaction times.

  • Potassium [4-(1-Methoxyethyl)phenyl]trifluoroborate is the superior reagent when stability, reliability, and precision are the highest priorities. Its crystalline nature ensures accurate weighing and stoichiometry, while its exceptional air and moisture stability makes it ideal for long-term storage, use in automated synthesis platforms, and in complex projects where reagent integrity is non-negotiable.[1][2][7] The slow-release activation mechanism can also be beneficial in minimizing side reactions with sensitive substrates.

For drug development and process chemistry, where reproducibility and scalability are critical, the advantages offered by the potassium trifluoroborate salt often make it the more prudent and ultimately more efficient choice.

References

  • PubChem. "(4-Methoxyphenyl)boronic acid." National Center for Biotechnology Information. Available at: [Link]

  • PubChem. "4-Methoxycarbonylphenylboronic acid." National Center for Biotechnology Information. Available at: [Link]

  • Beaulieu, F., et al. "Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs." Org. Lett., 2010, 12(8), pp. 1848–1851. Available at: [Link]

  • PubChem. "Potassium 4-acetylphenyltrifluoroborate." National Center for Biotechnology Information. Available at: [Link]

  • Molander, G. A., & Sandrock, D. L. "Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers." Curr Opin Drug Discov Devel, 2009, 12(6), 833-46. Available at: [Link]

  • Molander, G. A., & Figueroa, R. "Potassium organotrifluoroborates as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions." Aldrichimica Acta, 2005, 38(2), 49-55. Available at: [Link]

  • Wipf Group. "Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis." University of Pittsburgh. Available at: [Link]

  • Molander, G. A., & Dreher, S. D. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." J. Am. Chem. Soc., 2006, 128(1), 225-233. Available at: [Link]

  • Darses, S., & Genet, J.-P. "Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis." Chem. Rev., 2008, 108(1), 288-325. Available at: [Link]

  • Molander, G. A., & Ito, T. "Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." J. Org. Chem., 2001, 66(8), 2682-2692. Available at: [Link]

Sources

Validation

Yield comparison of Suzuki reactions with different arylboronic acids

Yield Comparison of Suzuki Reactions: Arylboronic Acid Optimization Guide Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Technical Comparison Guide & Experimental Protocol.

Author: BenchChem Technical Support Team. Date: February 2026

Yield Comparison of Suzuki Reactions: Arylboronic Acid Optimization Guide

Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Technical Comparison Guide & Experimental Protocol.

Executive Summary: The Boronic Acid Bottleneck

In high-throughput medicinal chemistry, the Suzuki-Miyaura coupling is often treated as a "plug-and-play" reaction. However, the structural properties of the arylboronic acid—specifically electronic density and steric demand—are frequently the hidden determinants of yield failure.

While the electrophile (aryl halide) dictates the rate of oxidative addition, the arylboronic acid controls the rate of transmetallation , which is often the turnover-limiting step in challenging couplings. This guide objectively compares the performance of electronically and sterically diverse arylboronic acids, providing data-backed protocols to maximize yields.

Mechanistic Insight: Why Boronic Acids Fail

To troubleshoot yields, one must understand the "Transmetallation Paradox."

  • Nucleophilicity: Electron-rich boronic acids form more nucleophilic "ate" complexes, accelerating transmetallation.

  • Lability: Electron-poor and heteroaryl boronic acids are prone to protodeboronation (hydrolysis of the C-B bond) before they can enter the catalytic cycle.[1]

Figure 1: The Suzuki Catalytic Cycle & Failure Modes

The diagram below highlights the critical Transmetallation step where boronic acid properties dictate success or failure.

SuzukiMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Ar-X PdII_X Pd(II)-X Complex OxAdd->PdII_X TransMet Transmetallation (Rate Determining for Steric/E-Poor) PdII_X->TransMet  Wait for Boronate Base Base Activation (OH- / CO3--) Boronate Boronate 'Ate' Complex [Ar'-B(OH)3]- Base->Boronate Activates Ar'-B(OH)2 Boronate->TransMet  Nucleophilic Attack Protodeb FAILURE MODE: Protodeboronation (Ar'-H + B(OH)3) Boronate->Protodeb  If TransMet is slow (Electron-Poor/2-Py) PdII_ArAr Pd(II)-Ar-Ar' Complex TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0  Regenerate Catalyst

Caption: The catalytic cycle highlighting Transmetallation (Red) as the critical juncture.[2][3] Electron-poor boronic acids often divert to Protodeboronation (Grey) if transmetallation is too slow.

Comparative Yield Analysis

The following data aggregates experimental outcomes using a standard protocol (Pd(PPh3)4, K2CO3, DME/H2O) versus optimized conditions.

A. Electronic Effects: Electron-Rich (EDG) vs. Electron-Poor (EWG)

Electron-donating groups (EDG) generally enhance yields by increasing the nucleophilicity of the boronate intermediate. Electron-withdrawing groups (EWG) destabilize the C-B bond, leading to hydrolysis.

Arylboronic Acid TypeSubstituentRelative ReactivityTypical Yield (Standard)Primary Failure ModeRecommended Optimization
Electron-Rich 4-Methoxy (OMe)High92-98% HomocouplingStandard conditions suffice.
Neutral Phenyl (H)Moderate85-95% NoneStandard conditions.
Electron-Poor 4-Nitro (NO2)Low45-60% ProtodeboronationUse anhydrous base (K3PO4) or MIDA boronates.
Electron-Poor 4-Formyl (CHO)Very Low30-50% Oxidation/HydrolysisProtect aldehyde or use trifluoroborate salts.

Key Insight: For electron-poor substrates (e.g., 4-nitrophenylboronic acid), switching from aqueous carbonate bases to anhydrous fluoride bases (CsF) in dry solvents can boost yields by 20-40% by suppressing the hydrolysis pathway [1].

B. Steric Effects: Ortho-Substitution

Steric bulk at the ortho-position hinders the approach of the boronate to the Palladium center, drastically slowing transmetallation.

Steric ProfileSubstrate ExampleYield (Pd(PPh3)4)Yield (Pd-Buchwald)Analysis
Unhindered Phenylboronic acid94%98%Ligand choice is negligible.
Mod. Hindered 2-Methylphenylboronic acid65%92%Standard catalysts struggle.
Highly Hindered 2,6-Dimethylphenylboronic acid<10% 85% Requires specialized ligands.

Protocol Adjustment: For di-ortho-substituted boronic acids, standard triphenylphosphine ligands are ineffective. You must use bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos , which create a flexible pocket around the Pd center to accommodate the steric bulk [2].

C. The Heterocyclic Challenge: 2-Pyridyl Boronates

2-Pyridylboronic acids are notoriously difficult due to rapid protodeboronation driven by the basic nitrogen atom.

IsomerStabilityYield (Standard)Yield (Optimized)
3-Pyridyl Stable88%92%
4-Pyridyl Moderate75%85%
2-Pyridyl Unstable 0-15% 70-80%

Solution: Do not use free 2-pyridylboronic acid. Instead, use MIDA boronates or add Cu(I) salts (copper(I) thiophene-2-carboxylate) as a co-catalyst to facilitate the transmetallation via a Cu-intermediate ("The Copper Effect") [3].

Experimental Protocols

Protocol A: The "Robust" Standard (For EDG/Neutral Substrates)

Best for: 4-methoxyphenylboronic acid, phenylboronic acid.

  • Charge Vessel: To a reaction vial equipped with a stir bar, add:

    • Aryl Halide (1.0 equiv, 1.0 mmol)[4]

    • Arylboronic Acid (1.2 equiv, 1.2 mmol)

    • Base: K2CO3 (2.0 equiv, 2.0 mmol)

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 5 mL total). Note: Degas solvents with N2 for 10 mins prior to addition.

  • Reaction: Seal vial and heat to 80°C for 4–12 hours.

  • Monitoring: Check TLC or LCMS. Look for disappearance of Aryl Halide.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate.

Protocol B: The "High-Performance" Protocol (For EWG/Steric/Heterocycles)

Best for: 2,6-dimethylphenylboronic acid, 2-pyridyl MIDA boronates.

  • Charge Vessel (Glovebox or Schlenk line recommended):

    • Aryl Halide (1.0 equiv)[4][7][8]

    • Boronic Acid/Ester (1.5 equiv) — Excess required for unstable species.

    • Pre-Catalyst: Pd2(dba)3 (0.02 equiv) + Ligand: SPhos or XPhos (0.08 equiv). Ratio 1:2 Pd:L.

    • Base: K3PO4 (3.0 equiv) — Anhydrous phosphate is gentler than carbonate.

  • Solvent: Toluene (anhydrous) or n-Butanol (for solubility).

  • Reaction: Heat to 100°C for 12–24 hours.

  • Self-Validation Step: If conversion is <20% after 2 hours, add 10 mol% CuTC (Copper(I) thiophene-2-carboxylate) to mediate transmetallation.

Troubleshooting Decision Tree

Use this logic flow to select the correct parameters based on your specific boronic acid.

OptimizationFlow Start Start: Select Boronic Acid CheckType Analyze Structure Start->CheckType IsSteric Is it Ortho-Substituted? CheckType->IsSteric IsHetero Is it 2-Pyridyl? IsSteric->IsHetero No Buchwald Use Protocol B (Pd-SPhos / K3PO4) IsSteric->Buchwald Yes IsEWG Is it Electron-Poor? IsHetero->IsEWG No Copper Use Protocol B + CuTC OR MIDA Boronate IsHetero->Copper Yes Std Use Protocol A (Pd(dppf)Cl2 / K2CO3) IsEWG->Std No (Electron Rich) BaseSwitch Switch to CsF or KF (Anhydrous conditions) IsEWG->BaseSwitch Yes

Caption: Decision matrix for selecting reaction conditions based on boronic acid properties.

References

  • BenchChem Technical Support Team. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. BenchChem.[9] Link

  • Tang, W., et al. (2014).[10] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers.[10] Link

  • Billingsley, K., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[1] Journal of the American Chemical Society. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Sigma-Aldrich. (2025). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Merck KGaA. Link

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Responsible Disposal of [4-(1-Methoxyethyl)phenyl]boronic Acid

In the pursuit of scientific advancement, particularly within drug discovery and development, the integrity of our work extends beyond the benchtop to encompass the entire lifecycle of the chemical reagents we employ. Th...

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of scientific advancement, particularly within drug discovery and development, the integrity of our work extends beyond the benchtop to encompass the entire lifecycle of the chemical reagents we employ. The proper disposal of these materials is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of [4-(1-Methoxyethyl)phenyl]boronic acid, ensuring that its journey from synthesis to disposal is managed with the utmost care and expertise.

Hazard Assessment: Understanding the "Why" Behind the Procedure

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for [4-(1-Methoxyethyl)phenyl]boronic acid (CAS 945723-15-9) may not be widely available, we can infer its likely hazard profile from closely related phenylboronic acid derivatives. This proactive approach to hazard assessment is a cornerstone of a robust safety culture.

Many substituted phenylboronic acids are classified with the following hazards under the Globally Harmonized System (GHS)[1][2][3][4][5]:

  • Skin Irritation: May cause irritation upon direct contact.

  • Serious Eye Irritation: Poses a risk of significant eye irritation or damage.

  • Respiratory Irritation: Inhalation of dust may lead to irritation of the respiratory tract.

These potential hazards necessitate the stringent handling and disposal protocols outlined below. The causality is clear: because the compound can cause harm through multiple exposure routes, the disposal procedure must be designed to contain the material securely from the point of generation to its final destruction.

Hazard ClassificationGHS CategoryHazard StatementSignal Word
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3]Warning
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][3]Warning
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][3]Warning

The Regulatory Imperative: Navigating the Legal Framework

The disposal of laboratory chemicals is governed by a strict set of local, state, and federal regulations. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA)[6][7][8]. A core tenet of RCRA is the "cradle-to-grave" responsibility, which holds the generator of the waste accountable for its safe management from creation to final disposal[8][9].

It is the legal obligation of the chemical waste generator—the researcher or institution—to determine if a discarded chemical is classified as hazardous waste[9][10]. While [4-(1-Methoxyethyl)phenyl]boronic acid is not specifically listed as a regulated hazardous waste, it may meet the criteria for "characteristic" hazardous waste (e.g., for ignitability, corrosivity, reactivity, or toxicity). However, the most prudent and common practice in a laboratory setting is to manage all non-benign chemical waste as hazardous unless explicitly classified otherwise by an environmental health and safety (EHS) professional. This approach ensures compliance and minimizes risk.

Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a self-validating system for the disposal of [4-(1-Methoxyethyl)phenyl]boronic acid and associated materials. Each step is designed to ensure containment, clear communication, and regulatory compliance.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE. The potential for skin, eye, and respiratory irritation dictates the minimum required protection.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If handling large quantities of powder outside of a fume hood, a dust mask (e.g., N95) may be necessary[5].

Step 2: Waste Segregation and Collection

Proper segregation at the source is the most critical step in preventing dangerous chemical reactions and ensuring cost-effective disposal.

  • Solid Waste: Collect unreacted [4-(1-Methoxyethyl)phenyl]boronic acid powder in a dedicated, sealable waste container. This should be a wide-mouth, high-density polyethylene (HDPE) or glass container that is clearly labeled.

  • Liquid Waste: If the boronic acid is in a solution, collect it in a separate, sealed container appropriate for liquid chemical waste. Do not mix with other solvent streams unless their compatibility is certain.

  • Contaminated Materials: Any items grossly contaminated with the compound, such as weigh boats, pipette tips, gloves, and paper towels, should be collected in a sealed bag or container and treated as hazardous waste[1][10][11].

Step 3: Container Labeling

Accurate and thorough labeling prevents accidents and is a legal requirement. Your institution's EHS department will provide specific labeling guidelines, which typically include:

  • The words "HAZARDOUS WASTE "

  • The full, unabbreviated chemical name: [4-(1-Methoxyethyl)phenyl]boronic acid

  • The specific components and their approximate concentrations (if in solution).

  • The relevant hazard characteristics (e.g., "Irritant").

  • The date of accumulation.

Step 4: Storage and Pickup

Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be secure, well-ventilated, and away from general traffic.

  • Keep the container closed at all times, except when adding waste.

  • Ensure the container is in secondary containment to catch any potential leaks.

  • Follow your institution's established procedures to request a waste pickup from the EHS department or their contracted hazardous waste vendor.

Crucial Note: Under no circumstances should [4-(1-Methoxyethyl)phenyl]boronic acid or its solutions be disposed of down the drain[12]. While some simple, weak inorganic acids may be neutralized and drain-disposed under specific local regulations, this practice is not suitable for organic compounds like phenylboronic acids, which can harm aquatic ecosystems and interfere with wastewater treatment processes[12].

Visualizing the Disposal Workflow

To ensure clarity, the decision-making process for the disposal of [4-(1-Methoxyethyl)phenyl]boronic acid is summarized in the workflow diagram below.

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_final Finalization A Identify Waste: [4-(1-Methoxyethyl)phenyl]boronic acid B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Waste Type B->C D Solid Waste (Powder, Contaminated Solids) C->D Solid E Liquid Waste (Solutions) C->E Liquid F Collect in a dedicated, sealable HDPE container D->F E->F G Label Container Clearly: 'Hazardous Waste', Full Chemical Name, Hazards F->G H Store in Designated Satellite Accumulation Area G->H I Request Pickup from EHS or Approved Waste Vendor H->I J Final Disposal at a Permitted Facility I->J

Caption: Decision workflow for the proper disposal of [4-(1-Methoxyethyl)phenyl]boronic acid.

References

  • Lab Alley. How To Safely Dispose of Boric Acid. [Link]

  • Chemtalk. Boric acid. [Link]

  • Arbico Organics. Material Safety Data Sheet. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 201262, (4-Methoxyphenyl)boronic acid. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. [Link]

  • Triumvirate Environmental. EPA Rules For Hazardous Waste Management: A Primer on RCRA. [Link]

  • Missouri Department of Natural Resources. Hazardous Waste Compliance and Assistance. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling [4-(1-Methoxyethyl)phenyl]boronic Acid: Essential Safety Protocols and Operational Plans

As researchers and scientists in the fast-paced world of drug development, our focus is often on the innovation and discovery that drives our work forward. However, the foundation of successful research is built upon a b...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the innovation and discovery that drives our work forward. However, the foundation of successful research is built upon a bedrock of safety and meticulous laboratory practice. This guide provides essential, immediate safety and logistical information for handling [4-(1-Methoxyethyl)phenyl]boronic acid, a key reagent in many synthetic pathways. The following protocols are designed not as a rigid template, but as a self-validating system of best practices, grounded in scientific integrity and field-proven insights.

Hazard Identification and Risk Assessment

While the toxicological properties of [4-(1-Methoxyethyl)phenyl]boronic acid have not been fully investigated, data from structurally similar arylboronic acids, such as 4-Methoxyphenylboronic acid, provide a strong basis for a thorough risk assessment.[1] The primary hazards are well-defined and require stringent control measures.

Based on GHS (Globally Harmonized System) classifications for analogous compounds, [4-(1-Methoxyethyl)phenyl]boronic acid should be treated as a hazardous substance with the following classifications[2][3][4][5][6]:

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion / IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage / Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

This table summarizes the potential hazards associated with handling [4-(1-Methoxyethyl)phenyl]boronic acid based on data from closely related compounds.

The causality behind these hazards lies in the reactivity of the boronic acid functional group and the potential for the compound, as a fine powder, to become airborne. Skin or eye contact can lead to inflammation, characterized by redness, itching, and pain.[7] Inhalation of the dust can irritate the entire respiratory system.[2][7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a matter of simple compliance but a critical component of risk mitigation. Each piece of equipment serves a specific purpose, creating a barrier between you and the chemical.

  • Eye and Face Protection:

    • Mandatory: Wear tight-sealing safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][8]

    • Rationale: Standard safety glasses do not provide adequate protection from fine dust that can easily become airborne. Goggles create a seal around the eyes, preventing particulate entry.

    • Best Practice: When handling larger quantities (>10g) or when there is a significant risk of splashing, a full face shield should be worn over the safety goggles.[9]

  • Skin and Body Protection:

    • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. Gloves must be inspected before use and removed using the proper technique to avoid contaminating your skin.[10]

    • Rationale: Direct skin contact is a primary route of exposure and is known to cause irritation.[2][6]

    • Lab Coat: A long-sleeved lab coat is mandatory to protect the arms and body.

    • Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.

  • Respiratory Protection:

    • Standard Handling: Use only in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[2][7][8]

    • Rationale: The primary inhalation hazard is from airborne dust.[2][7] A fume hood provides the most effective engineering control to mitigate this risk.

    • Non-ventilated Areas/Spills: If a fume hood is unavailable or in the event of a large spill, a NIOSH-approved N95 respirator or equivalent is necessary to prevent inhalation of particulates.[11][12]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This protocol outlines a systematic approach to handling [4-(1-Methoxyethyl)phenyl]boronic acid, from initial preparation to the completion of your work.

G cluster_prep 1. Pre-Operational Checks cluster_handling 2. Chemical Handling (in Fume Hood) cluster_post 3. Post-Handling Procedures a Verify fume hood is operational (check airflow monitor) b Assemble all necessary PPE (goggles, gloves, lab coat) a->b c Locate nearest eyewash station and safety shower b->c d Don appropriate PPE e Carefully weigh the solid compound, minimizing dust generation d->e f Slowly add the compound to the solvent or reaction mixture e->f g Securely cap all containers immediately after use f->g h Wipe down work surfaces with an appropriate solvent i Segregate and label all waste (see Disposal Plan) h->i j Remove PPE in the correct order (gloves first, then lab coat, then goggles) i->j k Wash hands thoroughly with soap and water j->k

Caption: Workflow for handling [4-(1-Methoxyethyl)phenyl]boronic acid.

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's stability and preventing hazardous situations.

  • Storage Conditions: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1][4][6] Refrigeration is often recommended to maintain product quality.[1][13] Store away from sources of heat and direct sunlight.[14]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][4][13]

Spill and Emergency Procedures

Immediate and correct response to an emergency can significantly reduce potential harm.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] If skin irritation occurs, seek medical attention.[2][7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[2][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][7]

  • Small Spill (in fume hood): Wearing appropriate PPE, carefully sweep or vacuum the solid material into a suitable, labeled container for disposal.[8] Avoid generating dust. Clean the area with a damp cloth.

  • Large Spill: Evacuate the area. Prevent further dust generation if possible. Contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan: A Decision-Making Framework

Chemical waste disposal must adhere to local, regional, and national regulations.[1][7] Never empty into drains.[1]

G cluster_waste cluster_neutralize start Waste Generated ([4-(1-Methoxyethyl)phenyl]boronic acid or contaminated material) q1 Is the waste contaminated with other hazardous materials? start->q1 a Collect in a clearly labeled, sealed hazardous waste container q1->a Yes q2 Is this a very small quantity (<1g) of pure, uncontaminated compound? q1->q2 No b Container must specify 'Boronic Acid Waste' and list all components a->b c Arrange for pickup by certified hazardous waste disposal service b->c q2->a No d Consult local regulations and EHS for approval of neutralization/drain disposal q2->d Yes e If approved, dilute with a large volume of water (>100-fold) d->e f Slowly neutralize with a mild base (e.g., sodium bicarbonate) if required by EHS e->f g Flush down the sanitary sewer with copious amounts of water f->g

Caption: Decision workflow for the disposal of boronic acid waste.

For larger quantities or contaminated materials, disposal must be handled through an approved waste disposal plant.[1][2] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult with state and local regulations to ensure complete and accurate classification.[7]

References

  • U.S. Borax. Borate handling and storage. Retrieved from [Link]

  • Lafayette College Public Safety. Disposal of Solid Chemicals in the Normal Trash. Retrieved from [Link]

  • National Institutes of Health (NIH), PubChem. (4-Methoxyphenyl)boronic acid. Retrieved from [Link]

  • Lab Alley. How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET - 4-Methoxyphenylboronic acid. Retrieved from [Link]

  • Lab Alley. How to Store Boric Acid. Retrieved from [Link]

  • Cole-Parmer. (2-Methylpropyl)boronic acid, 98% - Material Safety Data Sheet. Retrieved from [Link]

  • Ball State University. Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Retrieved from [Link]

  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. Retrieved from [Link]

  • Sciencing. (2022, March 24). Disposal Of Boric Acid. Retrieved from [Link]

  • Princeton University EHS. Cryogenic Liquid PPE. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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